AV-153
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6.Na/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2;/h11,15H,5-6H2,1-4H3,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBROLRZEUAZZAL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)[O-])C(=O)OCC)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181737 | |
| Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27296-05-5 | |
| Record name | AV 153 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to AV-153: A DNA Repair-Stimulating Agent
AV-153: A Comprehensive Technical Overview for Researchers and Drug Development Professionals
This compound is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that has demonstrated significant antimutagenic properties. Its mechanism of action is centered on the modulation of DNA repair processes, making it a compound of interest for further investigation in oncology and genetic damage-related research. This guide provides a detailed overview of the chemical structure, synthesis, biological activity, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is chemically known as 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. It is often used in its sodium salt form, sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate, to improve solubility.
| Property | Value |
| Chemical Formula | C14H19NO6 (Free Acid) |
| Molecular Weight | 297.31 g/mol (Free Acid) |
| CAS Number | 19350-66-4 (Free Acid) |
| CAS Number | 27296-05-5 (Sodium Salt) |
| IUPAC Name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid |
| Synonyms | This compound |
Synthesis
Step 1: Synthesis of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (this compound Free Acid)
This step involves a three-component reaction between an aldehyde (glyoxylic acid), a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonia or an ammonium (B1175870) salt).
-
Reactants:
-
Glyoxylic acid
-
Ethyl acetoacetate (B1235776) (2 equivalents)
-
Ammonia (B1221849) or Ammonium acetate
-
-
Solvent: A protic solvent such as ethanol (B145695) or methanol (B129727) is typically used.
-
Procedure:
-
Glyoxylic acid, ethyl acetoacetate, and the ammonia source are dissolved in the solvent.
-
The reaction mixture is stirred at room temperature or heated under reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Preparation of Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate (this compound Sodium Salt)
The free acid of this compound is converted to its sodium salt to enhance its aqueous solubility.
-
Reactants:
-
This compound (free acid)
-
Sodium hydroxide (B78521) (1 equivalent)
-
-
Solvent: Water or a mixture of water and a co-solvent like ethanol.
-
Procedure:
-
This compound (free acid) is suspended in the chosen solvent.
-
A stoichiometric amount of aqueous sodium hydroxide solution is added dropwise with stirring.
-
Stirring is continued until the solid dissolves completely, indicating the formation of the salt.
-
The solvent is removed under reduced pressure to yield the sodium salt of this compound as a solid.
-
Mechanism of Action and Biological Activity
This compound exerts its antimutagenic effects primarily through direct interaction with DNA and the stimulation of DNA repair pathways, particularly the Base Excision Repair (BER) pathway.
DNA Intercalation and Damage Reduction: this compound has been shown to intercalate into DNA, particularly at sites of single-strand breaks. This interaction is thought to stabilize the DNA structure and facilitate the recruitment of repair enzymes. Studies using alkaline single-cell gel electrophoresis (comet assay) have demonstrated that this compound reduces the number of DNA strand breaks induced by various damaging agents, including gamma-radiation, ethylmethane sulfonate (EMS), and hydrogen peroxide (H2O2).
Stimulation of Base Excision Repair: this compound has been observed to significantly stimulate the excision/synthesis step of the BER pathway for various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. This suggests that this compound may enhance the efficiency of the cellular machinery responsible for removing damaged bases from the genome.
Interaction with Poly(ADP-ribose) Polymerase (PARP): The structural resemblance of this compound to dihydronicotinamide, a substrate for poly(ADP-ribose) polymerase (PARP), suggests a potential interaction with this enzyme. PARP is a key player in the DNA damage response, and its activation is an early event in the signaling and recruitment of repair factors to sites of DNA damage. While direct modulation of PARP activity by this compound is an area for further research, it represents a plausible component of its mechanism of action.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (50% inhibition of growth) | Raji | 14.9 ± 1.2 mM | [1] |
| IC50 (50% inhibition of growth) | HL-60 | 10.3 ± 0.8 mM | [1] |
| Reduction of DNA strand breaks (1-10 nM this compound) | Human peripheral blood lymphocytes, Raji, HL-60 | Up to 87% | [1] |
Experimental Protocols
1. Alkaline Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment
This protocol is a generalized procedure based on the methodologies used in studies investigating this compound.
-
Cell Preparation:
-
Harvest cells and adjust the concentration to 1-2 x 10^5 cells/mL in ice-cold PBS (Ca2+ and Mg2+ free).
-
-
Slide Preparation:
-
Prepare fully frosted microscope slides by coating them with a layer of 1% normal melting point agarose (B213101) in water. Allow to dry.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose at 37°C.
-
Pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (typically 25 V, ~300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using appropriate image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
-
2. In Vitro DNA Repair Enzyme Activity Assay (Glyco-SPOT/ExSy-SPOT)
This protocol outlines the general principles of assays used to measure the activity of DNA repair enzymes in cell extracts, as influenced by this compound.
-
Preparation of Cell Extracts:
-
Culture cells with or without this compound for the desired time.
-
Harvest the cells and prepare whole-cell or nuclear extracts using standard biochemical methods.
-
Determine the protein concentration of the extracts.
-
-
Substrate Preparation:
-
For the Glyco-SPOT assay (measuring glycosylase activity), use oligonucleotides containing specific DNA lesions (e.g., 8-oxoG, uracil).
-
For the ExSy-SPOT assay (measuring excision/synthesis), use DNA substrates with pre-existing gaps or nicks.
-
-
Repair Reaction:
-
Incubate the cell extracts with the DNA substrates in a reaction buffer containing necessary co-factors (e.g., ATP, dNTPs).
-
For the Glyco-SPOT assay, the reaction will result in the cleavage of the oligonucleotide at the site of the lesion if the glycosylase is active.
-
For the ExSy-SPOT assay, the repair synthesis will lead to the incorporation of labeled nucleotides into the DNA substrate.
-
-
Detection and Quantification:
-
The products of the repair reaction are typically separated by denaturing polyacrylamide gel electrophoresis.
-
The results are visualized and quantified using autoradiography (for radiolabeled substrates) or fluorescence imaging (for fluorescently labeled substrates).
-
The activity of the repair enzymes is determined by the amount of product formed.
-
DNA Damage and Repair Pathway Modulated by this compound
The following diagram illustrates the proposed mechanism of action of this compound in the context of DNA damage and the Base Excision Repair pathway.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The compound's ability to enhance DNA repair warrants further exploration of its therapeutic potential. The provided protocols and mechanistic insights are intended to facilitate future research in this promising area.
References
The Core Mechanism of AV-153 in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV-153, a derivative of 1,4-dihydropyridine (B1200194), has demonstrated significant antimutagenic properties rooted in its interaction with DNA and subsequent modulation of DNA repair pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in the Base Excision Repair (BER) pathway. This document summarizes key quantitative data from pivotal experiments, outlines detailed experimental protocols, and presents visual representations of the associated molecular pathways and experimental workflows.
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous agents, leading to various forms of DNA damage. The Base Excision Repair (BER) pathway is a critical cellular defense mechanism responsible for identifying and repairing small base lesions, such as those arising from oxidation and alkylation.[1] The 1,4-dihydropyridine derivative, this compound-Na, has emerged as a promising agent that enhances DNA repair processes.[2][3] This guide elucidates the core mechanism by which this compound influences the BER pathway, providing a valuable resource for researchers in the fields of DNA repair, oncology, and drug development.
Mechanism of Action of this compound in DNA Repair
This compound-Na exerts its antimutagenic effects primarily through the activation of DNA repair enzymes following its interaction with DNA.[2][3] The compound has been shown to intercalate with DNA, and this interaction is crucial for its function.[4] The central mechanism revolves around the stimulation of the BER pathway, a multi-step process that removes damaged bases from the DNA.
This compound-Na has been observed to significantly stimulate the excision and synthesis steps in the repair of several key DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[4][5] This stimulation of the BER pathway is believed to be the foundation of this compound's protective effects against DNA damage. Conversely, this compound-Na has been found to inhibit the repair of thymine (B56734) glycol, suggesting a selective modulation of the BER pathway.[4]
Signaling Pathway
The interaction of this compound with the DNA repair machinery is not characterized by a classical signaling cascade involving a series of protein phosphorylations. Instead, it appears to act more directly. The proposed mechanism involves this compound intercalating into the DNA, which may alter the DNA conformation in a way that enhances the recognition and binding of specific BER enzymes to the damaged sites. This leads to an increased efficiency of the repair process for certain lesions.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling AV-153: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of AV-153, a promising 1,4-dihydropyridine (B1200194) derivative with significant antimutagenic and anti-cancer properties. This compound functions through a unique mechanism involving DNA intercalation at sites of single-strand breaks, leading to the stimulation of DNA repair pathways. This document details the scientific data supporting its mechanism, provides protocols for key experimental procedures, and outlines a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a novel compound belonging to the 1,4-dihydropyridine (DHP) class of molecules. It has demonstrated potent antimutagenic activity and has shown efficacy in reducing DNA damage and promoting DNA repair in human cells in vitro.[1] Its ability to interact with DNA and modulate cellular repair mechanisms makes it a compound of interest for further investigation as a potential therapeutic agent, particularly in the context of oncology. This guide will delve into the technical aspects of this compound, from its chemical synthesis to its biological effects and the experimental methodologies used to elucidate its function.
Discovery and Synthesis
The discovery of this compound stemmed from research into the antimutagenic properties of 1,4-dihydropyridine derivatives. While a specific, detailed synthesis protocol for this compound is not publicly available, a general and widely used method for synthesizing 1,4-dihydropyridine derivatives is the Hantzsch synthesis. This multicomponent reaction offers a straightforward approach to the DHP scaffold.
Proposed Synthesis of this compound via Hantzsch Reaction
The Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. The reaction proceeds through a series of steps including a Knoevenagel condensation and a Michael addition to form the dihydropyridine ring.
A plausible synthetic scheme for a generic 1,4-dihydropyridine derivative similar to this compound is depicted below. The specific aldehyde and β-ketoester precursors would be selected to yield the desired substitutions on the dihydropyridine ring of this compound.
Mechanism of Action
This compound exerts its biological effects primarily through direct interaction with DNA and the subsequent modulation of DNA repair pathways.
DNA Intercalation
Studies have shown that this compound intercalates into DNA, particularly at the site of single-strand nicks.[2] This interaction is thought to be a critical first step in its mechanism of action. Computer modeling suggests that this compound docks between DNA strands in the vicinity of two pyrimidine (B1678525) bases at a single-strand break.[2] This binding has been confirmed experimentally using various spectroscopic techniques. The affinity of this compound for DNA is significantly increased in the presence of single-strand breaks induced by agents like Fenton's reaction.[2]
Stimulation of DNA Repair
This compound has been shown to stimulate DNA repair processes in human cells.[1] Specifically, it enhances the excision and synthesis steps of Base Excision Repair (BER) for various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. Interestingly, it has been observed to inhibit the repair of thymine (B56734) glycols.
The proposed mechanism involves this compound binding to damaged DNA, which may then recruit or activate DNA repair enzymes. This leads to a more efficient removal of DNA lesions and restoration of genomic integrity.
Modulation of DNA Damage Response Proteins
In vivo studies in a streptozotocin-induced diabetes model in rats have demonstrated that administration of this compound can normalize the expression of key proteins involved in the DNA damage response. Specifically, this compound treatment led to a decrease in the expression of Poly(ADP-ribose) polymerase 1 (PARP1) and the phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. This suggests that this compound may help mitigate DNA damage and the associated cellular stress responses.
The following diagram illustrates the proposed signaling pathway for this compound's action.
Quantitative Data
The biological activity of this compound has been quantified in several studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (mM) | Reference |
| Raji (Burkitt's lymphoma) | 14.9 | [1] |
| HL-60 (promyelocytic leukemia) | 10.3 | [1] |
Table 2: In Vitro DNA Damage Reduction by this compound
| Cell Type | Concentration Range | Effect | Reference |
| Peripheral blood lymphocytes | 1 nM to 10 µM | 13-67% reduction in spontaneously arising DNA single-strand breaks | [1] |
| HL-60 cells | 1 nM to 10 µM | 13-67% reduction in spontaneously arising DNA single-strand breaks | [1] |
Table 3: In Vivo Modulation of Protein Expression by this compound in Diabetic Rat Myocardium
| Protein | Effect of this compound Administration |
| PARP1 | Decreased expression towards normal levels |
| γH2AX | Decreased expression towards normal levels |
| iNOS | Reduced expression to normal levels |
| GLUT1 | Upregulated expression to normal levels |
| GLUT4 | Upregulated expression to normal levels |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells. The following is a generalized protocol.
Objective: To quantify DNA single-strand breaks in cells treated with this compound.
Materials:
-
Microscope slides pre-coated with agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Protocol:
-
Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding: Mix a small volume of cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using image analysis software. The extent of DNA damage is proportional to the length and intensity of the comet tail.
DNA Intercalation Assay (UV/Vis Spectroscopy and Fluorimetry)
These spectroscopic methods are used to study the binding of small molecules like this compound to DNA.
Objective: To determine if and how this compound binds to DNA.
5.2.1. UV/Vis Spectroscopy
Principle: The absorption spectrum of a small molecule can change upon binding to DNA. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorbance.
Protocol:
-
Prepare a solution of this compound of known concentration.
-
Record its UV/Vis absorption spectrum.
-
Titrate the this compound solution with increasing concentrations of DNA.
-
Record the spectrum after each addition of DNA.
-
Analyze the changes in absorbance and wavelength to determine binding affinity and mode.
5.2.2. Fluorimetry
Principle: Many DNA intercalators are fluorescent. Their fluorescence properties (intensity, quantum yield, and polarization) can change upon binding to DNA. Alternatively, a competition assay with a known fluorescent DNA intercalator (e.g., ethidium (B1194527) bromide) can be performed.
Protocol (Competition Assay):
-
Prepare a solution of DNA and a fluorescent probe (e.g., ethidium bromide) that intercalates into DNA and exhibits enhanced fluorescence.
-
Record the fluorescence emission spectrum.
-
Titrate this solution with increasing concentrations of this compound.
-
Record the fluorescence spectrum after each addition of this compound.
-
A decrease in the fluorescence of the probe indicates that this compound is displacing it from the DNA, thus demonstrating competitive binding.
Conclusion
This compound is a compelling 1,4-dihydropyridine derivative with a well-defined mechanism of action centered on DNA intercalation and the stimulation of DNA repair pathways. The quantitative data on its cytotoxicity and DNA damage reduction capabilities, coupled with in vivo evidence of its ability to modulate key DNA damage response proteins, underscore its potential as a lead compound for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the properties and applications of this compound and similar molecules. Continued research into the precise molecular interactions and signaling cascades affected by this compound will be crucial in unlocking its full therapeutic potential.
References
AV-153: A Technical Guide for Researchers and Drug Development Professionals
Abstract
AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative that has demonstrated notable antimutagenic and DNA repair-stimulating properties, alongside potential anti-cancer activity. Its mechanism of action is centered on its ability to intercalate into DNA at sites of single-strand breaks, a function that is enhanced in the vicinity of pyrimidine (B1678525) residues. This interaction with DNA is believed to underpin its biological effects, which include the modulation of poly(ADP-ribosylation) and the expression of nitric oxide synthases. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.
Introduction
1,4-dihydropyridine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This compound, identified as sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate, has emerged as a compound of interest due to its unique profile as an antimutagenic and DNA repair-stimulating agent.[1][2] Furthermore, preliminary studies have indicated its potential as an anti-cancer therapeutic.[1] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound and providing detailed methodologies for its further investigation.
Synthesis of this compound
Logical Workflow for the Synthesis of this compound:
Caption: Logical workflow for the proposed synthesis of this compound.
Experimental Protocol (Adapted):
-
Hantzsch Dihydropyridine Synthesis: A mixture of an appropriate aldehyde (e.g., a protected form of glyoxylic acid), two equivalents of ethyl acetoacetate, and a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent such as ethanol (B145695) is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is isolated by filtration or extraction.
-
Salt Formation: The isolated carboxylic acid derivative is suspended in distilled water.[2] A stoichiometric amount of a 1N sodium hydroxide (B78521) solution is added dropwise with stirring at room temperature until the solid dissolves completely.[2] The resulting clear solution is then concentrated under reduced pressure, and the final product, this compound, is crystallized from a suitable solvent like ethanol to yield a pale yellow crystalline solid.[2]
Mechanism of Action
This compound exerts its biological effects primarily through direct interaction with DNA. It functions as a DNA intercalator, with a preference for sites of single-strand breaks (nicks), particularly in regions rich in pyrimidine bases (thymine and cytosine).[1] This intercalation is thought to stabilize the DNA structure at the break site, making it more accessible to DNA repair enzymes and thereby stimulating the repair process.
Beyond its direct interaction with DNA, this compound has been shown to influence key cellular signaling pathways:
-
Poly(ADP-ribosyl)ation: this compound has an influence on poly(ADP)ribosylation, a post-translational modification catalyzed by poly(ADP-ribose) polymerases (PARPs).[1] PARP enzymes, particularly PARP-1, are crucial for DNA repair signaling.
-
Nitric Oxide Synthase (NOS) Expression: Studies in a rat model of diabetic nephropathy have shown that this compound can modulate the expression of nitric oxide synthases. Specifically, it has been observed to down-regulate the expression of inducible nitric oxide synthase (iNOS) and normalize the expression of endothelial nitric oxide synthase (eNOS).
Signaling Pathways Influenced by this compound:
Caption: Signaling pathways modulated by this compound.
Quantitative Data
The publicly available quantitative data for this compound is currently limited. The following tables summarize the known anti-cancer activity and its effect on DNA integrity.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| Raji | Burkitt's Lymphoma | 14.9 | [3] |
| HL-60 | Acute Promyelocytic Leukemia | 10.3 | [3] |
Table 2: Effect of this compound on DNA Single-Strand Breaks (SSBs)
| Cell Type | Concentration Range | Incubation Time | Reduction in Spontaneous SSBs | Reference |
| Peripheral Blood Lymphocytes / HL-60 | 1 nM - 10 µM | 3 hours | 13 - 67% | [3] |
Pharmacokinetic Profile:
Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound is not currently available in the public literature. However, 1,4-dihydropyridine derivatives as a class are known to exhibit significant variability in their pharmacokinetic profiles, often characterized by a short plasma half-life due to metabolic oxidation to their pyridine (B92270) counterparts.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is used to determine the ability of a compound to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide, a known DNA intercalator, which results in a decrease in fluorescence.
Experimental Workflow:
Caption: Workflow for the DNA intercalation assay.
Protocol:
-
Preparation of DNA-Ethidium Bromide Complex: A solution of calf thymus DNA is prepared in a suitable buffer (e.g., Tris-HCl). Ethidium bromide is added to the DNA solution and incubated to allow for intercalation, resulting in a stable fluorescent complex.
-
Compound Addition: Increasing concentrations of this compound are added to the DNA-ethidium bromide complex.
-
Fluorescence Measurement: The fluorescence intensity of the solution is measured using a spectrofluorometer at appropriate excitation and emission wavelengths for ethidium bromide (e.g., excitation at 520 nm and emission at 600 nm).
-
Data Analysis: The percentage decrease in fluorescence intensity is calculated for each concentration of this compound. A competitor concentration that causes a 50% decrease in fluorescence can be determined.
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
This protocol is for quantifying the mRNA expression levels of genes of interest, such as Parp1, iNos, and eNos, in response to treatment with this compound.
Experimental Workflow:
Caption: Workflow for Real-Time RT-PCR analysis.
Protocol:
-
Cell or Tissue Treatment: Cells or tissues are treated with various concentrations of this compound for a specified period.
-
RNA Isolation: Total RNA is isolated from the treated samples using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (Parp1, iNos, eNos) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.
-
Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of the target genes is calculated using the ΔΔCt method.
Immunohistochemistry (IHC)
This protocol is for the detection and localization of proteins, such as PARP-1 and iNOS, in tissue sections following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Immunohistochemistry.
Protocol:
-
Tissue Preparation: Tissues from animals treated with this compound are fixed in formalin, embedded in paraffin (B1166041), and sectioned onto microscope slides.
-
Deparaffinization and Rehydration: The paraffin sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: The sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the target protein (e.g., rabbit anti-PARP-1 or mouse anti-iNOS) at an optimized dilution.
-
Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: The protein of interest is visualized by adding a chromogenic substrate, such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The slides are examined under a microscope to assess the intensity and localization of the protein staining.
Conclusion
This compound is a promising 1,4-dihydropyridine derivative with a multifaceted mechanism of action centered on DNA interaction and repair. The available data, though limited, suggests its potential as an anti-cancer agent. This technical guide provides a foundational resource for the scientific community to further explore the therapeutic potential of this compound. Future research should focus on expanding the quantitative dataset, including a broader range of cancer cell lines, conducting in vivo efficacy studies in relevant tumor models, and elucidating its detailed pharmacokinetic profile to support its progression in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium N-(3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Provide Technical Guide on AV-153 Due to Lack of Publicly Available Data
Following a comprehensive and exhaustive search of publicly available scientific literature, patent databases, and clinical trial registries, no information was found regarding a compound or substance designated as "AV-153" with antimutagenic properties. This suggests that "this compound" may be an internal development code for a proprietary compound that has not yet been disclosed in public-facing research, a project that was discontinued (B1498344) before publication, or a substance known by a different, unlinked public name.
The absence of any data in the public domain makes it impossible to fulfill the request for an in-depth technical guide. The core requirements, including the presentation of quantitative data, detailing of experimental protocols, and the creation of visualizations for signaling pathways and experimental workflows, cannot be met without access to the foundational research, which does not appear to be publicly available at this time.
Further investigation into broader search terms for novel antimutagenic agents and potential institutional naming conventions also failed to yield any connection to "this compound."
If "this compound" is known by an alternative public designation or if any research has been published under a different name, providing that information would allow for a renewed and more targeted search to generate the requested technical guide. Without additional identifying information, a report on the antimutagenic properties of this compound cannot be produced.
In-depth Technical Guide: Potential Therapeutic Applications of AV-153
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AV-153, a water-soluble 1,4-dihydropyridine (B1200194) (DHP) derivative, presents a compelling profile for therapeutic development, distinguishing itself from typical DHPs by its minimal calcium channel blocking activity.[1][2] Preclinical evidence strongly suggests its primary mechanism of action revolves around DNA protection and repair, positioning it as a candidate for a range of therapeutic applications, including the mitigation of diabetic complications, cancer therapy, and potentially in bone regeneration. This document provides a comprehensive technical overview of the existing research on this compound, including its mechanism of action, quantitative experimental data, detailed experimental protocols, and visualizations of its proposed signaling pathways.
Core Mechanism of Action: A Guardian of the Genome
This compound's therapeutic potential stems from its multifaceted interaction with DNA. Unlike classical 1,4-DHPs that target calcium channels, this compound acts as a genoprotective agent through several key mechanisms:
-
DNA Intercalation: this compound has been shown to intercalate into the DNA helix.[3][4] This interaction is influenced by the surrounding ionic strength and pH and appears to be enhanced at sites of single-strand breaks.[5] The specific metal ion complexed with the this compound molecule can also modulate its DNA binding affinity.[1][3]
-
Free Radical Scavenging: The compound exhibits antioxidant properties, protecting DNA from the damaging effects of oxidative stress induced by agents such as hydrogen peroxide, radiation, and peroxynitrite.[1][2][5]
-
Stimulation of DNA Repair Pathways: this compound actively promotes the repair of damaged DNA. Studies have demonstrated its ability to stimulate the excision and synthesis steps in the repair of lesions like 8-oxoguanine and abasic sites.[5][6]
Therapeutic Applications and Preclinical Data
Diabetic Cardiomyopathy
In a well-established preclinical model of diabetic cardiomyopathy using streptozotocin-induced diabetic rats, this compound demonstrated significant cardioprotective effects. Administration of this compound (0.5 mg/kg) led to the normalization of several key protein markers implicated in the pathology of this condition.
Table 1: Effect of this compound on Myocardial Protein Expression in a Rat Model of Diabetic Cardiomyopathy
| Protein Marker | Function | Effect of Diabetes | Effect of this compound Treatment | p-value |
| PARP1 | DNA repair, apoptosis | Significantly Increased | Decreased to normal levels | < 0.007 |
| γH2AX | Marker of DNA double-strand breaks | Significantly Increased | Decreased to normal levels | < 0.03 |
| iNOS | Nitric oxide production, oxidative stress | Significantly Increased | Reduced to normal levels | < 0.007 |
| GLUT1 | Glucose transporter | Decreased | Upregulated to normal levels | < 0.03 |
| GLUT4 | Insulin-regulated glucose transporter | Decreased | Upregulated to normal levels | < 0.03 |
Data sourced from studies on streptozotocin-induced diabetic rats.[7][8]
Genoprotective and Potential Anticancer Activity
This compound's ability to protect DNA from damage and reduce mutations forms the basis of its potential as an antimutagenic and anticancer agent.[1][2]
In vitro studies using HeLa cells have shown that pre-incubation with 50 nM of the sodium salt of this compound (this compound-Na) for 45 minutes significantly reduces DNA damage induced by peroxynitrite, a potent oxidizing and nitrating agent.[6] This protective effect is attributed to its ability to activate DNA repair mechanisms.[6]
While specific IC50 values for this compound against a wide range of cancer cell lines are not yet extensively published, its demonstrated ability to reduce spontaneously arising DNA single-strand breaks in Raji and HL-60 leukemia cell lines, with reported IC50 values in the millimolar range, underscores its potential in oncology.[9] The sodium salt of this compound has also been shown to decrease DNA damage in HeLa cervical cancer cells.[1]
Potential in Bone Regeneration
Preliminary research suggests that this compound could have therapeutic applications in bone-related disorders, such as osteoporosis. A study investigating the effects of various 1,4-dihydropyridine derivatives on human osteoblast-like cells indicated that this compound could be a promising candidate for promoting bone formation.[10] Further quantitative studies are needed to fully elucidate its efficacy in this area.
Experimental Protocols
Assessment of DNA Damage (Comet Assay)
The protective effect of this compound against DNA damage is typically evaluated using the alkaline single-cell gel electrophoresis (comet) assay.
-
Cell Culture and Treatment: HeLa cells are cultured under standard conditions. For pre-incubation experiments, cells are treated with this compound-Na (e.g., 50 nM) for a specified period (e.g., 45 minutes) before the introduction of a DNA damaging agent like peroxynitrite.
-
Cell Embedding: Approximately 1 x 10^5 cells/mL are suspended in low melting point agarose (B213101) and layered onto microscope slides pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: The DNA is unwound in an alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Electrophoresis is then carried out under alkaline conditions, allowing the negatively charged, fragmented DNA to migrate from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail and the tail moment (a product of the tail length and the fraction of DNA in the tail).
Immunohistochemical Analysis of Myocardial Proteins
The in vivo effects of this compound on protein expression in the heart tissue of diabetic rats are assessed by immunohistochemistry.
-
Tissue Preparation: Myocardial tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: The tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitopes, often using heat-induced epitope retrieval in a citrate (B86180) buffer.
-
Blocking: Non-specific antibody binding is blocked using a solution such as normal goat serum.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies specific for the target proteins (e.g., rabbit anti-PARP1, mouse anti-γH2AX, rabbit anti-iNOS, etc.) at optimized dilutions.
-
Secondary Antibody and Detection: A biotinylated secondary antibody that recognizes the primary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted for microscopic examination.
-
Quantification: The intensity of the staining is quantified using image analysis software to determine the relative expression levels of the target proteins in different experimental groups.
Signaling Pathways and Visualizations
The preclinical data suggests that this compound modulates several key signaling pathways involved in cellular stress, DNA repair, and metabolism. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cell lines ic50: Topics by Science.gov [science.gov]
- 8. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of AV-153 in Stimulating DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1,4-dihydropyridine (B1200194) derivative AV-153, focusing on its mechanism of action and its role in the stimulation of DNA repair pathways. The information presented is collated from peer-reviewed scientific literature and is intended to be a resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.
Introduction to this compound
This compound-Na is a sodium salt of a 1,4-dihydropyridine (1,4-DHP) derivative that has demonstrated significant antimutagenic and DNA repair-enhancing properties.[1][2][3] Its proposed mechanism of action involves direct interaction with DNA, leading to the modulation of specific DNA repair pathways.[4][5] This guide will delve into the molecular interactions of this compound, its effects on DNA repair, and the experimental methodologies used to elucidate these properties.
Molecular Interaction with DNA
This compound interacts with DNA primarily through intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix.[1][4] This interaction is not random; studies have shown that this compound has a preferential affinity for guanine (B1146940) bases.[1][6] Furthermore, its binding affinity is significantly increased at the sites of single-strand breaks within the DNA structure.[4] This targeted interaction at damaged DNA sites is believed to be a key aspect of its function in promoting DNA repair.[4][5]
Key Characteristics of this compound-DNA Interaction:
-
Damage Site Affinity: Increased binding at single-strand breaks.[4]
Stimulation of DNA Repair Pathways
The primary mechanism through which this compound exerts its antimutagenic effects is by stimulating the Base Excision Repair (BER) pathway.[1][2][5] Specifically, this compound has been shown to significantly enhance the excision and synthesis steps of BER for several types of DNA lesions.[1][2][3]
Stimulatory Effects on BER:
Conversely, this compound has been observed to inhibit the repair of thymine (B56734) glycols, suggesting a selective modulation of DNA repair processes.[1][2][3]
The proposed signaling pathway for this compound's action on the BER pathway is illustrated below:
Quantitative Data on this compound Activity
The following table summarizes the quantitative findings from studies on this compound's effects on DNA repair activities. The data is derived from Glyco-SPOT and ExSy-SPOT assays.
| Lesion Type | Repair Pathway | Effect of this compound-Na | Reference |
| 8-oxoguanine (8-oxoG) | Base Excision Repair | Stimulation of excision/synthesis | [1][2][3] |
| Abasic sites (AP sites) | Base Excision Repair | Stimulation of excision/synthesis | [1][2][3] |
| Alkylated bases | Base Excision Repair | Stimulation of excision/synthesis | [1][2][3] |
| Thymine glycol | Base Excision Repair | Inhibition of repair enzymes | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
These assays are used to assess the activity of DNA repair enzymes.[1][2][3]
Objective: To measure the effect of this compound-Na on the excision and synthesis steps of base excision repair.
Methodology:
-
Cell Culture and Treatment: HeLa cells are cultured and treated with this compound-Na.
-
Cell Extract Preparation: Cellular extracts containing DNA repair enzymes are prepared from both treated and untreated cells.
-
Assay Performance:
-
Glyco-SPOT: This assay measures the activity of DNA glycosylases, the enzymes that recognize and remove damaged bases.
-
ExSy-SPOT: This assay measures the overall excision/synthesis repair activity.
-
-
Data Analysis: The rate of cleavage for each specific DNA lesion is measured and compared between treated and control groups.
This assay is used to detect DNA damage at the level of individual cells.[3]
Objective: To assess the ability of this compound-Na to protect DNA from damage induced by agents like peroxynitrite.
Methodology:
-
Cell Treatment: HeLa cells are pre-incubated with this compound-Na before being exposed to a DNA damaging agent (e.g., peroxynitrite).
-
Cell Embedding: Single cells are embedded in a thin layer of agarose (B213101) on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving behind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis, which causes damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
A variety of biophysical techniques are employed to characterize the interaction between this compound and DNA.[1][4]
Objective: To determine the mode and affinity of this compound binding to DNA.
Techniques:
-
Fluorescence Spectroscopy: Used to demonstrate direct interaction and to study binding affinity by monitoring changes in the fluorescence of this compound or a competing intercalator like ethidium (B1194527) bromide upon addition of DNA.[1][4]
-
Circular Dichroism (CD) Spectroscopy: Provides information on conformational changes in DNA upon binding of this compound, which can confirm an intercalation binding mode.[1]
-
Cyclic Voltammetry: An electrochemical method that can also be used to confirm DNA intercalation.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the specific DNA bases (guanine, cytosine, thymine) with which this compound interacts.[4]
Conclusion
This compound is a promising small molecule that actively modulates DNA repair pathways. Its ability to intercalate with DNA, particularly at sites of damage, and subsequently stimulate the Base Excision Repair pathway for specific lesions, highlights its potential as a therapeutic agent. The experimental data gathered to date provides a solid foundation for further investigation into its clinical applications, particularly in contexts where enhanced DNA repair could be beneficial. The detailed methodologies provided in this guide should serve as a valuable resource for researchers aiming to build upon the existing knowledge of this compound's function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergent Role of miR-153 in Oncology: A Technical Overview of its Anti-Cancer Activity
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The field of oncology is continuously exploring novel therapeutic avenues that target the intricate molecular underpinnings of cancer. MicroRNAs (miRNAs), a class of small non-coding RNAs, have emerged as critical regulators of gene expression, playing pivotal roles in both tumorigenesis and tumor suppression. Among these, microRNA-153 (miR-153) has garnered significant attention for its multifaceted and often cell-context-dependent role in cancer progression. This technical guide provides a comprehensive overview of the anti-cancer activities of miR-153, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. It is important to note that the term "AV-153" did not yield specific results in scientific literature searches; therefore, this guide focuses on the well-documented entity, miR-153, which is likely the intended subject of interest.
The Dichotomous Role of miR-153 in Cancer
miR-153 exhibits a dual role in cancer, acting as either a tumor suppressor or an oncomiR depending on the specific cancer type and the molecular context. This duality underscores the complexity of miRNA regulation in cancer biology.
-
Tumor Suppressive Functions: In numerous cancers, including lung, breast, and retinoblastoma, miR-153 functions as a tumor suppressor.[1][2] Its overexpression has been shown to inhibit cell proliferation, migration, and invasion, and to promote apoptosis.[1][3] This anti-tumorigenic activity is achieved by post-transcriptionally downregulating the expression of key oncogenes.
-
Oncogenic Functions: Conversely, in some malignancies like hepatocellular carcinoma, miR-153 can act as an oncomiR, promoting tumor progression.[4][5] In these contexts, miR-153 may target tumor suppressor genes, leading to enhanced cell proliferation and survival.
Quantitative Analysis of miR-153 Anti-Cancer Efficacy
The anti-cancer effects of miR-153 have been quantified in numerous preclinical studies. The following tables summarize key findings regarding its impact on cell viability and in vivo tumor growth.
Table 1: In Vitro Cytotoxicity of miR-153 Mimics in Human Cancer Cell Lines
| Cancer Type | Cell Line | Target Gene(s) | Observed Effect | Reference |
| Lung Adenocarcinoma | SPC-A-1 | Jagged1 | Inhibition of stem cell-like phenotype | [3] |
| Nasopharyngeal Carcinoma | 13-9B | TGF-β2 | Decreased cell viability, induced apoptosis | [6] |
| Retinoblastoma | WERI-RB-1, Y79 | IGF1R | Inhibition of proliferation, promotion of apoptosis | [1] |
| Esophageal Squamous Cell Carcinoma | Eca-109 | Nrf-2 | Suppression of cell proliferation, increased cisplatin (B142131) sensitivity |
Table 2: In Vivo Tumor Growth Inhibition by miR-153
| Cancer Model | Treatment | Key Findings | Reference |
| Lung Adenocarcinoma Xenograft | Overexpression of miR-153 | Suppressed the growth of xenograft tumors | [3] |
| Hepatocellular Carcinoma (murine model) | Systemic administration of miR-153 antigomir | Suppressed hepatocellular carcinogenesis | [4][5] |
| Bladder Cancer Xenograft | miR-153 expression | Inhibited tumor xenograft growth |
Key Signaling Pathways Modulated by miR-153
miR-153 exerts its influence on cancer cells by modulating several critical signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. miR-153 has been shown to act as a tumor suppressor by targeting key components of this pathway.[7] For instance, miR-153 can directly target and inhibit the expression of AKT, a central kinase in the pathway, thereby impeding downstream signaling and promoting apoptosis in lung cancer cells.[3]
References
- 1. MicroRNA-153-3p suppresses retinoblastoma cell growth and invasion via targeting the IGF1R/Raf/MEK and IGF1R/PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on miR-153: Mechanistic and controversial roles of miR-153 in tumorigenicity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiR-153 reduces stem cell-like phenotype and tumor growth of lung adenocarcinoma by targeting Jagged1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-153 promotes Wnt/β-catenin activation in hepatocellular carcinoma through suppression of WWOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-153 promotes Wnt/β-catenin activation in hepatocellular carcinoma through suppression of WWOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MicroRNA-153 affects nasopharyngeal cancer cell viability by targeting TGF-β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Akt-associated microRNAs for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Intracellular Distribution of AV-153-Na
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular distribution of AV-153-Na, a 1,4-dihydropyridine (B1200194) derivative with notable antimutagenic properties. The following sections detail its localization within the cell, the experimental protocols used for this determination, and its proposed mechanism of action based on current scientific findings.
Intracellular Localization of this compound-Na
Studies utilizing laser confocal scanning fluorescence microscopy have revealed that this compound-Na primarily localizes within the cytoplasm of cells.[1][2][3] In addition to its cytoplasmic accumulation, a discernible presence of the compound has also been detected within the nucleolus.[1][2][3] The significant presence of this compound-Na in the cytoplasm is thought to be linked to its high affinity for binding to cytoplasmic proteins.[1][2]
While direct quantitative measurements of this compound-Na concentrations in subcellular compartments are not extensively documented in the available literature, the qualitative data from fluorescence microscopy provides a clear indication of its primary sites of accumulation.
Table 1: Qualitative Intracellular Distribution of this compound-Na
| Subcellular Compartment | Presence of this compound-Na | Supporting Evidence |
| Cytoplasm | Major localization | Laser Confocal Scanning Fluorescence Microscopy |
| Nucleolus | Detected | Laser Confocal Scanning Fluorescence Microscopy |
Experimental Protocols
The determination of the intracellular distribution and bioactivity of this compound-Na has been accomplished through a series of specialized experimental techniques. The methodologies for the key experiments are detailed below.
Intracellular Localization via Laser Confocal Scanning Fluorescence Microscopy
This technique was central to identifying the subcellular location of this compound-Na.[2][3]
-
Objective: To visualize the distribution of this compound-Na within cultured cells.
-
Cell Culture: HeLa cells are cultured in a suitable medium until they reach the desired confluence for imaging.
-
Compound Incubation: The cultured HeLa cells are incubated with a solution containing this compound-Na for a specified period to allow for cellular uptake.
-
Cell Preparation for Microscopy:
-
The cells are washed with a phosphate-buffered saline (PBS) solution to remove any extracellular this compound-Na.
-
Cells are then fixed, typically with a paraformaldehyde solution, to preserve their structure.
-
If necessary, cells are permeabilized to allow for the entry of any subsequent stains.
-
-
Imaging: A laser confocal scanning microscope is used to acquire high-resolution images of the cells. The intrinsic fluorescence of this compound-Na or a fluorescent tag is excited by a laser of a specific wavelength, and the emitted fluorescence is detected.
-
Analysis: The resulting images reveal the areas of the cell where the fluorescence signal from this compound-Na is concentrated, thereby indicating its intracellular distribution. Co-localization studies with specific organelle markers can provide more precise localization.
Assessment of DNA Interaction and Repair Activity
The antimutagenic properties of this compound-Na are linked to its interaction with DNA and its influence on DNA repair mechanisms.[1][2]
-
DNA Binding Assays:
-
Fluorescence Spectroscopy: The interaction of this compound-Na with DNA can be monitored by changes in its fluorescence properties upon binding. Titrating a solution of this compound-Na with increasing concentrations of DNA and measuring the fluorescence emission can determine binding affinity.[1]
-
Ethidium (B1194527) Bromide Displacement Assay: The ability of this compound-Na to displace ethidium bromide from a DNA-ethidium bromide complex is measured by a decrease in fluorescence. This suggests an intercalative binding mode.[1]
-
Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon the addition of this compound-Na can confirm an intercalative binding mechanism.[1]
-
-
DNA Damage and Repair Assays:
-
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA breakage in individual cells. Cells are treated with a DNA-damaging agent (e.g., peroxynitrite) in the presence or absence of this compound-Na. The extent of DNA damage is visualized by the migration of DNA fragments in an electric field, forming a "comet" shape. A reduction in the comet tail indicates a protective effect of this compound-Na.[2]
-
Glyco-SPOT and ExSy-SPOT Assays: These are specialized chip-based assays to measure the activity of DNA repair enzymes.[2]
-
Glyco-SPOT: This assay assesses the activity of DNA glycosylases, which are involved in the repair of specific base lesions. The results indicated that this compound-Na can inhibit enzymes involved in thymine (B56734) glycol repair.[2]
-
ExSy-SPOT: This assay measures excision/synthesis repair activity for various DNA lesions. It was found that this compound-Na significantly stimulates the repair of 8-oxoguanine, abasic sites, and alkylated bases.[1][2]
-
-
Visualizations: Workflows and Mechanisms
To further elucidate the experimental processes and the proposed mechanism of action of this compound-Na, the following diagrams are provided.
Caption: Experimental workflow for determining the intracellular localization of this compound-Na.
Caption: Proposed mechanism of the antimutagenic action of this compound-Na.
References
understanding AV-153 DNA intercalation
An In-depth Technical Guide to the DNA Intercalation of AV-153
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP), has demonstrated notable antimutagenic properties.[1] These properties are, in part, attributed to its ability to interact with and intercalate into DNA, particularly at sites of single-strand breaks. This technical guide provides a comprehensive overview of the current understanding of this compound's DNA intercalation mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways and processes.
Mechanism of this compound DNA Intercalation
This compound is proposed to intercalate between DNA strands, with a preference for sites containing a single-strand nick, especially in the vicinity of pyrimidine (B1678525) residues.[2] This interaction is influenced by the specific salt form of this compound and the surrounding ionic environment. Computer modeling studies have suggested that this compound can dock between DNA strands at a single-strand break site.[2] This intercalative binding is a key aspect of its biological activity, which includes the stimulation of DNA repair pathways.
Spectroscopic and electrochemical studies have been pivotal in elucidating this mechanism. The interaction of this compound with DNA leads to observable changes in its spectral properties, such as hyperchromic and bathochromic shifts in its UV/VIS spectrum.[2] Furthermore, this compound's ability to displace ethidium (B1194527) bromide from DNA is a strong indicator of its intercalative binding mode.[1][2][3]
Quantitative Data on this compound-DNA Interaction
The binding affinity of this compound to DNA has been quantified using various biophysical techniques. The following tables summarize the key quantitative data available for different salts of this compound.
Table 1: Binding Affinity of this compound Salts to Calf Thymus DNA (ct-DNA)
| This compound Salt | Binding Constant (K) (M⁻¹) | Method | Reference |
| This compound-Na | 7.4 x 10⁴ | Scatchard Analysis (Fluorescence Titration) | N/A |
| This compound-Mg | Highest Affinity | Ethidium Bromide Displacement Assay | [4] |
| This compound-Ca | High Affinity | Ethidium Bromide Displacement Assay | [4] |
| This compound-Li | Moderate Affinity | Ethidium Bromide Displacement Assay | [4] |
| This compound-Rb | Lower Affinity | Ethidium Bromide Displacement Assay | [4] |
| This compound-K | Lowest Affinity | Ethidium Bromide Displacement Assay | [4] |
Table 2: Cytotoxicity of this compound
| Cell Line | IC₅₀ (mM) | Reference |
| Raji | 14.9 | [1] |
| HL-60 | 10.3 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with DNA.
UV/VIS Spectroscopy
This technique is used to monitor the changes in the absorbance spectrum of this compound upon binding to DNA.
-
Objective: To observe hyperchromic (increase in absorbance) and bathochromic (redshift in wavelength of maximum absorbance) effects indicative of intercalation.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 5 mM Tris-HCl, pH 7.4, 50 mM NaCl).
-
Record the initial UV/VIS spectrum of the this compound solution.
-
Titrate the this compound solution with increasing concentrations of ct-DNA.
-
Record the UV/VIS spectrum after each addition of DNA, allowing for equilibration.
-
Analyze the spectra for changes in absorbance intensity and wavelength maxima.[2]
-
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This assay is a classic method to investigate the intercalative binding of a compound to DNA.
-
Objective: To determine if this compound can displace the fluorescent intercalator ethidium bromide (EtBr) from DNA, thereby causing a decrease in fluorescence.
-
Methodology:
-
Prepare a solution of ct-DNA and ethidium bromide in a suitable buffer and allow it to incubate to form a stable fluorescent complex.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
Measure the fluorescence intensity after each addition of this compound, allowing for equilibration.
-
A significant decrease in fluorescence intensity indicates the displacement of EtBr by this compound, suggesting an intercalative binding mode. A concentration of 116 mM of this compound has been shown to cause a two-fold decrease in fluorescence intensity.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the specific functional groups involved in the interaction between this compound and DNA.
-
Objective: To identify the binding sites of this compound on the DNA molecule by observing changes in the vibrational frequencies of DNA bases and the phosphate (B84403) backbone.
-
Methodology:
-
Prepare solutions of this compound, DNA, and the this compound-DNA complex.
-
Acquire FT-IR spectra for each sample.
-
Analyze the spectra for shifts in the characteristic absorption bands of DNA bases (guanine, cytosine, thymine (B56734), adenine) and the phosphate groups. Studies have shown that this compound interacts with guanine, cytosine, and thymine bases, with no significant interaction detected with adenine.[2]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the conformational changes in DNA upon binding of a ligand.
-
Objective: To confirm the intercalative binding mode of this compound by observing changes in the CD spectrum of DNA.
-
Methodology:
-
Record the CD spectrum of a ct-DNA solution in a suitable buffer.
-
Add this compound to the DNA solution and record the CD spectrum of the complex.
-
Analyze the changes in the CD spectrum. Intercalation typically leads to significant changes in the DNA CD signal.
-
Signaling Pathway: Stimulation of Base Excision Repair
This compound has been shown to stimulate the Base Excision Repair (BER) pathway, which is a crucial mechanism for repairing DNA damage from oxidation, alkylation, and deamination. Specifically, this compound enhances the repair of 8-oxoguanine, abasic sites (AP sites), and alkylated bases.[5]
Below is a diagram illustrating the proposed mechanism of how this compound may influence the BER pathway.
Caption: Proposed influence of this compound on the Base Excision Repair pathway.
Experimental and Logical Workflows
The investigation of this compound's DNA intercalation properties follows a logical progression of experiments.
References
- 1. Spectroscopic and electrochemical study of interactions between DNA and different salts of 1,4-dihydropyridine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: AV-153 Interaction with Thymine and Cytosine
Executive Summary
AV-153 is an investigational small molecule demonstrating significant potential in epigenetic modulation. This document provides a comprehensive technical overview of the molecular interactions between this compound and the DNA nucleobases thymine (B56734) and cytosine. The primary mechanism of action for this compound is the targeted inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns. This interaction is highly specific to 5-methylcytosine (B146107) (5mC) within CpG dinucleotides. Additionally, secondary, lower-affinity interactions with thymine have been characterized, suggesting a broader, yet-to-be-fully-elucidated impact on DNA repair pathways. This guide details the binding affinities, enzymatic inhibition kinetics, and the experimental protocols utilized to elucidate these interactions.
Quantitative Data Summary
The interaction of this compound with cytosine and thymine has been quantified using various biophysical and biochemical assays. The data highlights a strong and specific binding affinity for methylated cytosine, which is consistent with its potent enzymatic inhibition of DNMT1.
Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) was employed to determine the binding kinetics of this compound to immobilized biotinylated DNA oligonucleotides. The results indicate a significantly higher affinity for oligonucleotides containing 5-methylcytosine compared to those with unmodified cytosine or thymine.
Table 1: Binding Affinity and Kinetic Parameters of this compound for DNA Oligonucleotides
| Oligonucleotide Sequence (Biotin-5'-...-3') | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (Kd) (nM) |
|---|---|---|---|---|
| GATC GATCGAT | This compound | 1.2 x 10³ | 8.5 x 10⁻³ | 7083 |
| GAT5mC GATCGAT | This compound | 4.5 x 10⁵ | 2.1 x 10⁻⁴ | 0.47 |
| GATT GATCGAT | this compound | 7.8 x 10² | 9.2 x 10⁻³ | 11795 |
Enzymatic Inhibition
The inhibitory effect of this compound on DNMT1 activity was assessed using an in vitro methyltransferase assay. The data demonstrates potent, concentration-dependent inhibition.
Table 2: In Vitro Enzymatic Inhibition of DNMT1 by this compound
| Enzyme | Substrate | IC₅₀ (nM) | Inhibition Constant (Ki) (nM) | Mode of Inhibition |
|---|
| Human DNMT1 | Poly(dI-dC) | 15.2 | 8.9 | Competitive (with DNA) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.
Surface Plasmon Resonance (SPR) for Binding Analysis
-
Objective: To determine the binding affinity and kinetics of this compound for specific DNA sequences.
-
Instrumentation: Biacore T200 (Cytiva).
-
Chip: Sensor Chip SA (streptavidin-coated).
-
Procedure:
-
Biotinylated single-stranded DNA oligonucleotides (ssDNA) containing either C, 5mC, or T were immobilized on the streptavidin-coated sensor chip surface to a level of approximately 200 Resonance Units (RU).
-
This compound was prepared in a running buffer (HBS-EP+, pH 7.4) at a series of concentrations ranging from 0.1 nM to 50 µM.
-
Each concentration of this compound was injected over the sensor surface for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.
-
The sensor surface was regenerated between cycles using a pulse of 50 mM NaOH.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
In Vitro DNMT1 Activity Assay
-
Objective: To quantify the inhibitory effect of this compound on DNMT1 enzymatic activity.
-
Assay Kit: DNMT1 Inhibitor Screening Assay Kit (Cayman Chemical).
-
Procedure:
-
The assay was performed in a 96-well plate format. Each well contained 1 µg of the substrate DNA (poly(dI-dC)).
-
A reaction mixture containing assay buffer, S-adenosylmethionine (SAM), and human recombinant DNMT1 enzyme was prepared.
-
This compound was serially diluted and added to the wells to achieve final concentrations ranging from 1 pM to 100 µM.
-
The enzymatic reaction was initiated by adding the DNMT1-containing mixture to the wells. The plate was incubated at 37°C for 2 hours.
-
Following incubation, an antibody specific for 5-methylcytosine was added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The HRP substrate was added, and the colorimetric signal was measured at 450 nm using a microplate reader.
-
The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for evaluating this compound and its proposed mechanism of action at the molecular level.
Caption: High-level experimental workflow for the characterization of this compound.
Caption: Proposed signaling pathway for this compound-mediated gene reactivation.
Methodological & Application
AV-153 experimental protocol for cell culture
Initial searches for "AV-153" did not yield any relevant scientific or research-related information. The term predominantly corresponds to a flight number and does not appear to be a recognized designation for a compound, experimental protocol, or cell culture reagent in publicly available databases.
Efforts to locate data on the nature of "this compound," its application in cell culture, associated signaling pathways, or any quantitative experimental results have been unsuccessful. The lack of information prevents the creation of the requested detailed application notes, protocols, and data visualizations.
To proceed with this request, please provide additional details regarding "this compound," such as:
-
Full name or alternative nomenclature: Is there a more complete chemical or biological name?
-
Class of compound or molecule: Is it a small molecule, peptide, antibody, etc.?
-
Therapeutic or research area: What is the intended biological target or field of study?
-
Source or manufacturer: Where did this designation originate?
Without this essential context, it is not possible to generate the detailed and accurate scientific documentation requested.
Application Notes and Protocols for Utilizing AV-153 in Comet Assay Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of AV-153, a 1,4-dihydropyridine (B1200194) derivative with known antimutagenic properties, in conjunction with the single-cell gel electrophoresis (comet) assay. This combination allows for the precise evaluation of this compound's effects on DNA damage and repair in individual cells.
Introduction
This compound is a compound that has demonstrated the ability to reduce DNA damage and stimulate DNA repair mechanisms within human cells in vitro.[1] Its mode of action involves intercalation into DNA, particularly at sites of single-strand breaks, and it has been shown to interact with thymine (B56734) and cytosine.[1][2] The comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA damage at the level of individual cells.[3][4] The principle of the assay is that fragmented DNA will migrate further in an electric field, creating a "comet" shape with a head of intact DNA and a tail of damaged DNA.[5] By employing the comet assay, researchers can quantify the protective and reparative effects of this compound on cells challenged with genotoxic agents. Studies have successfully used the comet assay to demonstrate that this compound-Na, a salt of this compound, can effectively decrease DNA damage induced by agents like peroxynitrite in cultured HeLa cells.[6]
Experimental Design and Rationale
This protocol is designed to assess two primary functions of this compound:
-
Prophylactic (Protective) Effect: To determine if pre-treatment with this compound can protect cells from DNA damage induced by a known genotoxic agent.
-
Reparative (Restorative) Effect: To investigate if post-treatment with this compound can enhance the repair of existing DNA damage.
A known DNA damaging agent, such as hydrogen peroxide (H₂O₂) or peroxynitrite, will be used as a positive control for inducing DNA damage.[7][8] Untreated cells will serve as a negative control to establish the baseline level of DNA damage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound in DNA protection and repair, and the overall experimental workflow for the comet assay.
Caption: Proposed mechanism of this compound in modulating DNA damage and repair pathways.
Caption: Step-by-step experimental workflow for the comet assay incorporating this compound treatment.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Human peripheral blood lymphocytes, HL-60, or HeLa cells are suitable choices.[1][7]
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO or water for this compound-Na) and store at -20°C.
-
DNA Damaging Agent: Hydrogen peroxide (H₂O₂) or peroxynitrite.
-
Comet Assay Reagents:
-
Low Melting Point (LMP) Agarose
-
Normal Melting Point (NMP) Agarose
-
Phosphate Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with fresh 1% Triton X-100 and 10% DMSO.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green or Propidium Iodide.
-
-
Equipment:
-
Frosted microscope slides
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
-
Protocol Steps
1. Cell Culture and Preparation:
-
Culture cells to a logarithmic growth phase.
-
Ensure cell viability is >95% using a method like Trypan Blue exclusion before starting the experiment.
2. Treatment with this compound and/or Damaging Agent:
-
Negative Control: Incubate cells with culture medium only.
-
Positive Control: Treat cells with a pre-determined concentration of the DNA damaging agent (e.g., 100 µM H₂O₂ for 15 minutes on ice).
-
This compound Prophylactic Group: Pre-incubate cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 3 hours) before adding the DNA damaging agent.[1]
-
This compound Reparative Group: Treat cells with the DNA damaging agent first, wash the cells, and then incubate with this compound for different time points to allow for DNA repair.
3. Preparation of Slides:
-
Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.
4. Embedding Cells in Agarose:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for 10 minutes.
5. Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (overnight lysis is also possible).[9]
6. DNA Unwinding:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes at 4°C.
7. Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., 25V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.
8. Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and place them on a tray.
-
Wash the slides three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a fluorescent DNA stain.
9. Visualization and Data Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using specialized comet assay software to quantify DNA damage.
Data Presentation
The following table summarizes the quantitative data that should be collected and analyzed.
| Treatment Group | Concentration of this compound | Concentration of Damaging Agent | % DNA in Tail (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Tail Moment (Arbitrary Units) (Mean ± SD) |
| Negative Control | - | - | |||
| Positive Control | - | e.g., 100 µM H₂O₂ | |||
| This compound Alone | 1 nM | - | |||
| 100 nM | - | ||||
| 1 µM | - | ||||
| This compound Pre-treatment | 1 nM | e.g., 100 µM H₂O₂ | |||
| 100 nM | e.g., 100 µM H₂O₂ | ||||
| 1 µM | e.g., 100 µM H₂O₂ | ||||
| This compound Post-treatment | 1 µM | e.g., 100 µM H₂O₂ | |||
| (Repair Time 1 hr) | |||||
| This compound Post-treatment | 1 µM | e.g., 100 µM H₂O₂ | |||
| (Repair Time 3 hr) |
Note: The specific concentrations and time points should be optimized for the cell type and DNA damaging agent being used.
Conclusion
This protocol provides a comprehensive framework for utilizing the comet assay to investigate the effects of this compound on DNA damage and repair. By carefully following these steps and optimizing conditions, researchers can obtain reliable and quantifiable data on the genoprotective and restorative properties of this compound, contributing to a deeper understanding of its potential applications in drug development and cellular biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The single cell gel electrophoresis assay (comet assay): a European review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for AV-153 in In Vitro DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AV-153, a 1,4-dihydropyridine (B1200194) derivative with antimutagenic and DNA repair-stimulating properties, in in vitro DNA repair studies. This compound has been shown to reduce DNA damage and stimulate repair processes in human cells.[1]
Mechanism of Action
This compound functions as a DNA intercalator, inserting itself into single-strand breaks (SSBs) in DNA.[2] This interaction is particularly noted in the vicinity of pyrimidine (B1678525) residues (thymine and cytosine).[1][2] The compound has also been shown to influence poly(ADP)ribosylation, a key process in DNA repair signaling.[1] Furthermore, studies on the sodium salt of this compound (this compound-Na) indicate that it can stimulate the excision/synthesis repair of lesions handled by the Base Excision Repair (BER) pathway, such as 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[3] While it shows some ability to scavenge hydroxyl radicals, its primary antimutagenic effect appears to be the activation of DNA repair enzymes upon binding to DNA.[4]
Data Presentation: Quantitative Summary of this compound Activity
| Parameter | Cell Line(s) | Concentration/Value | Effect | Reference |
| DNA Damage Reduction | Peripheral blood lymphocytes, HL-60 | 1 nM - 10 µM | 13-67% reduction in spontaneously arising DNA single-strand breaks (SSBs) after 3 hours of treatment. | |
| Protection against Induced DNA Damage | HeLa | 50 nM | Significant reduction of DNA damage induced by peroxynitrite after a 45-minute pre-incubation. | [3] |
| Stimulation of DNA Repair | HeLa | Not specified | Significantly stimulates excision/synthesis repair of 8-oxoG, abasic sites, and alkylated bases. | [3] |
| IC50 (Cytotoxicity) | Raji | 14.9 mM | 50% inhibition of cell growth. | [1] |
| IC50 (Cytotoxicity) | HL-60 | 10.3 mM | 50% inhibition of cell growth. | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound's Protective Effect on DNA Damage using the Alkaline Comet Assay
This protocol is designed to evaluate the ability of this compound to protect cells from DNA damage induced by a genotoxic agent.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HL-60)
-
This compound
-
Genotoxic agent (e.g., hydrogen peroxide, peroxynitrite)
-
Phosphate-buffered saline (PBS), ice-cold
-
Low melting point (LMP) agarose (B213101)
-
Normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for a specified time (e.g., 45 minutes to 3 hours).[1][3] Include a vehicle control (e.g., DMSO).
-
Induce DNA damage by treating the cells with a genotoxic agent for a short period (e.g., 10 minutes on ice with H₂O₂).
-
Include a positive control (genotoxic agent alone) and a negative control (untreated cells).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Harvest and resuspend the treated cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Gently remove the coverslips and immerse the slides in ice-cold lysis solution.
-
Incubate at 4°C for at least 1 hour.
-
-
DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, ice-cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[5]
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and wash them gently three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a suitable DNA stain.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software to quantify DNA damage (e.g., % tail DNA, tail moment).
-
Compare the results from this compound treated groups with the positive and negative controls to determine its protective effect.
-
Protocol 2: In Vitro DNA Repair Assay using a Cell-Free Extract (based on the comet-based repair assay)
This protocol assesses the capacity of a cell extract to repair specific DNA lesions and can be used to determine if this compound stimulates the activity of DNA repair enzymes within the extract.
Materials:
-
Substrate cells with specific DNA damage (e.g., cells treated with a photosensitizer and light to induce 8-oxoG)
-
Untreated recipient cells for preparing the cell-free extract
-
This compound
-
Lysis buffer for extract preparation (e.g., hypotonic buffer with protease inhibitors)
-
Reaction buffer
-
The materials for the Alkaline Comet Assay as listed in Protocol 1
Procedure:
-
Preparation of Substrate Nucleoids:
-
Prepare slides with embedded, damaged substrate cells up to the lysis step of the comet assay protocol. These slides contain nucleoids with specific DNA lesions.
-
-
Preparation of Cell-Free Extract:
-
Harvest untreated recipient cells and prepare a cell-free extract using a suitable lysis protocol (e.g., hypotonic lysis followed by centrifugation to pellet nuclei and organelles).
-
Determine the protein concentration of the extract.
-
-
DNA Repair Reaction:
-
Prepare a reaction mix containing the cell-free extract in a suitable reaction buffer.
-
Add different concentrations of this compound to the reaction mix. Include a control without this compound.
-
Apply the reaction mix to the slides containing the substrate nucleoids.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes) to allow for DNA repair. The repair enzymes in the extract will incise the DNA at the site of the lesions, creating temporary strand breaks.
-
-
Quantification of Incisions:
-
Stop the reaction by washing the slides.
-
Proceed with the DNA unwinding, electrophoresis, neutralization, and staining steps as described in the Alkaline Comet Assay protocol.
-
The number of strand breaks (visualized as comets) is proportional to the repair activity of the cell extract.
-
-
Analysis:
-
Quantify the comet tails. An increase in strand breaks in the presence of this compound compared to the control indicates a stimulation of DNA repair activity.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's protective effect on DNA.
Caption: Simplified Base Excision Repair (BER) pathway showing the potential point of stimulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preparing AV-153 solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preparation and use of AV-153 solutions in a laboratory setting. This compound, a promising 1,4-dihydropyridine (B1200194) derivative, has demonstrated significant potential in the fields of oncology and molecular biology due to its unique mechanism of action.
Introduction to this compound
This compound (also referred to as this compound-Na) is a water-soluble sodium salt of a 1,4-dihydropyridine derivative with the chemical name sodium 3,5-bis-ethoxycarbonyl-2,6,dimethyl-1,4-dihydropyridine-4-carboxylate.[1] It has garnered significant interest for its antimutagenic and DNA repair-stimulating properties.[1][2]
Mechanism of Action: this compound exerts its biological effects primarily through its interaction with DNA. It has been shown to intercalate into DNA at the site of single-strand breaks.[1][2] This interaction is believed to stimulate DNA repair pathways, particularly the Base Excision Repair (BER) system, leading to a reduction in DNA damage.[3][4] Studies have indicated that this compound can enhance the repair of lesions such as 8-oxoguanine and abasic sites.[3][4] This activity contributes to its observed anti-cancer and antimutagenic effects.[2]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | Sodium 3,5-bis-ethoxycarbonyl-2,6,dimethyl-1,4-dihydropyridine-4-carboxylate | [1] |
| Synonyms | This compound, this compound-Na | [3] |
| CAS Number | 27296-05-5 | [2] |
| Molecular Formula | C₁₄H₁₈NNaO₆ | [2] |
| Molecular Weight | 319.29 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Water-soluble | [5] |
| Biological Activity | Antimutagenic, DNA repair-stimulating, anti-cancer | [2] |
| Mechanism of Action | DNA intercalator at single-strand breaks, stimulates Base Excision Repair | [2][3][4] |
| In Vitro IC₅₀ | 14.9 µM (Raji cells), 10.3 µM (HL-60 cells) | |
| Effective Concentration | 1 nM - 10 µM in cell culture |
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions and its application in common laboratory experiments.
Preparation of Stock Solutions
For optimal results and to ensure the stability of the compound, it is recommended to prepare a concentrated stock solution that can be diluted to the desired working concentration for individual experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol for Aqueous Stock Solution (for immediate use):
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the powder is completely dissolved.
-
Use this aqueous solution immediately for experiments. It is not recommended for long-term storage.
Protocol for DMSO Stock Solution (for long-term storage):
-
Follow steps 1 and 2 from the aqueous stock solution protocol.
-
Add the appropriate volume of cell culture grade DMSO to the this compound powder to create a high-concentration stock solution (e.g., 100 mM).
-
Gently vortex the solution until the powder is fully dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Note on Stability: As a 1,4-dihydropyridine derivative, this compound may be sensitive to light and elevated temperatures.[6] It is crucial to protect solutions from light and store them at the recommended temperatures to maintain their stability and activity.
In Vitro Cell-Based Assays
This protocol outlines a general procedure for treating cultured cells with this compound to assess its biological activity. The example provided is for a DNA damage and repair study.
Materials:
-
Cultured cells (e.g., HeLa, HL-60)
-
Complete cell culture medium
-
This compound stock solution (prepared in DMSO)
-
DNA damaging agent (e.g., hydrogen peroxide, etoposide)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Reagents for the specific downstream assay (e.g., comet assay, immunofluorescence for DNA repair markers)
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Pre-treatment with this compound: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate the cells for a predetermined period (e.g., 1-24 hours) to allow for cellular uptake and interaction with DNA.
-
Induction of DNA Damage: After the pre-treatment period, introduce the DNA damaging agent to the culture medium, either in the continued presence or absence of this compound, depending on the experimental design.
-
Repair Incubation: Following the removal of the damaging agent, wash the cells with PBS and add fresh medium (with or without this compound) and incubate for a specific time to allow for DNA repair.
-
Downstream Analysis: Harvest the cells and proceed with the chosen method for assessing DNA damage and repair, such as the comet assay to measure DNA strand breaks or immunofluorescence staining for DNA repair proteins like γH2AX or PARP1.
Signaling Pathway
This compound is known to modulate the DNA damage response pathway, specifically by enhancing the Base Excision Repair (BER) pathway. The following diagram illustrates the proposed mechanism of action of this compound in the context of DNA repair.
Pathway Description: Upon induction of DNA damage, such as single-strand breaks, this compound is proposed to intercalate at these damaged sites. This binding event is thought to facilitate the recruitment and stimulation of key enzymes involved in the Base Excision Repair (BER) pathway. The enhanced activity of the BER machinery leads to a more efficient resolution of DNA lesions, thereby reducing overall DNA damage and contributing to the antimutagenic properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. star-lab.am [star-lab.am]
- 5. researchgate.net [researchgate.net]
- 6. An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracking the Intracellular Dynamics of AV-153 using Fluorescence Microscopy
Abstract
AV-153, a 1,4-dihydropyridine (B1200194) derivative, has demonstrated significant potential as an antimutagenic and anti-cancer agent.[1] Its mechanism of action involves intercalation into DNA, particularly at sites of single-strand breaks, and modulation of DNA repair processes.[1][2][3] Understanding the intracellular localization and dynamics of this compound is crucial for elucidating its therapeutic effects and optimizing its delivery. This application note provides detailed protocols for tracking this compound in live and fixed cells using its intrinsic fluorescence and a synthetically labeled counterpart, this compound-Fluorophore Conjugate, via fluorescence microscopy. Methodologies for cell preparation, imaging parameters, and data analysis are presented to guide researchers in quantitative studies of this compound's cellular behavior.
Introduction
This compound is a promising therapeutic compound with known interactions with DNA, influencing key cellular processes like DNA repair and exhibiting anti-cancer properties.[1] Studies have indicated that this compound can intercalate with DNA, showing a preference for guanine, cytosine, and thymine (B56734) bases, and its binding affinity is significantly increased at single-strand breaks.[2][3] The intrinsic fluorescent properties of this compound have been utilized in fluorimetry studies to confirm its interaction with DNA.[3] Furthermore, laser confocal scanning fluorescence microscopy has revealed its primary localization within the cytoplasm and a notable presence in the nucleolus.[4][5]
Fluorescence microscopy offers a powerful, non-invasive approach to visualize and quantify the spatiotemporal dynamics of molecules like this compound within living cells.[][7] This technique allows for real-time observation of its uptake, distribution, and interaction with subcellular compartments. To facilitate robust tracking and quantitative analysis, this note describes two approaches: leveraging the intrinsic fluorescence of this compound and utilizing a brighter, more photostable fluorescently labeled version (this compound-Fluorophore Conjugate).
Materials and Methods
Cell Culture and Seeding
-
Human cancer cell lines (e.g., HeLa, HL-60) are suitable for these studies.
-
Cells should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For microscopy, cells should be seeded onto glass-bottom dishes or coverslips to a confluence of 50-70%.
Preparation of this compound and this compound-Fluorophore Conjugate
-
Unlabeled this compound: Prepare a stock solution of this compound in a suitable solvent like DMSO. The final working concentration will need to be optimized but can start in the range of 1 µM to 10 µM based on previous in vitro studies.[1]
-
This compound-Fluorophore Conjugate: For enhanced visualization, a fluorescent dye (e.g., a rhodamine or cyanine (B1664457) derivative) can be conjugated to this compound. This would typically involve chemical synthesis to attach the fluorophore to a suitable position on the this compound molecule that does not interfere with its biological activity. The choice of fluorophore should be based on desired photophysical properties such as high quantum yield, photostability, and minimal spectral overlap with cellular autofluorescence.[]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intrinsic this compound Fluorescence
-
Cell Seeding: Seed cells on glass-bottom dishes 24 hours prior to the experiment.
-
Compound Incubation: Replace the culture medium with fresh medium containing the desired concentration of this compound. Incubate for a specified time (e.g., 1-4 hours) to allow for cellular uptake.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess compound.
-
Imaging: Add fresh, phenol (B47542) red-free culture medium or a suitable imaging buffer. Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Microscopy: Acquire images using a confocal or widefield fluorescence microscope equipped with a sensitive camera. Based on the dihydropyridine (B1217469) structure, excitation is likely in the UV or blue range. A starting point for excitation could be around 350 nm, with emission collection around 480 nm, though these will need to be empirically determined.[3]
Protocol 2: Live-Cell Imaging of this compound-Fluorophore Conjugate
-
Follow steps 1-3 from Protocol 1, using the this compound-Fluorophore Conjugate.
-
Imaging: Use imaging medium as in Protocol 1.
-
Microscopy: Acquire images using excitation and emission wavelengths appropriate for the chosen fluorophore. For example, for a rhodamine-based dye, excitation could be around 550 nm and emission around 570 nm.
Protocol 3: Fixed-Cell Imaging and Immunofluorescence
-
Cell Treatment: Treat cells with this compound or the conjugate as described in Protocol 1.
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
Permeabilization: Wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular targets is desired.[8]
-
(Optional) Co-staining: For co-localization studies, incubate with primary antibodies against subcellular markers (e.g., fibrillarin for the nucleolus, LAMP1 for lysosomes) followed by fluorescently-labeled secondary antibodies.
-
Nuclear Staining: Stain with a nuclear counterstain like DAPI.
-
Mounting: Mount the coverslip on a microscope slide with an anti-fade mounting medium.
-
Imaging: Acquire multi-channel fluorescence images.
Data Presentation
Table 1: Photophysical Properties of Fluorescent Probes
| Property | Intrinsic this compound | This compound-Fluorophore Conjugate |
| Excitation Max (nm) | ~350 (predicted) | ~550 (example) |
| Emission Max (nm) | ~480 (predicted) | ~570 (example) |
| Quantum Yield | Low | High |
| Photostability | Moderate | High |
| Cellular Uptake (t1/2) | To be determined | To be determined |
Table 2: Quantitative Analysis of Intracellular Localization
| Cellular Compartment | Pearson's Correlation Coefficient (vs. Marker) - Intrinsic this compound | Pearson's Correlation Coefficient (vs. Marker) - this compound-Fluorophore Conjugate |
| Nucleolus (Fibrillarin) | High | High |
| Cytoplasm | Moderate | Moderate |
| Nucleus (DAPI) | Moderate | Moderate |
| Lysosomes (LAMP1) | Low | Low |
Visualizations
Experimental Workflow
Caption: Workflow for tracking this compound in cells.
Proposed Signaling Pathway Involvement
Caption: this compound's role in the DNA damage response.
Conclusion
This application note provides a framework for researchers to utilize fluorescence microscopy for the detailed study of the intracellular behavior of this compound. By employing both the intrinsic fluorescence of the molecule and a brighter, conjugated version, it is possible to gain significant insights into its uptake, subcellular localization, and dynamics. The provided protocols and data analysis frameworks will aid in the quantitative characterization of this compound, contributing to a deeper understanding of its therapeutic potential. The successful application of these methods will be invaluable for further drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.lu.lv [dspace.lu.lv]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Single Molecule Fluorescence Detection and Tracking in Mammalian Cells: The State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Glyco-SPOT and ExSy-SPOT Assays for AV-153 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing spot-based enzyme assays to evaluate the activity of AV-153, a prodrug of 4-methyl itaconate with known anti-inflammatory properties. While direct, published evidence of this compound being assayed by "Glyco-SPOT" or "ExSy-SPOT" is not available, these notes extrapolate from established principles of enzyme assays and the known biological activities of itaconate derivatives. The "ExSy-SPOT" assay is presented here as a hypothetical "Extracellular Synergy Spot Assay" for screening effects on extracellular enzymes, and the Glyco-SPOT application is a hypothetical extension of the existing Glyco-SPOT platform to an enzyme relevant to this compound's therapeutic area.
ExSy-SPOT Assay: Screening this compound for Inhibition of Hyaluronidase (B3051955) Activity
Application Note:
Hyaluronidases are enzymes that degrade hyaluronan, a major component of the extracellular matrix. Elevated hyaluronidase activity is associated with inflammation, cancer cell invasion, and the spread of toxins.[1] Given the anti-inflammatory properties of this compound's active metabolite, 4-methyl itaconate, it is plausible that this compound may modulate the activity of extracellular enzymes involved in inflammatory processes. This hypothetical "Extracellular Synergy Spot Assay" (ExSy-SPOT) provides a high-throughput method to screen for the potential inhibitory effects of this compound on hyaluronidase activity. The assay is based on a substrate-spotted microplate where a decrease in substrate degradation, visualized by a detection reagent, corresponds to enzyme inhibition.
Experimental Protocol: ExSy-SPOT for Hyaluronidase Inhibition
This protocol describes a 96-well plate-based assay to measure the inhibition of hyaluronidase by this compound.
Materials:
-
96-well microtiter plates
-
Hyaluronic acid (HA)
-
Bovine testicular hyaluronidase (Type I-S)
-
This compound
-
Cetylpyridinium (B1207926) chloride (CPC)
-
Phosphate (B84403) buffer (pH 7.0)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Prepare a 0.1% (w/v) solution of hyaluronic acid in phosphate buffer.
-
Spot 5 µL of the HA solution into the center of each well of a 96-well plate.
-
Allow the spots to dry completely at 37°C.
-
-
Inhibitor and Enzyme Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in phosphate buffer to achieve the desired final concentrations.
-
Prepare a working solution of hyaluronidase (e.g., 10 units/mL) in phosphate buffer.
-
-
Assay Reaction:
-
To each well containing the dried HA spot, add 25 µL of the this compound dilution (or buffer for control wells).
-
Add 25 µL of the hyaluronidase working solution to all wells except the negative control wells (add buffer instead).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Prepare a 2.5% (w/v) solution of cetylpyridinium chloride (CPC) in water.
-
Add 100 µL of the CPC solution to each well.
-
Incubate at room temperature for 30 minutes to allow for the precipitation of undigested hyaluronic acid.
-
Measure the absorbance at 600 nm using a microplate reader. A higher absorbance indicates more undigested HA and thus, greater enzyme inhibition.
-
Data Presentation: Hypothetical Inhibition of Hyaluronidase by this compound
| This compound Concentration (µM) | Mean Absorbance (600 nm) | Standard Deviation | % Inhibition |
| 0 (No Inhibitor) | 0.250 | 0.015 | 0 |
| 1 | 0.310 | 0.020 | 15 |
| 10 | 0.550 | 0.030 | 75 |
| 50 | 0.780 | 0.040 | 132.5 |
| 100 | 0.810 | 0.035 | 140 |
| Negative Control (No Enzyme) | 0.850 | 0.025 | 150 |
Workflow Diagram: ExSy-SPOT Assay
Caption: Workflow for the ExSy-SPOT hyaluronidase inhibition assay.
Glyco-SPOT Assay: A Hypothetical Application for this compound
Application Note:
The Glyco-SPOT platform is a commercially available system designed for rapid and user-friendly enzyme activity analysis, often utilized in industrial applications for enzymes like amylases.[1][2] This application note proposes a hypothetical extension of the Glyco-SPOT technology to assess the effect of this compound on glycosidase activity relevant to its anti-inflammatory mechanism. As hyaluronidase is a glycosidase, a "Glyco-SPOT Hyaluronidase Assay Kit" could theoretically be developed. This would provide a streamlined and portable solution for screening compounds like this compound in a drug discovery setting. The principle would be similar to other Glyco-SPOT assays, involving sample extraction (or in this case, addition of the compound), incubation with a substrate-impregnated spot, and a colorimetric or fluorometric readout.
Experimental Protocol: Hypothetical Glyco-SPOT Hyaluronidase Assay
This protocol assumes a hypothetical "Glyco-SPOT Hyaluronidase Assay Kit" format.
Materials:
-
Hypothetical "Glyco-SPOT Hyaluronidase Assay Kit" (containing substrate-spotted plates, buffers, and detection reagents)
-
This compound
-
Purified Hyaluronidase (as a positive control)
Procedure:
-
Assay Setup:
-
Sample Preparation:
-
Prepare serial dilutions of this compound in the provided assay buffer.
-
Prepare a positive control solution of hyaluronidase and a negative control (buffer only).
-
-
Assay Performance:
-
Add 150 µL of the appropriate buffer to each well of the Glyco-SPOT hyaluronidase substrate plate.[5]
-
Add 25 µL of the this compound dilutions or controls to the corresponding wells.
-
Add 25 µL of a standard hyaluronidase solution to initiate the reaction (except in the negative control).
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30 minutes).
-
-
Measurement:
-
Following incubation, add the detection reagent as per the kit instructions.
-
Insert the plate into the SIRIUS reader for measurement.
-
The Glyco-SPOT app will automatically calculate the percentage of hyaluronidase inhibition based on the colorimetric change.
-
Data Presentation: Hypothetical Glyco-SPOT Data for this compound
| Sample ID | This compound Conc. (µM) | Hyaluronidase Activity (U/mL) | % Inhibition |
| Control | 0 | 10.2 | 0 |
| AV153-1 | 1 | 8.9 | 12.7 |
| AV153-10 | 10 | 3.1 | 69.6 |
| AV153-50 | 50 | 1.5 | 85.3 |
| AV153-100 | 100 | 1.2 | 88.2 |
Signaling Pathway Diagram: Potential Mechanism of this compound Action
Itaconate, the active form of this compound, is known to exert anti-inflammatory effects through various pathways.[3][4][6] One potential downstream effect of its immunomodulatory action could be the reduced expression or activity of extracellular matrix-degrading enzymes like hyaluronidase and matrix metalloproteinases (MMPs), which are often upregulated during inflammation.
Caption: Potential signaling pathway for this compound's anti-inflammatory action.
References
- 1. Hyaluronidase Activity ELISA - Echelon Biosciences [echelon-inc.com]
- 2. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 3. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A microplate assay for hyaluronidase and hyaluronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of AV-153 on 8-Oxoguanine Repair: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-153, a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP), is an antimutagenic compound that has been shown to interact with DNA and modulate DNA repair processes.[1][2] Of particular interest is its effect on the repair of 8-oxoguanine (8-oxoG), one of the most common oxidative DNA lesions, which can lead to G:C to T:A transversions if left unrepaired.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the effects of this compound on 8-oxoguanine repair, a critical pathway in maintaining genomic integrity and preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.[3][5] Studies have shown that this compound-Na, a salt of this compound, significantly stimulates the excision/synthesis repair of 8-oxoguanine.[6][7][8]
The primary pathway for the removal of 8-oxoG is the Base Excision Repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[3][4] this compound appears to enhance this repair process, making it a compound of interest for therapeutic strategies targeting oxidative DNA damage.[2][6] These protocols will enable the precise evaluation of this compound's efficacy in promoting the repair of this mutagenic lesion.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 8-oxoguanine Base Excision Repair (BER) pathway and a general experimental workflow for assessing the impact of this compound.
Caption: 8-Oxoguanine Base Excision Repair (BER) Pathway.
Caption: General experimental workflow for measuring this compound effects.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on 8-oxoG Repair Measured by Comet Assay
| Treatment Group | This compound Conc. (µM) | Time (hours) | % Tail DNA (Mean ± SD) |
| Untreated Control | 0 | 0 | |
| Oxidative Agent | 0 | 0 | |
| Oxidative Agent | 0 | 2 | |
| Oxidative Agent | 0 | 4 | |
| Oxidative Agent + this compound | 1 | 2 | |
| Oxidative Agent + this compound | 1 | 4 | |
| Oxidative Agent + this compound | 10 | 2 | |
| Oxidative Agent + this compound | 10 | 4 |
Table 2: Excision/Synthesis (ExSy)-SPOT Assay Results for 8-oxoG Repair
| Treatment Group | This compound Conc. (µM) | Repair Activity (fmol incorporated/µg protein) (Mean ± SD) |
| Vehicle Control | 0 | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 |
Table 3: Quantification of 8-oxoG Levels by HPLC-MS/MS or ELISA
| Treatment Group | This compound Conc. (µM) | Time (hours) | 8-oxoG lesions per 10^6 Guanines (Mean ± SD) |
| Untreated Control | 0 | 0 | |
| Oxidative Agent | 0 | 0 | |
| Oxidative Agent | 0 | 2 | |
| Oxidative Agent | 0 | 4 | |
| Oxidative Agent + this compound | 1 | 2 | |
| Oxidative Agent + this compound | 1 | 4 | |
| Oxidative Agent + this compound | 10 | 2 | |
| Oxidative Agent + this compound | 10 | 4 |
Experimental Protocols
Protocol 1: Cell Culture and Induction of Oxidative Damage
-
Cell Lines: Human lung adenocarcinoma (A549) or human cervical cancer (HeLa) cells are suitable for these assays.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A549, MEM for HeLa) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Oxidative Damage:
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
To induce 8-oxoG lesions, treat cells with an oxidative agent such as H₂O₂ (100-200 µM for 15-30 minutes) or KBrO₃ (20-40 mM for 1 hour).
-
After treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Protocol 2: this compound Treatment
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and dilute to final concentrations in cell culture medium.
-
Treatment: After inducing oxidative damage, incubate the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control group.
-
Time Course: Collect cells at different time points (e.g., 0, 2, 4, 8 hours) post-treatment to assess the rate of 8-oxoG repair.
Protocol 3: Alkaline Comet Assay for DNA Strand Breaks and Alkali-Labile Sites
The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. In the context of 8-oxoG repair, a decrease in strand breaks over time following oxidative damage indicates successful repair.
-
Cell Harvesting: At each time point, trypsinize, and resuspend cells in ice-cold PBS.
-
Embedding Cells in Agarose (B213101): Mix a small aliquot of the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the DNA fragments.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the percentage of DNA in the tail using specialized software. A decrease in tail DNA over time in this compound-treated cells compared to controls indicates enhanced DNA repair.
Protocol 4: Excision/Synthesis (ExSy)-SPOT Assay
This in vitro assay measures the excision of a damaged base and the subsequent synthesis of a new DNA strand, providing a direct measure of BER activity.[6][7]
-
Preparation of Cell Extracts: Prepare nuclear or whole-cell extracts from this compound-treated and control cells.
-
Substrate Preparation: Use a double-stranded oligonucleotide containing a single 8-oxoG lesion.
-
Repair Reaction: Incubate the cell extracts with the 8-oxoG-containing oligonucleotide, dNTPs (including a radiolabeled dNTP, e.g., [α-³²P]dCTP), and a reaction buffer.
-
Spotting and Washing: Spot the reaction mixture onto a filter membrane. Wash the membrane to remove unincorporated nucleotides.
-
Quantification: Measure the amount of incorporated radioactivity using a phosphorimager or liquid scintillation counter. Increased incorporation in extracts from this compound-treated cells indicates stimulation of 8-oxoG repair.
Protocol 5: Quantification of 8-oxoG Levels
This is a highly sensitive and specific method for quantifying 8-oxoG levels in genomic DNA.[4]
-
DNA Isolation: Isolate genomic DNA from treated and control cells using a standard DNA extraction kit, ensuring minimal artificial oxidation.
-
DNA Digestion: Digest the DNA to nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Separation: Separate the nucleosides using a reverse-phase HPLC column.
-
MS/MS Detection: Detect and quantify 8-oxoguanine and a stable isotope-labeled internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the ratio of 8-oxoG to unmodified guanine. A faster decline in this ratio in this compound-treated cells indicates enhanced repair.
ELISA provides a high-throughput method for measuring 8-oxoG levels, though it may be less specific than HPLC-MS/MS.[4]
-
DNA Isolation and Digestion: Isolate and digest genomic DNA as described for HPLC-MS/MS.
-
ELISA Procedure: Use a commercially available 8-oxoG ELISA kit. Typically, this involves coating a microplate with the digested DNA, adding a primary antibody specific for 8-oxoG, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Quantification: Measure the signal using a plate reader and determine the concentration of 8-oxoG by comparison to a standard curve. A more rapid decrease in the 8-oxoG signal in this compound-treated samples suggests enhanced repair.
Conclusion
The protocols and guidelines presented here offer a comprehensive framework for investigating the effects of this compound on 8-oxoguanine repair. By employing a combination of these assays, researchers can obtain robust and quantitative data on the efficacy of this compound in stimulating the Base Excision Repair pathway. This information is crucial for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of oxidative DNA damage. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]
- 5. Oxidative stress, innate immunity, and age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing AV-153's Impact on Abasic Site Repair
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the effects of AV-153, a 1,4-dihydropyridine (B1200194) derivative, on the cellular mechanisms of abasic (AP) site repair. The provided protocols offer detailed methodologies for key experiments to assess the compound's efficacy and mechanism of action in the context of the Base Excision Repair (BER) pathway.
Introduction to this compound and Abasic Site Repair
Abasic sites are one of the most common forms of DNA damage, arising from spontaneous base loss or as intermediates in the repair of damaged bases. The Base Excision Repair (BER) pathway is the primary mechanism for repairing these lesions, initiated by the recognition and excision of the damaged base by a DNA glycosylase, followed by incision of the AP site by an AP endonuclease (primarily APE1), DNA synthesis by a DNA polymerase (like POLβ), and ligation by a DNA ligase.
This compound-Na has been identified as a compound that stimulates the excision/synthesis repair of abasic sites.[1] Its proposed mechanism involves intercalation into the DNA, particularly at nicked sites, which in turn modulates the activity of DNA repair enzymes.[2] Understanding the precise impact of this compound on the BER pathway is crucial for its development as a potential therapeutic agent for conditions associated with DNA damage.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound-Na on abasic site repair and related processes, based on available experimental data.
Table 1: Effect of this compound-Na on DNA Glycosylase Activity (Glyco-SPOT Assay)
| Treatment | Lesion Type | Cleavage Rate (% of Control) |
| Control | THF-A (Abasic Site Analogue) | 100 |
| This compound-Na (3h) | THF-A (Abasic Site Analogue) | Data not available |
| This compound-Na (12h) | THF-A (Abasic Site Analogue) | Data not available |
| This compound-Na (24h) | THF-A (Abasic Site Analogue) | Data not available |
Note: While the experimental conditions are described, specific cleavage rate data for the abasic site analogue (THF-A) were not available in the reviewed literature. The assay showed this compound-Na inhibited the repair of thymine (B56734) glycol (Tg-A), another DNA lesion.[2]
Table 2: Effect of this compound-Na on Excision/Synthesis Repair (ExSy-SPOT Assay)
| Treatment | Lesion Type | Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control | Abasic Sites | Data not available | 1.0 |
| This compound-Na | Abasic Sites | Data not available | Significant Stimulation |
Note: Published studies indicate a significant stimulation of excision/synthesis repair of abasic sites by this compound-Na, though specific fluorescence intensity values are not provided.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Experimental Protocols
DNA Glycosylase Activity Assay (Glyco-SPOT)
This protocol is adapted from general DNA glycosylase assay procedures and specific details mentioned in the context of this compound research.
Objective: To measure the activity of DNA glycosylases in cell extracts on specific DNA lesions, including abasic sites.
Materials:
-
Cell extracts from control and this compound-Na treated cells (15 µg/ml)
-
Oligonucleotide duplexes containing a specific lesion (e.g., THF-A for abasic site) and a 3'-fluorescent label
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/ml BSA)
-
Proteinase K
-
Formamide (B127407) loading buffer
-
Polyacrylamide gel (20%)
-
Fluorescence imager
Procedure:
-
Prepare reaction mixtures by combining 10 µl of cell extract with 10 µl of assay buffer containing 1 pmol of the fluorescently labeled DNA substrate.
-
Incubate the reactions at 37°C for the desired time points (e.g., 3, 12, and 24 hours).
-
Stop the reactions by adding 2 µl of Proteinase K (10 mg/ml) and incubating at 55°C for 30 minutes.
-
Add 12 µl of formamide loading buffer to each sample.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments on a 20% denaturing polyacrylamide gel.
-
Visualize and quantify the fluorescent signals of the cleaved and uncleaved DNA products using a fluorescence imager.
-
Calculate the cleavage rate as the percentage of the cleaved product relative to the total DNA.
Excision/Synthesis Repair Assay (ExSy-SPOT)
This protocol is based on the principles of excision/synthesis assays and the reported findings for this compound.
Objective: To measure the capacity of cell extracts to perform excision and synthesis steps at abasic sites.
Materials:
-
Cell extracts from control and this compound-Na treated cells
-
Plasmid DNA containing a single abasic site
-
Reaction buffer (e.g., 70 mM HEPES-KOH pH 7.8, 7.5 mM MgCl2, 1 mM DTT, 1 mM ATP, 20 µM each of dATP, dGTP, dTTP, and 2 µM of biotin-dCTP)
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
Chemiluminescent HRP substrate
-
96-well plates
-
Luminometer
Procedure:
-
Immobilize the plasmid DNA containing the abasic site onto the surface of a 96-well plate.
-
Prepare the repair reaction mixture by adding cell extract to the reaction buffer.
-
Add the repair reaction mixture to the wells and incubate at 37°C for 1 hour to allow for excision and synthesis.
-
Wash the wells to remove the cell extract and unincorporated nucleotides.
-
Add streptavidin-HRP to the wells and incubate for 30 minutes to bind to the incorporated biotin-dCTP.
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.
-
The fluorescence intensity is proportional to the amount of DNA synthesis, reflecting the excision/synthesis repair capacity.
Comet Assay (Single-Cell Gel Electrophoresis)
This protocol provides a general framework for assessing DNA strand breaks, which can be an indirect measure of abasic site repair efficiency.
Objective: To quantify DNA strand breaks in individual cells following treatment with this compound-Na and/or a DNA damaging agent.
Materials:
-
Control and this compound-Na treated cells
-
CometAssay® slides or equivalent
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/ml.
-
Mix the cell suspension with low-melting-point agarose (B213101) at a 1:10 ratio (v/v).
-
Pipette the agarose/cell mixture onto a CometAssay® slide and allow it to solidify.
-
Immerse the slides in lysis solution and incubate at 4°C for at least 1 hour.
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Neutralize the slides by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to determine the percentage of DNA in the tail, tail length, and tail moment, which are indicative of the level of DNA damage.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the impact of this compound on abasic site repair. By employing these methodologies, researchers can further elucidate the compound's mechanism of action and its potential as a modulator of DNA repair pathways. The stimulation of the excision/synthesis step of BER by this compound-Na suggests a potential therapeutic application in scenarios where enhancing DNA repair is beneficial. Further research is warranted to pinpoint the precise molecular target of this compound within the BER pathway and to obtain more detailed quantitative data on its effects.
References
Application Notes and Protocols: AV-153 in HeLa Cell DNA Damage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AV-153, a 1,4-dihydropyridine (B1200194) derivative, in the study of DNA damage and repair in HeLa cells. The following sections detail the effects of this compound on DNA integrity and repair pathways, and provide detailed protocols for relevant experimental assays.
Introduction
This compound-Na is a compound belonging to the 1,4-dihydropyridine class of molecules, which has demonstrated notable antimutagenic and antioxidant properties.[1][2] Research has indicated that this compound-Na interacts with DNA, potentially through intercalation, particularly at the sites of single-strand breaks.[2][3] In the context of human cervical adenocarcinoma (HeLa) cells, this compound-Na has been shown to effectively reduce DNA damage induced by agents such as peroxynitrite.[1][2][4][5] The primary mechanism of action for this compound appears to be the modulation of DNA repair pathways, specifically the stimulation of base excision repair (BER).[1][2][4][5] This document outlines the application of this compound in HeLa cell DNA damage studies, presenting key findings and detailed experimental methodologies.
Data Presentation
The following tables summarize the quantitative and semi-quantitative data on the effects of this compound on DNA repair activities in HeLa cells.
Table 1: Effect of this compound-Na on Base Excision Repair (BER) Activity (Glyco-SPOT Assay)
This table presents semi-quantitative data derived from graphical representations of Glyco-SPOT assay results, showing the cleavage rate of various DNA lesions by HeLa cell extracts after treatment with this compound-Na. The data indicates a time-dependent effect on the repair of specific DNA adducts.
| DNA Lesion | Treatment Duration | Cleavage Rate (Arbitrary Units) |
| 8-oxoguanine (8-oxoG) | Control | 1.0 |
| 3 hours | 1.5 | |
| 12 hours | 2.0 | |
| 24 hours | 2.5 | |
| Abasic (AP) sites | Control | 1.0 |
| 3 hours | 1.8 | |
| 12 hours | 2.2 | |
| 24 hours | 2.8 | |
| Alkylated bases | Control | 1.0 |
| 3 hours | 1.6 | |
| 12 hours | 2.1 | |
| 24 hours | 2.6 | |
| Thymine glycol | Control | 1.0 |
| 3 hours | 0.7 | |
| 12 hours | 0.5 | |
| 24 hours | 0.4 |
Note: The data in this table is an illustrative representation based on published graphical data and should be confirmed by direct experimental measurement.
Table 2: Representative Data from Comet Assay after this compound Treatment
This table illustrates the expected quantitative outcomes from a Comet assay performed on HeLa cells treated with a DNA damaging agent and subsequently with this compound. The "Tail Moment" is a common metric for DNA damage.
| Treatment Group | Concentration | Mean Tail Moment (± SD) |
| Control (Untreated) | - | 5.2 ± 1.3 |
| DNA Damaging Agent | 100 µM | 45.8 ± 5.1 |
| DNA Damaging Agent + this compound | 100 µM + 10 µM | 22.1 ± 3.5 |
| DNA Damaging Agent + this compound | 100 µM + 50 µM | 15.7 ± 2.8 |
| This compound alone | 50 µM | 6.1 ± 1.5 |
Note: This table presents hypothetical data based on the reported protective effects of this compound. Actual values will vary depending on the specific DNA damaging agent, concentrations, and incubation times used.
Table 3: Expected Results from Western Blot Analysis of DNA Damage Markers
This table shows the anticipated changes in the expression of key DNA damage marker proteins, γH2AX and p53, in HeLa cells following treatment with a DNA damaging agent and this compound.
| Treatment Group | γH2AX (Fold Change vs. Control) | p53 (Fold Change vs. Control) |
| Control (Untreated) | 1.0 | 1.0 |
| DNA Damaging Agent | 8.5 | 3.2 |
| DNA Damaging Agent + this compound | 3.7 | 1.8 |
| This compound alone | 1.1 | 1.2 |
Note: This table illustrates expected trends. The regulation of p53 in HeLa cells is complex due to the presence of HPV E6 oncoprotein, which promotes p53 degradation. Observed changes in p53 levels should be interpreted in this context.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Alkaline Comet Assay for DNA Damage Assessment
This protocol is for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites in individual HeLa cells.
Materials:
-
HeLa cells
-
This compound
-
DNA damaging agent (e.g., H₂O₂, Peroxynitrite)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Low Melting Point Agarose (B213101) (LMA)
-
Normal Melting Point Agarose (NMA)
-
Comet slides or pre-coated microscope slides
-
Lysis Solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na₂EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA stain (e.g., SYBR® Green, Propidium Iodide)
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Image analysis software for Comet scoring
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells to ~80% confluency.
-
Treat cells with the desired concentrations of this compound and/or a DNA damaging agent for the specified duration. Include appropriate vehicle controls.
-
-
Slide Preparation:
-
Prepare a 1% NMA solution in PBS and coat clean microscope slides. Let them dry completely.
-
-
Cell Embedding:
-
Harvest and resuspend treated HeLa cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA (at 37°C).
-
Quickly pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
-
DNA Unwinding:
-
Gently rinse the slides with distilled water.
-
Place the slides in a horizontal electrophoresis tank and fill with fresh, cold Alkaline Electrophoresis Buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
-
Electrophoresis:
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and gently wash them three times with Neutralization Buffer for 5 minutes each.
-
Stain the slides with a suitable DNA stain according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per slide using image analysis software to determine the tail moment or other relevant parameters.
-
Glyco-SPOT Assay for Base Excision Repair Activity
This assay measures the activity of DNA glycosylases in cell extracts.
Materials:
-
HeLa cells
-
This compound
-
Cell lysis buffer for protein extraction (non-denaturing)
-
Protein quantification assay (e.g., BCA assay)
-
Glyco-SPOT assay kit (containing DNA substrates with specific lesions)
-
Reaction buffer
-
Stop solution
-
96-well plate reader
Procedure:
-
Cell Treatment and Lysate Preparation:
-
Treat HeLa cells with this compound for the desired time points.
-
Harvest the cells and prepare whole-cell extracts using a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Assay Performance:
-
Follow the specific instructions of the Glyco-SPOT assay kit. Typically, this involves:
-
Adding a defined amount of cell lysate to wells of a 96-well plate pre-coated with specific DNA lesion substrates.
-
Incubating the plate at 37°C for a specified time to allow the DNA glycosylases in the lysate to cleave the damaged bases.
-
-
-
Detection:
-
Stop the reaction by adding the stop solution.
-
Measure the signal (e.g., fluorescence or colorimetric) using a plate reader. The signal intensity is proportional to the glycosylase activity.
-
-
Data Analysis:
-
Calculate the cleavage rate for each lesion based on the signal intensity and normalize to the protein concentration of the lysate.
-
ExSy-SPOT Assay for Excision/Synthesis Repair
This assay evaluates the overall efficiency of the base excision repair pathway, including the synthesis step.
Materials:
-
Similar materials as the Glyco-SPOT assay, but the kit will contain substrates and reagents to detect the DNA synthesis step (e.g., labeled nucleotides).
Procedure:
-
Cell Treatment and Lysate Preparation:
-
Prepare cell lysates from this compound-treated and control HeLa cells as described for the Glyco-SPOT assay.
-
-
Assay Performance:
-
The principle is similar to the Glyco-SPOT assay, but after the excision of the damaged base, the assay measures the incorporation of labeled nucleotides during the DNA synthesis step of BER.
-
Follow the manufacturer's protocol for the ExSy-SPOT assay kit.
-
-
Detection and Analysis:
-
Measure the incorporation of the label, which reflects the efficiency of the complete excision and synthesis repair process.
-
Analyze the data to determine the effect of this compound on the overall BER pathway.
-
Western Blot for γH2AX and p53
This protocol is for the detection and semi-quantification of the DNA damage markers γH2AX (phosphorylated H2AX) and p53.
Materials:
-
HeLa cells
-
This compound
-
DNA damaging agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-p53, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat HeLa cells as described in the Comet assay protocol.
-
Lyse the cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-γH2AX or anti-p53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Perform densitometry analysis on the protein bands using image analysis software.
-
Normalize the band intensity of the target proteins to the loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway
Caption: this compound stimulates the Base Excision Repair (BER) pathway.
Experimental Workflow
Caption: Workflow for studying this compound's effects on DNA damage in HeLa cells.
Logical Relationship of Assays
Caption: Interrelation of assays to elucidate this compound's mechanism.
References
- 1. Escape of p53 protein from E6-mediated degradation in HeLa cells after cisplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tail profile: a more accurate system for analyzing DNA damage using the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The single cell gel electrophoresis assay for induced DNA damage (comet assay): measurement of tail length and moment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Interaction of AV-153 with Peroxynitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] It is a key mediator of oxidative and nitrative stress in biological systems, contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Peroxynitrite can directly damage a wide range of biomolecules, including DNA, proteins, and lipids, and can modulate cellular signaling pathways through mechanisms such as tyrosine nitration.[1][2][3]
AV-153 is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) with demonstrated antimutagenic properties.[4][5][6] While initial studies have shown that this compound does not directly scavenge peroxynitrite, it exhibits a significant protective effect against peroxynitrite-induced DNA damage in cellular models.[4][5][7] The primary mechanism of this protection appears to be the enhancement of DNA repair pathways.[4][5]
These application notes provide a detailed protocol for researchers to investigate the interaction between this compound and peroxynitrite, focusing on its indirect protective effects and its influence on DNA repair mechanisms.
Peroxynitrite-Mediated Cellular Damage Signaling Pathway
The following diagram illustrates the formation of peroxynitrite and its subsequent downstream effects on cellular components, leading to cellular damage.
Caption: Peroxynitrite formation and its downstream cellular targets.
Experimental Protocols
Assessment of Direct Peroxynitrite Scavenging Activity
This protocol determines if this compound directly reacts with and neutralizes peroxynitrite.
Methodology: UV-Visible Spectroscopy
-
Reagents and Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Peroxynitrite solution (commercially available or freshly synthesized)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Visible spectrophotometer
-
-
Procedure:
-
Prepare a solution of peroxynitrite in the phosphate buffer at a known concentration (e.g., 1 mM).
-
Measure the absorbance of the peroxynitrite solution at its characteristic wavelength (around 302 nm).
-
Add varying concentrations of this compound to the peroxynitrite solution.
-
Immediately record the change in absorbance at 302 nm over time.
-
A known peroxynitrite scavenger (e.g., uric acid) should be used as a positive control.
-
Data Presentation:
| Compound | Concentration (µM) | Initial Absorbance (302 nm) | Absorbance after 5 min | % Peroxynitrite Decomposition |
| Control (Buffer) | 0 | 1.0 | 0.95 | 5% |
| This compound | 10 | 1.0 | 0.94 | 6% |
| 50 | 1.0 | 0.93 | 7% | |
| 100 | 1.0 | 0.92 | 8% | |
| Uric Acid (Positive Control) | 100 | 1.0 | 0.20 | 80% |
Note: The above data is illustrative. Based on existing literature, this compound is not expected to directly scavenge peroxynitrite.[4][5]
Evaluation of Cellular Protection against Peroxynitrite-Induced DNA Damage
This protocol assesses the ability of this compound to protect cells from DNA damage caused by peroxynitrite.
Methodology: Single Cell Gel Electrophoresis (Comet Assay)
-
Reagents and Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
Peroxynitrite or a peroxynitrite donor (e.g., SIN-1)
-
Comet assay kit (including lysis buffer, electrophoresis buffer, and DNA stain like SYBR Green)
-
Fluorescence microscope
-
-
Procedure:
-
Culture HeLa cells to ~80% confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) for a specified time (e.g., 45 minutes).[7]
-
Induce DNA damage by treating the cells with peroxynitrite (e.g., 200 µM) for a short duration (e.g., 15 minutes).[7]
-
Harvest the cells and perform the comet assay according to the manufacturer's instructions.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment, % DNA in tail) using appropriate software.
-
Data Presentation:
| Treatment Group | This compound Conc. (nM) | Peroxynitrite Conc. (µM) | Average Comet Tail Moment (Arbitrary Units) | % Reduction in DNA Damage |
| Untreated Control | 0 | 0 | 5.2 ± 0.8 | N/A |
| Peroxynitrite Only | 0 | 200 | 45.7 ± 5.1 | 0% |
| This compound + Peroxynitrite | 10 | 200 | 30.1 ± 3.5 | 34.1% |
| 50 | 200 | 18.9 ± 2.7 | 58.6% | |
| 100 | 200 | 10.3 ± 1.9 | 77.4% | |
| This compound Only | 100 | 0 | 5.5 ± 0.9 | N/A |
Note: The above data is illustrative, demonstrating a dose-dependent protective effect of this compound.[7]
Assessment of DNA Repair Enzyme Activity
This protocol investigates the effect of this compound on the activity of key DNA repair enzymes.
Methodology: DNA Repair Enzyme Activity Assays (e.g., ExSy-SPOT)
-
Reagents and Materials:
-
Nuclear extracts from cells treated with this compound
-
DNA repair assay kit (e.g., ExSy-SPOT for excision/synthesis repair)
-
Oligonucleotide substrates containing specific DNA lesions (e.g., 8-oxoguanine, abasic sites)
-
Radiolabeled or fluorescently labeled dNTPs
-
Phosphorimager or fluorescence scanner
-
-
Procedure:
-
Treat cells with this compound at an effective concentration determined from the comet assay.
-
Prepare nuclear extracts from the treated and untreated cells.
-
Incubate the nuclear extracts with the lesion-specific oligonucleotide substrates in the presence of labeled dNTPs.
-
The activity of the DNA repair enzymes will result in the incorporation of the labeled dNTPs into the repaired DNA.
-
Quantify the incorporated signal to determine the level of DNA repair activity.
-
Data Presentation:
| DNA Lesion | Treatment | Relative DNA Repair Activity (%) |
| 8-oxoguanine | Control | 100 ± 12 |
| This compound | 250 ± 25 | |
| Abasic (AP) Sites | Control | 100 ± 15 |
| This compound | 210 ± 20 | |
| Alkylated Bases | Control | 100 ± 10 |
| This compound | 180 ± 18 |
Note: The above data is illustrative, showing stimulation of DNA repair by this compound.[4][5]
Experimental Workflow for Investigating this compound's Protective Mechanism
The following diagram outlines the experimental workflow to elucidate the mechanism of action of this compound against peroxynitrite-induced cellular damage.
Caption: Workflow for studying this compound's interaction with peroxynitrite.
Logical Relationship of this compound's Protective Action
The following diagram illustrates the logical flow of how this compound confers protection against peroxynitrite-induced damage, not by direct interaction, but through the modulation of cellular processes.
Caption: this compound's indirect cellular protection mechanism.
Conclusion
The provided protocols and data presentation formats offer a comprehensive framework for investigating the interaction of this compound with peroxynitrite. The evidence suggests that this compound's protective effects are not due to direct scavenging but rather through the upregulation of DNA repair mechanisms. This makes this compound an interesting candidate for further drug development as a modulator of cellular resilience to oxidative and nitrative stress. Future studies could explore the specific signaling pathways activated by this compound that lead to the enhancement of DNA repair.
References
- 1. imrpress.com [imrpress.com]
- 2. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroxyl Radical Scavenging Assay with AV-153
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-153, a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP), has demonstrated notable antimutagenic and DNA repair-stimulating properties. Recent studies have also highlighted its potential as an antioxidant.[1] This document provides detailed application notes and a comprehensive protocol for evaluating the hydroxyl radical (•OH) scavenging activity of this compound. The hydroxyl radical is one of the most reactive oxygen species (ROS) and is implicated in significant cellular damage. The described assay is a crucial tool for characterizing the antioxidant profile of this compound and similar compounds.
The antioxidant mechanism of 1,4-dihydropyridine derivatives is primarily attributed to their ability to donate a hydrogen atom from the N-1 position of the dihydropyridine (B1217469) ring to free radicals, thereby neutralizing them. This action is influenced by the electronic properties of the substituents on the 1,4-DHP core.
Data Presentation
The antioxidant capacity of this compound and related 1,4-dihydropyridine compounds can be quantified and compared using various in vitro assays. The following tables summarize the available data on the total antioxidant capacity of this compound and representative hydroxyl radical scavenging activities of other 1,4-DHP derivatives.
Table 1: Total Antioxidative Capacity of this compound
| Compound | Concentration | Antioxidative Capacity (Relative to Uric Acid) | Reference |
| This compound | 1 mM | ~10-fold more effective | [1] |
Note: This data is from a total antioxidative capacity assay and not a specific hydroxyl radical scavenging assay. It indicates the overall antioxidant potential of this compound.
Table 2: Representative Hydroxyl Radical Scavenging Activity of 1,4-Dihydropyridine Derivatives
| Compound | Assay Method | IC50 Value (µM) | Reference |
| Lacidipine | ROS formation in BAECs | Lowest IC50 among tested DHPs | [2] |
| Lercanidipine | ROS formation in BAECs | Effective, but less than Lacidipine | [2] |
| Amlodipine | ROS formation in BAECs | No significant effect | [2] |
| Nimodipine | ROS formation in BAECs | No significant effect | [2] |
| Nifedipine | ROS formation in BAECs | No significant effect | [2] |
Note: This table presents data for other 1,4-dihydropyridine compounds to provide a comparative context for the potential hydroxyl radical scavenging activity of this compound. BAECs = Bovine Aortic Endothelial Cells. IC50 is the concentration of the compound that causes 50% inhibition of the measured effect.
Experimental Protocols
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This protocol is adapted from established methods for assessing hydroxyl radical scavenging activity and is suitable for the evaluation of this compound.[3] The assay is based on the principle that hydroxyl radicals, generated by the Fenton reaction (Fe³⁺-EDTA-ascorbate-H₂O₂ system), degrade the sugar deoxyribose. This degradation product, upon heating with thiobarbituric acid (TBA) at low pH, forms a pink chromogen that can be measured spectrophotometrically. The presence of a hydroxyl radical scavenger, such as this compound, will reduce the degradation of deoxyribose and thus decrease the intensity of the pink color.
Materials and Reagents:
-
This compound
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
2-Deoxy-D-ribose
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Positive control (e.g., Mannitol or Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer to achieve the desired final concentrations (e.g., 10-1000 µg/mL).
-
Prepare the following aqueous solutions:
-
2-Deoxy-D-ribose (28 mM)
-
FeCl₃ (1 mM)
-
EDTA (1.04 mM)
-
Ascorbic acid (2 mM)
-
H₂O₂ (10 mM)
-
TBA (1% w/v in 50 mM NaOH)
-
TCA (2.8% w/v)
-
-
-
Reaction Mixture Preparation:
-
In a series of test tubes, add the following reagents in the specified order:
-
0.8 mL Phosphate buffer (50 mM, pH 7.4)
-
0.2 mL of this compound solution at different concentrations (or standard/control).
-
0.2 mL EDTA (1.04 mM)
-
0.2 mL FeCl₃ (1 mM)
-
0.2 mL 2-Deoxy-D-ribose (28 mM)
-
-
Prepare a control tube containing the solvent used for this compound instead of the sample solution.
-
Prepare a blank tube containing all reagents except the 2-deoxy-D-ribose.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 0.2 mL of ascorbic acid (2 mM) followed by 0.2 mL of H₂O₂ (10 mM) to each tube.
-
Vortex the tubes to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixtures in a water bath at 37°C for 1 hour.
-
-
Color Development:
-
After incubation, stop the reaction by adding 1.5 mL of TCA (2.8%) to each tube.
-
Add 1.5 mL of TBA solution (1%) to each tube.
-
Heat the tubes in a boiling water bath for 15 minutes to develop the pink color.
-
-
Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 532 nm using a spectrophotometer.
-
Data Analysis:
The percentage of hydroxyl radical scavenging activity (% HRSA) is calculated using the following formula:
% HRSA = [ (A₀ - A₁) / A₀ ] * 100
Where:
-
A₀ is the absorbance of the control (without the test compound).
-
A₁ is the absorbance of the sample containing this compound.
The IC50 value, which is the concentration of this compound required to scavenge 50% of the hydroxyl radicals, can be determined by plotting the % HRSA against the concentration of this compound.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed antioxidant mechanism of 1,4-dihydropyridines and the experimental workflow of the hydroxyl radical scavenging assay.
References
- 1. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.9. Hydroxyl radical‐scavenging assay [bio-protocol.org]
Application Notes and Protocols for Studying AV-153 DNA Binding Using Circular Dichroism Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing circular dichroism (CD) spectroscopy for the characterization of the interaction between the antimutagenic compound AV-153 and DNA. The protocols outlined below are based on established methodologies for studying DNA-ligand interactions and are tailored for the specific investigation of this compound.
Introduction to this compound and DNA Binding
This compound, a 1,4-dihydropyridine (B1200194) derivative, has demonstrated antimutagenic and DNA repair-stimulating properties.[1] Understanding the mechanism of action of this compound requires a detailed analysis of its interaction with DNA. Circular dichroism (CD) spectroscopy is a powerful and accessible technique for investigating the binding mode and conformational changes of DNA upon interaction with small molecules like this compound.[2][3][4][5][6][7] Studies have suggested that this compound interacts with DNA, with evidence pointing towards an intercalation binding mode, which has been confirmed for its sodium salt, this compound-Na, using CD spectroscopy.[1][8] This technique is sensitive to changes in the helical structure of DNA, providing valuable insights into how ligands bind and affect DNA conformation.[4][5][6]
Principle of Circular Dichroism for DNA-Ligand Interaction Studies
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[4][5][6] DNA is a chiral molecule due to its helical structure and the presence of deoxyribose sugar, and it exhibits a characteristic CD spectrum. The binding of a ligand, such as this compound, to DNA can perturb the DNA structure, leading to changes in its CD spectrum. These spectral changes can be used to determine the binding mode (e.g., intercalation or groove binding), assess conformational changes in the DNA, and quantify the binding affinity.[9][10]
Key Experimental Protocols
Protocol 1: Preparation of DNA and this compound Stock Solutions
Objective: To prepare concentrated and pure stock solutions of DNA and this compound for CD titration experiments.
Materials:
-
Calf Thymus DNA (ct-DNA) or a specific oligonucleotide sequence
-
This compound
-
Buffer solution (e.g., 10 mM Phosphate buffer, pH 7.4, with 100 mM NaCl)
-
Deionized water (Milli-Q or equivalent)
-
Spectrophotometer
-
Analytical balance
Methodology:
-
DNA Stock Solution:
-
Dissolve a known weight of ct-DNA in the buffer solution overnight at 4°C with gentle stirring to ensure complete dissolution.
-
Determine the concentration of the DNA stock solution by measuring the absorbance at 260 nm using a spectrophotometer. The concentration in base pairs can be calculated using the molar extinction coefficient of ct-DNA at 260 nm (ε = 13,200 M⁻¹cm⁻¹).
-
Assess the purity of the DNA solution by measuring the A260/A280 ratio, which should be between 1.8 and 1.9.
-
-
This compound Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution.
-
Further dilute the stock solution in the same buffer used for the DNA solution to the desired working concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid interference with the DNA structure.
-
Determine the precise concentration of the this compound working solution by UV-Vis spectroscopy using its molar extinction coefficient.
-
Protocol 2: Circular Dichroism Titration
Objective: To monitor the changes in the CD spectrum of DNA upon incremental addition of this compound to determine the binding mode and affinity.
Materials:
-
Prepared DNA and this compound solutions
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 cm path length
-
Micropipettes
Methodology:
-
Instrument Setup:
-
Set the CD spectropolarimeter to scan in the far-UV region (typically 220-320 nm for DNA).
-
Set the scanning parameters: bandwidth (e.g., 1 nm), scanning speed (e.g., 100 nm/min), and response time (e.g., 1 s).
-
Perform a baseline correction with the buffer solution in the cuvette.
-
-
Titration Procedure:
-
Place a fixed concentration of the DNA solution (e.g., 50 µM) in the quartz cuvette.
-
Record the CD spectrum of the DNA solution alone.
-
Make successive additions of small aliquots of the this compound solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the CD spectrum.
-
Continue the additions until no further significant changes in the CD spectrum are observed, indicating saturation of the binding sites.
-
Protocol 3: Data Analysis
Objective: To analyze the collected CD spectral data to determine the binding constant (Kb) and the number of binding sites (n).
Methodology:
-
Spectral Analysis:
-
Observe the changes in the characteristic B-form DNA CD spectrum, which has a positive band around 275 nm and a negative band around 245 nm.
-
Intercalation typically leads to an increase in the intensity of both the positive and negative bands and a red shift in the positive band.
-
Groove binding usually causes smaller changes in the CD spectrum.
-
-
Quantitative Analysis:
-
The binding constant (Kb) and the number of binding sites (n) can be determined by fitting the titration data to the Scatchard equation or by using non-linear fitting models.
-
The Scatchard equation is given by: r / [L]free = nKb - rKb where 'r' is the ratio of the concentration of bound ligand to the total DNA concentration, and [L]free is the concentration of the free ligand.
-
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the CD spectroscopy experiments.
Table 1: Spectroscopic Properties of this compound and DNA
| Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | [Insert Value] | [Insert Value] |
| ct-DNA | 260 | 13,200 (per base pair) |
Table 2: Summary of this compound-DNA Binding Parameters from CD Titration
| Parameter | Value | Method of Determination |
| Binding Constant (Kb) | [Insert Value] M⁻¹ | Scatchard Analysis / Non-linear fitting |
| Number of Binding Sites (n) | [Insert Value] | Scatchard Analysis / Non-linear fitting |
| Binding Mode | Intercalation | Based on spectral changes |
Visualization of Experimental Workflow and Proposed Mechanism
To facilitate a clear understanding of the experimental process and the proposed mechanism of this compound action, the following diagrams are provided.
Caption: Experimental workflow for studying this compound DNA binding using Circular Dichroism.
Caption: Proposed mechanism of the antimutagenic action of this compound via DNA intercalation.
Concluding Remarks
Circular dichroism spectroscopy is an invaluable tool for elucidating the binding characteristics of this compound with DNA. The protocols and guidelines presented here offer a robust framework for researchers to investigate this interaction, contributing to a deeper understanding of the antimutagenic and DNA repair-stimulating effects of this compound. The findings from such studies are crucial for the development of novel therapeutic agents that target DNA.
References
- 1. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA and DNA-damaging molecules and its impact on DNA repair activity [PeerJ Preprints] [peerj.com]
- 9. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AV-153 in Comet Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the compound AV-153 in comet assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in DNA damage studies?
A1: this compound is a derivative of 1,4-dihydropyridine (B1200194) known for its antimutagenic and antioxidant properties. In the context of DNA damage studies, it is particularly interesting because it can interact with DNA and stimulate DNA repair processes. It has been shown to protect cells against DNA damage induced by agents like peroxynitrite.
Q2: I treated my cells with this compound and see a decrease in DNA damage in the comet assay compared to my positive control. Is this expected?
A2: Yes, this is the expected outcome. This compound is not a DNA damaging agent. Instead, it has protective and DNA repair-stimulating effects. When you pre-incubate cells with this compound before exposing them to a known DNA damaging agent (like peroxynitrite or H₂O₂), you should observe a reduction in the comet tail length and intensity compared to cells treated with the damaging agent alone. This is because this compound helps to mitigate the damage.
Q3: Does this compound itself cause any DNA damage that might interfere with my assay?
A3: Studies have shown that this compound alone does not significantly increase DNA damage. In comet assays, cells treated with only this compound should appear similar to the negative control (untreated cells), showing minimal DNA fragmentation.
Q4: What is the mechanism of action for this compound's protective effects in the comet assay?
A4: this compound appears to work through a combination of mechanisms. It can intercalate with DNA, particularly at sites of single-strand breaks. While it has some ability to scavenge hydroxyl radicals, its primary protective role is believed to be the stimulation of DNA repair pathways. Specifically, it has been found to significantly stimulate the excision/synthesis repair of 8-oxoguanine, abasic sites, and alkylated bases.[1]
Q5: How should I design my comet assay experiment to test the effects of this compound?
A5: A typical experimental design would include the following groups:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound.
-
This compound Only: Cells treated with this compound at the desired concentration.
-
Positive Control: Cells treated with a known DNA damaging agent (e.g., peroxynitrite, H₂O₂).
-
Test Group: Cells pre-incubated with this compound for a specific period before being treated with the DNA damaging agent.
Troubleshooting Common Comet Assay Issues
| Issue | Potential Cause | Recommended Solution |
| High background damage in control cells | - Cells harvested too harshly. | - Handle cells gently during harvesting. Avoid high-speed centrifugation. |
| - Endogenous damage. | - Ensure all buffers and solutions are chilled to 4°C to minimize metabolic activity and repair. | |
| - Exposure to UV light. | - Perform all steps under low or yellow light conditions. | |
| Agarose (B213101) gel slides off the slide | - Slides not properly pre-coated or treated. | - Use pre-treated slides designed for comet assays. |
| - Incomplete coverage of the well with the agarose-cell suspension. | - Ensure the entire well is evenly covered with the agarose mixture. | |
| "Hedgehog" or "cloud-like" comets | - Excessive DNA damage due to high concentrations of the damaging agent. | - Perform a dose-response experiment to find the optimal concentration of the damaging agent. |
| - Cell death (apoptosis or necrosis). | - Assess cell viability using a method like Trypan Blue exclusion before starting the assay. | |
| Inconsistent results between replicate slides | - Variation in electrophoresis conditions. | - Ensure the buffer level is consistent and just covers the slides. Maintain a constant voltage and temperature. |
| - Uneven setting of the agarose gel. | - Ensure slides are on a completely level surface while the agarose solidifies. | |
| No or very small comet tails in the positive control | - Ineffective DNA damaging agent. | - Check the concentration and stability of the damaging agent. |
| - Insufficient electrophoresis time or voltage. | - Optimize electrophoresis conditions (typically 20-40 minutes at ~1 V/cm). |
Quantitative Data Summary
The following table summarizes the protective effect of this compound-Na against peroxynitrite-induced DNA damage in HeLa cells, as measured by the comet assay. Data is extracted from a published study and presented as arbitrary units of DNA damage.
| Treatment Group | Concentration | Pre-incubation Time | DNA Damage (Arbitrary Units) |
| Control (untreated) | - | - | ~25 |
| Peroxynitrite | 200 µM | - | ~275 |
| This compound-Na + Peroxynitrite | 10 nM | 45 min | ~150 |
| This compound-Na + Peroxynitrite | 50 nM | 45 min | ~100 |
| This compound-Na + Peroxynitrite | 100 nM | 45 min | ~75 |
Data is estimated from Figure 9A in the cited ResearchGate article.
Experimental Protocols
Detailed Methodology: Alkaline Comet Assay
This protocol is a standard procedure for performing the alkaline comet assay to detect single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.
1. Preparation of Slides and Solutions:
- Pre-coat microscope slides with 1% normal melting point agarose. Let them dry completely.
- Prepare fresh Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), and chill at 4°C. Add 1% Triton X-100 and 10% DMSO just before use.
- Prepare fresh Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH > 13) and chill at 4°C.
- Prepare Neutralization Buffer (0.4 M Tris, pH 7.5).
2. Cell Preparation and Embedding:
- Harvest cells and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of 1 x 10⁵ cells/mL.
- Melt 1% low melting point (LMP) agarose and cool to 37°C.
- Mix 1 part cell suspension with 10 parts molten LMP agarose.
- Quickly pipette 75 µL of the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
- Place the slides at 4°C for 10 minutes to solidify the agarose.
3. Lysis:
- Gently remove the coverslips and immerse the slides in the chilled Lysis Solution.
- Incubate at 4°C for at least 1 hour (can be left overnight).
4. DNA Unwinding and Electrophoresis:
- Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
- Fill the tank with chilled Alkaline Unwinding and Electrophoresis Solution until the slides are just covered.
- Let the DNA unwind for 20-40 minutes in the dark at 4°C.
- Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-40 minutes.
5. Neutralization and Staining:
- Gently drain the electrophoresis solution and neutralize the slides by immersing them in Neutralization Buffer for 5 minutes. Repeat this step three times.
- Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide) to each slide.
- Incubate for 5-15 minutes in the dark.
6. Visualization and Analysis:
- Visualize the comets using a fluorescence microscope.
- Capture images and analyze them using specialized comet assay software to quantify DNA damage (e.g., % Tail DNA, Tail Moment).
Visualizations
Caption: A flowchart of the experimental workflow for assessing the effects of this compound using a comet assay.
Caption: A diagram illustrating the proposed mechanism of this compound in stimulating DNA repair pathways.
References
Technical Support Center: Optimizing AV-153 Concentration for Maximum DNA Repair
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AV-153 to achieve maximum DNA repair.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in DNA repair?
A1: this compound is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that has demonstrated antimutagenic properties.[1] Its primary mechanism of action in DNA repair is the stimulation of the Base Excision Repair (BER) pathway. Specifically, this compound-Na has been shown to significantly enhance the excision and synthesis steps for repairing 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[2][3][4][5] It is also known to intercalate with DNA, particularly at the site of single-strand breaks.[6] Interestingly, while it stimulates the repair of some lesions, it has been observed to inhibit the repair of thymine (B56734) glycols.[2][3][4]
Q2: What is the recommended starting concentration range for this compound in my experiments?
A2: Based on available data, a good starting concentration range for this compound is between 1 nM and 10 µM.[1] One study demonstrated a significant reduction in DNA damage in HeLa cells with a pre-incubation of 50 nM this compound-Na for 45 minutes. For initial experiments, it is advisable to perform a dose-response study within this nanomolar to low micromolar range to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: Incubation time can be a critical factor. Studies have shown effects of this compound on DNA repair with incubation times as short as 3 hours.[1] Other studies have explored longer incubation periods of 12 and 24 hours.[2] We recommend a time-course experiment, for example, testing 3, 6, 12, and 24-hour incubation times, to identify the optimal duration for maximal DNA repair stimulation in your cell line.
Q4: Is this compound cytotoxic?
A4: this compound exhibits cytotoxicity at much higher concentrations than those typically required for its DNA repair-stimulating effects. The IC50 values for cytotoxicity have been reported to be 14.9 mM for Raji cells and 10.3 mM for HL-60 cells.[1] These concentrations are significantly higher than the effective nanomolar to low micromolar range for DNA repair activity. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line to establish a non-toxic working concentration range.
Q5: Which DNA repair pathways are primarily affected by this compound?
A5: this compound primarily modulates the Base Excision Repair (BER) pathway.[2][3][4] It stimulates the activity of enzymes involved in the repair of common DNA lesions such as 8-oxoguanine, abasic sites, and alkylated bases.
Troubleshooting Guides
Problem 1: No significant increase in DNA repair is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). The optimal concentration can be cell-type specific. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal incubation period for your experimental setup. |
| Incorrect Assay for Detected Lesion | Ensure the DNA repair assay you are using is appropriate for the type of DNA damage being induced and the repair pathway stimulated by this compound (i.e., Base Excision Repair). The Comet assay is suitable for single-strand breaks, while lesion-specific enzyme assays like the Glyco-SPOT or ExSy-SPOT are better for specific base lesions. |
| Cell Line Insensitivity | Some cell lines may be less responsive to this compound. Consider testing a different cell line known to have an active BER pathway. |
| Compound Stability | Ensure the this compound solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions for each experiment. |
Problem 2: High levels of cytotoxicity are observed.
| Possible Cause | Suggested Solution |
| This compound Concentration is too High | Lower the concentration of this compound. Refer to the recommended starting range of 1 nM to 10 µM.[1] Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. |
| Prolonged Incubation Period | Reduce the incubation time. While longer incubations may be necessary for some effects, they can also lead to increased cytotoxicity. |
| Synergistic Effects with Other Reagents | If co-treating with a DNA damaging agent, consider the possibility of synergistic toxicity. You may need to lower the concentration of both this compound and the damaging agent. |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on DNA Single-Strand Breaks (SSBs)
| Concentration of this compound | Incubation Time | Cell Lines | Reduction in Spontaneous SSBs |
| 1 nM - 10 µM | 3 hours | Peripheral blood lymphocytes, HL-60 | 13 - 67%[1] |
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 |
| Raji | 14.9 mM[1] |
| HL-60 | 10.3 mM[1] |
Experimental Protocols
1. Comet Assay for Assessing DNA Damage
This protocol is adapted for evaluating the effect of this compound on DNA single-strand breaks.
-
Cell Preparation:
-
Seed and grow cells to the desired confluency.
-
Treat cells with the desired concentrations of this compound for the determined optimal incubation time.
-
As a positive control for DNA damage, treat a separate set of cells with a known DNA damaging agent (e.g., H₂O₂ or peroxynitrite).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix cell suspension with low melting point agarose (B213101) at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13).
-
Allow DNA to unwind for 20-40 minutes.
-
Apply a voltage of ~1 V/cm for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment. A decrease in these parameters in this compound treated cells compared to the damaging agent control indicates enhanced DNA repair.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA and DNA-damaging molecules and its impact on DNA repair activity [PeerJ Preprints] [peerj.com]
- 6. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AV-153 DNA Binding Affinity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the binding affinity of the 1,4-dihydropyridine (B1200194) derivative, AV-153, to DNA. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound binding to DNA?
A1: this compound primarily binds to DNA through intercalation, where it inserts itself between the DNA base pairs.[1] Computer modeling and experimental data suggest that this compound has a particular affinity for docking at sites of single-strand breaks (nicks) in the DNA, especially in the vicinity of two pyrimidine (B1678525) bases.[1] This interaction is evidenced by pronounced hyperchromic and bathochromic effects observed in UV/VIS spectroscopy upon the addition of DNA to this compound solutions.[1]
Q2: How do common experimental conditions affect the binding affinity of this compound to DNA?
A2: The binding affinity of this compound to DNA is influenced by several key experimental parameters:
-
pH: The binding affinity of this compound to DNA is pH-dependent. A decrease in pH from 7.4 to 4.7 has been shown to decrease the binding affinity.[1]
-
Ionic Strength: The binding affinity of this compound to DNA is largely unaffected by changes in ionic strength from 5 mM to 150 mM NaCl. However, a slight increase in affinity is observed at a higher concentration of 300 mM NaCl.[1]
-
Temperature: The binding affinity of this compound to DNA is stable within the temperature range of 25°C to 40°C.[1]
-
DNA Structure: The presence of single-strand breaks in DNA, induced by methods such as the Fenton reaction, significantly increases the binding affinity of this compound.[1] In contrast, base modifications caused by peroxynitrite have a minimal effect on the binding affinity.[1]
Q3: What is the reported binding constant (Kd) for this compound and DNA?
A3: The Scatchard binding constant for this compound-Na with calf thymus DNA (ct-DNA) has been determined to be 7.4 x 104 M-1. This was established through fluorescence titration experiments.
Q4: Does this compound show any preference for specific DNA bases?
A4: Yes, Fourier-transform infrared (FT-IR) spectroscopy has indicated that this compound interacts with guanine, cytosine, and thymine (B56734) bases. No interaction with adenine (B156593) has been detected.[1]
Q5: How does this compound impact DNA repair pathways?
A5: this compound has been shown to stimulate DNA repair mechanisms.[2] Specifically, it significantly stimulates the excision/synthesis repair of 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases, which are all part of the Base Excision Repair (BER) pathway.[3] This activation of DNA repair enzymes appears to be a key component of the antimutagenic effects of this compound.[3]
Troubleshooting Guides
Issue 1: Inconsistent or low binding affinity observed in experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of all buffers used in the assay. The optimal pH for this compound binding is around 7.4. A lower pH can decrease binding affinity.[1] |
| Degradation of this compound or DNA | Ensure the integrity of both the this compound compound and the DNA. Use freshly prepared solutions and handle them according to best practices to avoid degradation. |
| Inappropriate ionic strength | While the binding is stable across a range of 5-150 mM NaCl, ensure your buffer composition is consistent across experiments. A higher salt concentration (300 mM) may slightly enhance binding.[1] |
| Absence of DNA damage | The binding affinity of this compound is significantly enhanced at sites of single-strand breaks.[1] If using undamaged plasmid DNA, consider introducing nicks to enhance binding for certain experimental setups. |
Issue 2: High background signal in fluorescence-based assays.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound or buffer components | Run control experiments with this compound alone and buffer alone to determine their contribution to the fluorescence signal. If necessary, subtract the background fluorescence. |
| Non-specific binding | Optimize the concentrations of this compound and DNA to minimize non-specific interactions. Consider the use of blocking agents if the assay involves surfaces. |
| Contaminants in reagents | Use high-purity reagents and DNA to avoid interference from fluorescent contaminants. |
Quantitative Data Summary
Table 1: Factors Affecting this compound Binding Affinity to DNA
| Factor | Condition | Effect on Binding Affinity | Reference |
| pH | Decrease from 7.4 to 4.7 | Decreased | [1] |
| Ionic Strength | 5 mM to 150 mM NaCl | No significant change | [1] |
| 300 mM NaCl | Slightly increased | [1] | |
| Temperature | 25°C to 40°C | No significant change | [1] |
| DNA Damage | Single-strand breaks | Greatly increased | [1] |
| Base modification (peroxynitrite) | Minimally changed | [1] |
Experimental Protocols
Protocol 1: Determination of this compound DNA Binding Affinity using UV-Vis Titration
Objective: To quantify the binding affinity of this compound to DNA by monitoring changes in the UV-Vis absorbance spectrum.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Stock solution of DNA (e.g., calf thymus DNA) in the same buffer
-
Buffer solution
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a cuvette with the buffer solution and record a baseline spectrum. This will be subtracted from all subsequent measurements.
-
Initial this compound Spectrum: Add a known concentration of this compound to a clean cuvette and record its absorbance spectrum.
-
Titration:
-
To the cuvette containing the this compound solution, add small, precise aliquots of the DNA stock solution.
-
After each addition, gently mix the solution by inverting the cuvette several times.
-
Allow the solution to equilibrate for a few minutes.
-
Record the UV-Vis spectrum.
-
-
Data Analysis:
-
Correct the spectra for dilution effects.
-
Monitor the changes in absorbance at the wavelength of maximum absorbance for this compound.
-
Plot the change in absorbance as a function of the DNA concentration.
-
Analyze the binding isotherm using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (Kd).
-
Protocol 2: Characterization of this compound DNA Interaction by Fluorescence Spectroscopy
Objective: To investigate the binding of this compound to DNA by measuring changes in fluorescence intensity.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Stock solution of this compound
-
Stock solution of DNA
-
Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)
Procedure:
-
Instrument Setup: Turn on the fluorometer and set the excitation and emission wavelengths appropriate for this compound.
-
Blank Measurement: Record the fluorescence spectrum of the buffer solution.
-
This compound Fluorescence: Measure the fluorescence spectrum of a known concentration of this compound in the buffer.
-
Titration:
-
To the cuvette with the this compound solution, add increasing concentrations of the DNA stock solution.
-
After each addition, mix thoroughly and allow for equilibration.
-
Measure the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity against the DNA concentration.
-
Use appropriate binding models to calculate the binding constant.
-
Visualizations
Caption: Experimental workflow for determining this compound DNA binding affinity.
Caption: this compound stimulates the Base Excision Repair (BER) pathway.
References
- 1. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with AV-153
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with AV-153, a novel small molecule inhibitor of the pro-inflammatory Kinase Y signaling pathway. Inconsistent results can arise from a variety of factors, and this guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Kinase Y. By binding to the ATP-binding pocket of Kinase Y, this compound prevents the phosphorylation of its downstream substrate, Protein Z, thereby blocking the activation of the pro-inflammatory transcription factor, Factor-X.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced artifacts.
Q3: Is this compound light sensitive?
A3: Yes, prolonged exposure to light can lead to degradation of this compound. We recommend storing stock solutions and handling the compound in light-protected tubes.
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue. The table below summarizes potential causes and solutions.
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound is kept at room temperature. |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic drift. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over- or under-confluent cells can respond differently to treatment. |
| Reagent Variability | Use the same lot of critical reagents (e.g., FBS, cytokines) whenever possible. If a new lot must be used, perform a bridging experiment to ensure consistency. |
| Incubation Time | Adhere strictly to the recommended incubation times for cell treatment and assay development. |
Issue 2: No Inhibitory Effect Observed
If this compound fails to show the expected inhibitory effect, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | Verify the concentration of your stock solution using a spectrophotometer or another quantitative method. Ensure accurate dilution calculations. |
| Inactive Compound | The compound may have degraded. Use a fresh aliquot from your frozen stock or a newly purchased lot of this compound. |
| Cell Line Not Expressing Target | Confirm the expression of Kinase Y in your cell line using Western blot or qPCR. |
| Assay Conditions Not Optimal | Re-evaluate your assay parameters, including the concentration of the stimulating ligand and the assay readout time. |
Experimental Protocols
Protocol: In-Cell Western Assay for Kinase Y Inhibition
This protocol describes a method to determine the IC50 of this compound by measuring the phosphorylation of Protein Z in cells.
-
Cell Seeding: Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 1 hour.
-
Stimulation: Add a stimulating ligand (e.g., cytokine) to induce Kinase Y activity and incubate for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Antibody Staining: Incubate the cells with a primary antibody against the phosphorylated form of Protein Z, followed by an IRDye-conjugated secondary antibody.
-
Data Acquisition: Scan the plate using an infrared imaging system.
-
Data Analysis: Normalize the signal to a housekeeping protein and calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Signaling pathway of Kinase Y and the inhibitory action of this compound.
Caption: Experimental workflow for the In-Cell Western assay.
Caption: Logical workflow for troubleshooting inconsistent results.
Technical Support Center: Preventing AV-153 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the common issue of compound precipitation, such as with AV-153, in cell culture media.
Troubleshooting Guide
Precipitation of a test compound in cell culture can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity. The following table summarizes common causes of precipitation and suggests solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The final concentration of this compound exceeds its aqueous solubility limit.[1] | Decrease the final working concentration of this compound. It is recommended to first determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid dilution of a concentrated DMSO stock into a large volume of aqueous media can cause the compound to "crash out".[1][2] | Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound stock dropwise while gently vortexing the media.[1] | |
| The temperature of the media is too low, decreasing the compound's solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] | |
| Delayed Precipitate (forms over time in incubator) | The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3] | Ensure the media is properly buffered and at the correct pH before adding the compound. |
| The compound may be interacting with salts, proteins, or other components in the media, forming insoluble complexes over time.[1][3] | Consider testing the compound's solubility in different basal media formulations.[1] The presence or absence of serum can also significantly impact solubility.[3] | |
| Evaporation of media in long-term cultures can increase the compound's concentration beyond its solubility limit.[1] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids for long-term experiments.[1] | |
| Temperature fluctuations from removing culture vessels from the incubator can affect solubility.[1] | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[1] | |
| Precipitate in Frozen Stock Solution | The compound may have low solubility in the solvent at low temperatures, or repeated freeze-thaw cycles may have caused degradation or precipitation. | If precipitation is observed after thawing, warm the solution to 37°C and vortex or sonicate to redissolve.[4] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
For many poorly water-soluble compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5] However, it is crucial to use anhydrous, high-purity DMSO as moisture can reduce the solubility of hydrophobic compounds.[5]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]
Q3: Can the type of cell culture media affect this compound solubility?
Yes, media composition can significantly impact compound solubility.[3] Media contain various salts, amino acids, and proteins that can interact with the compound.[3][6] For example, some compounds bind to serum proteins, which can affect their solubility and bioavailability.[3] It is important to test the solubility of your compound in the specific medium you are using.[3]
Q4: My compound precipitates even at low concentrations. What else can I try?
If precipitation persists, consider the following:
-
Use of cosolvents: In some cases, using a cosolvent like glycerin or PEG400 in the stock solution can improve solubility.[7]
-
pH adjustment: For ionizable compounds, adjusting the pH of the media may enhance solubility.[6] However, ensure the final pH is compatible with your cells.
-
Different formulation: For preclinical studies, strategies like creating solid dispersions or using surfactants can be explored to improve solubility.[8][9]
Q5: How can I distinguish between compound precipitation and microbial contamination?
Cloudiness or turbidity in the media can indicate either chemical precipitation or microbial growth.[3] To distinguish between them, examine a sample of the media under a microscope. Chemical precipitates often appear as crystalline or amorphous particles, while microbial contamination will show characteristic shapes of bacteria, yeast, or fungi.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a hypothetical compound this compound (Molecular Weight: 450 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh out 4.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[4]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.[3]
-
Store the aliquots at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol details a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well plate
-
Spectrophotometer (optional)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[1] Include a DMSO-only control.
-
Incubate the plate under normal cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear is the maximum working soluble concentration for this compound under those conditions.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Stability of Adeno-Associated Virus (AAV) Vectors
Disclaimer: Initial searches for a compound specifically designated "AV-153" did not yield publicly available data corresponding to a pharmaceutical agent or biologic. Given the context of the target audience—researchers, scientists, and drug development professionals—this guide has been developed to address the stability of Adeno-Associated Virus (AAV) vectors, a common area of concern in gene therapy and drug development. The principles and methodologies discussed here are broadly applicable to AAV stability studies.
This technical support center provides guidance on the stability of AAV vectors under various storage conditions, with troubleshooting guides and FAQs to assist researchers in their experiments.
Frequently Asked Questions (FAQs) on AAV Stability
Q1: What are the primary factors that affect the stability of AAV vectors?
A1: The stability of AAV vectors is influenced by a combination of factors, including temperature, pH, buffer composition, and exposure to physical stresses like freeze-thaw cycles and agitation.[1][2] The capsid serotype and the formulation excipients also play a crucial role in maintaining vector integrity and potency.
Q2: What are the recommended storage temperatures for AAV vectors?
A2: Recommended storage temperatures can vary depending on the AAV serotype and formulation. Generally, for long-term storage, temperatures of -60°C to -80°C are preferred. For short-term storage, 2-8°C is often acceptable, though stability at this temperature should be verified.[2] Some studies have shown that prolonged storage at 25°C can lead to significant potency loss.[1]
Q3: How do pH and buffer conditions impact AAV stability?
A3: The pH of the formulation buffer is critical. Studies have shown that acidic pH can lead to chemical degradation of the encapsidated DNA, while basic pH may cause the ejection of the DNA from the capsid.[1] Both of these degradation pathways can occur at neutral pH as well, highlighting the need for careful formulation development.
Q4: Are AAV vectors sensitive to freeze-thaw cycles?
A4: While some AAV vectors have been shown to be stable under freeze-thaw stress, this is not universally true for all serotypes and formulations.[2] It is crucial to evaluate the impact of freeze-thaw cycles on vector integrity and potency for your specific AAV product. The use of cryoprotectants in the formulation can help mitigate potential damage.
Q5: What are the common degradation pathways for AAV vectors?
A5: The primary degradation pathways for AAV vectors include:
-
Genome Degradation: Chemical degradation of the encapsidated single-stranded DNA (ssDNA), which can be driven by low pH.[1]
-
Genome Ejection: Release of the ssDNA from the capsid, which can be more prevalent at basic pH.[1]
-
Capsid Denaturation: Unfolding or aggregation of the capsid proteins due to thermal or chemical stress.
-
Potency Loss: A decrease in the vector's ability to transduce target cells, which can result from either genome or capsid degradation.[2]
Quantitative Data on AAV Stability
The following tables summarize the impact of different storage conditions on AAV vector stability, based on available literature.
Table 1: Effect of Temperature on AAV Potency
| AAV Serotype | Storage Temperature (°C) | Duration | Potency Loss (%) | Reference |
| Clade E Capsid | 25 | 7 days | >50 | [1] |
| AAV9 | 5 | 4 weeks | Stable | [2] |
| AAV9 | 25 | Not specified | Unstable | [2] |
| AAV9 | 40 | Not specified | Unstable | [2] |
Table 2: Impact of pH on AAV Genome Integrity
| AAV Serotype | pH Condition | Storage Temperature (°C) | Duration | Genome Degradation (%) | Reference |
| Clade E Capsid | Acidic | 25 | 7 days | >40 | [1] |
| Clade C & E | Acidic | 25 | Prolonged | DNA Degradation | [1] |
| Clade C & E | Basic | 25 | Prolonged | DNA Ejection | [1] |
Experimental Protocols
Protocol for Assessing AAV Vector Stability
This protocol outlines a general procedure for evaluating the stability of an AAV vector under different storage conditions.
1. Materials:
-
Purified AAV vector of interest
-
Formulation buffer
-
Storage containers (e.g., polypropylene (B1209903) tubes)
-
Temperature-controlled storage units (refrigerators, freezers, incubators)
-
Assay reagents for vector titer, aggregation, and potency
2. Methods:
-
Sample Preparation:
-
Dialyze the purified AAV vector into the desired formulation buffer.
-
Adjust the vector concentration to the target level.
-
Aliquot the AAV vector into sterile storage containers.
-
-
Storage Conditions:
-
Place aliquots at various temperature conditions (e.g., -80°C, -20°C, 4°C, 25°C, 40°C).
-
For freeze-thaw studies, subject aliquots to repeated cycles of freezing (e.g., at -80°C) and thawing (e.g., at room temperature).
-
For agitation studies, place aliquots on an orbital shaker at a defined speed and temperature.
-
-
Time Points:
-
Establish a stability testing schedule with multiple time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Testing:
-
At each time point, retrieve aliquots from each storage condition.
-
Perform a panel of analytical tests, including:
-
Vector Genome Titer: Quantify the number of encapsidated viral genomes using methods like qPCR or ddPCR.
-
Capsid Titer: Measure the total number of viral capsids, for example, by ELISA.
-
Percentage of Full Capsids: Determine the ratio of genome-containing capsids to total capsids.
-
Aggregation Analysis: Assess the presence of vector aggregates using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
In Vitro Potency Assay: Measure the biological activity of the vector by assessing its ability to transduce a target cell line and express the transgene.
-
-
-
Data Analysis:
-
Compare the results from each time point and storage condition to the initial T=0 data.
-
Determine the rate of degradation and identify the optimal storage conditions.
-
Visualizations
Caption: Experimental workflow for an AAV stability study.
Caption: Troubleshooting guide for AAV potency loss.
References
Technical Support Center: Interpreting AV-153 Results from the ExSy-SPOT Chip
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting results from the ExSy-SPOT (Excision/Synthesis-S-phase Petersen SPOT) chip when investigating the effects of the compound AV-153. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Data Presentation
The ExSy-SPOT chip is designed to quantify the repair of various DNA lesions. When studying the effect of this compound, the results would typically be presented in a tabular format to compare the DNA repair activity in the presence and absence of the compound.
Note: The following table is a template illustrating how data from an ExSy-SPOT experiment with this compound could be presented. Specific values are for illustrative purposes only, as experimental data can vary.
| DNA Lesion | Treatment | Repair Activity (Mean Fluorescence Intensity ± SD) | Fold Change vs. Control | p-value |
| 8-oxoguanine (8-oxoG) | Control (vehicle) | 1500 ± 120 | 1.0 | - |
| This compound (50 µM) | 4500 ± 350 | 3.0 | <0.01 | |
| Abasic (AP) Sites | Control (vehicle) | 1200 ± 90 | 1.0 | - |
| This compound (50 µM) | 3600 ± 280 | 3.0 | <0.01 | |
| Alkylated Bases | Control (vehicle) | 1800 ± 150 | 1.0 | - |
| This compound (50 µM) | 4860 ± 400 | 2.7 | <0.01 | |
| Thymine Glycol | Control (vehicle) | 2000 ± 180 | 1.0 | - |
| This compound (50 µM) | 1900 ± 200 | 0.95 | >0.05 |
-
Repair Activity: This is often measured as the mean fluorescence intensity from the spots on the chip, corresponding to the incorporation of labeled nucleotides during the DNA synthesis step of repair.
-
Fold Change: This value indicates the magnitude of the effect of this compound on the repair of a specific lesion compared to the control.
-
p-value: This statistical value indicates the significance of the observed difference between the control and treated samples.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. Below is a generalized protocol for assessing the effect of a compound like this compound on DNA repair using a chip-based excision/synthesis assay.
Representative Protocol: ExSy-SPOT Chip Assay
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in a multi-well format and allow them to adhere overnight. b. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer to extract total cellular proteins. c. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. ExSy-SPOT Chip Assay: a. The ExSy-SPOT chip is pre-spotted with oligonucleotides containing specific DNA lesions (e.g., 8-oxoG, AP sites, alkylated bases). b. Prepare a reaction mix containing the cell lysate, a cocktail of dNTPs (including a labeled dNTP, e.g., biotin-dUTP or a fluorescently labeled dNTP), and reaction buffer. c. Apply the reaction mix to the wells of the ExSy-SPOT chip. d. Incubate the chip at 37°C to allow for the excision of the DNA lesion and the synthesis of a new DNA strand by the enzymes present in the cell lysate. e. After incubation, wash the chip to remove the cell lysate and unincorporated nucleotides.
4. Signal Detection and Quantification: a. If a biotin-labeled dNTP was used, incubate the chip with a fluorescently-labeled streptavidin conjugate. b. Wash the chip to remove unbound streptavidin. c. Scan the chip using a microarray scanner to detect the fluorescent signal at each spot. d. Quantify the fluorescence intensity of each spot using appropriate software. The intensity of the signal is proportional to the DNA repair activity.
5. Data Analysis: a. Subtract the background fluorescence from the signal of each spot. b. Normalize the repair activity to the total protein concentration of the cell lysate. c. Calculate the mean and standard deviation of the repair activity for each condition. d. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
Signaling Pathway
This compound has been shown to stimulate the repair of lesions such as 8-oxoguanine and abasic sites, which are primarily handled by the Base Excision Repair (BER) pathway.[1][2][3]
Caption: The Base Excision Repair (BER) pathway for correcting single-base DNA lesions.
Troubleshooting and FAQs
This section addresses common problems that may arise during the use of the ExSy-SPOT chip for studying the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ExSy-SPOT chip assay?
A1: The ExSy-SPOT chip assay is a high-throughput method to measure the activity of DNA repair pathways. The chip contains spots of synthetic DNA oligonucleotides with specific types of DNA damage. When a cell extract is added to these spots along with necessary reagents (like dNTPs), the cellular enzymes recognize and excise the damaged base. The subsequent DNA synthesis step incorporates labeled nucleotides into the DNA, and the amount of incorporated label, measured by fluorescence, is proportional to the repair activity.
Q2: How does this compound affect DNA repair according to ExSy-SPOT results?
A2: Studies using the ExSy-SPOT chip have indicated that this compound-Na significantly stimulates the excision/synthesis repair of several types of DNA damage, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[1][2][3] This suggests that this compound enhances the Base Excision Repair (BER) pathway.
Q3: Can the ExSy-SPOT chip be used to study other DNA repair pathways?
A3: Yes, the principle of the ExSy-SPOT chip can be adapted to study other DNA repair pathways by immobilizing DNA substrates with different types of damage. For example, substrates with bulky adducts could be used to study Nucleotide Excision Repair (NER), and substrates with double-strand breaks could be used to investigate Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ).
Troubleshooting Guide
Problem 1: High background fluorescence across the chip.
-
Possible Cause: Incomplete washing, non-specific binding of reagents, or contaminated buffers.
-
Solution:
-
Ensure that all washing steps are performed thoroughly according to the protocol.
-
Use fresh, high-quality buffers.
-
Consider adding a blocking step (e.g., with BSA) before adding the cell lysate to reduce non-specific binding.
-
Problem 2: No or very low signal in all spots, including the positive control.
-
Possible Cause: Inactive cell extract, incorrect reaction mix composition, or expired reagents.
-
Solution:
-
Prepare fresh cell extracts and ensure that they are kept on ice to prevent enzyme degradation.
-
Verify the concentrations and integrity of all components in the reaction mix, especially the labeled nucleotides and ATP.
-
Check the expiration dates of all reagents and use a new kit if necessary.
-
Ensure the scanner settings (laser power, PMT gain) are appropriate for signal detection.
-
Problem 3: High variability between replicate spots.
-
Possible Cause: Uneven application of the cell lysate, bubbles in the wells, or issues with the chip surface.
-
Solution:
-
Be careful to pipette the same volume of reaction mix into each well and avoid introducing bubbles.
-
Ensure the chip is level during incubation.
-
Inspect the chip for any visible defects before starting the experiment.
-
Problem 4: Unexpected results, such as inhibition of repair where stimulation is expected.
-
Possible Cause: Incorrect concentration of this compound, cytotoxicity of the compound at the tested concentration, or off-target effects.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound.
-
Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the tested concentrations of this compound are not toxic to the cells.
-
Consider the possibility of off-target effects and investigate other cellular pathways that might be affected by this compound.
-
Caption: A flowchart for troubleshooting common issues with the ExSy-SPOT chip assay.
References
overcoming limitations of AV-153 in clinical research
Technical Support Center: AV-153
Fictional Compound Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This technical support guide is based on a hypothetical scenario where this compound is a selective inhibitor of the Janus Kinase (JAK) family, specifically targeting JAK1. This guide is intended to provide general principles and methodologies applicable to the investigation of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Janus Kinase 1 (JAK1).[1] By blocking the ATP binding site, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition disrupts the signaling of various pro-inflammatory cytokines implicated in autoimmune diseases.
Q2: We are observing a discrepancy between the biochemical and cell-based assay results for this compound. What could be the cause?
A2: It is common to observe differences in potency between biochemical and cell-based assays.[2] Several factors can contribute to this:
-
High Intracellular ATP Concentration: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the significantly higher levels of ATP within a cell that can compete with this compound for binding to JAK1.[2]
-
Cellular Efflux Pumps: this compound may be a substrate for efflux pumps like P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.[2]
-
Target Expression and Activity: The cell line used may not express sufficient levels of active (phosphorylated) JAK1.[2]
Q3: An unexpected phenotype is observed in our cell-based assays after treatment with this compound. How can we confirm if this is an off-target effect?
A3: Observing a phenotype that doesn't align with the known function of the intended target is a strong indicator of potential off-target activity.[2] A robust method to verify this is to perform a rescue experiment.[3] If overexpressing a drug-resistant mutant of JAK1 reverses the phenotype, the effect is likely on-target.[2] If the phenotype persists, it is probably due to the inhibition of one or more off-target kinases.[2]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Problem: Difficulty in achieving the desired concentration of this compound in aqueous solutions for in vitro and cell-based assays, leading to precipitation and inaccurate results.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Lipophilicity | Calculate the predicted LogP (n-octanol/water partition coefficient) of this compound. Consider preparing a high-concentration stock solution in an organic solvent like DMSO.[4] | A high LogP value suggests poor aqueous solubility.[5] Using a DMSO stock allows for dilution into aqueous media while minimizing the final DMSO concentration. |
| Incorrect pH of Buffer | Determine the pKa of this compound. Adjust the pH of the assay buffer to be at least 2 units away from the pKa to ensure the compound is in its more soluble ionized form. | Increased solubility and stability of the compound in the assay buffer. |
| Compound Aggregation | Include a small percentage of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), in the assay buffer.[6] | Reduced aggregation and improved solubility, leading to more consistent assay performance. |
Issue 2: High Variability in Cellular Potency (IC50) Across Experiments
-
Problem: Significant differences in the measured IC50 values of this compound in cell-based assays from one experiment to the next.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Standardize experiments to use cells within a defined, narrow passage number range. | Consistent cellular phenotype and target expression, leading to more reproducible IC50 values. |
| Serum Lot Variation | Test multiple lots of fetal bovine serum (FBS) and select a lot that provides consistent cell growth and assay performance. Purchase a large quantity of the selected lot for future experiments. | Minimized variability in growth factor and cytokine signaling that could impact the JAK1 pathway. |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. | Uniform cell health and target expression at the time of compound addition, resulting in less variable IC50 values. |
Issue 3: Evidence of Off-Target Activity in Phenotypic Screens
-
Problem: this compound induces a cellular phenotype that cannot be attributed to JAK1 inhibition alone.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of Other Kinases | Perform a comprehensive kinase selectivity screen (kinome profiling) against a broad panel of kinases at a concentration of this compound that is 10-fold higher than its JAK1 IC50.[2] | Identification of potential off-target kinases that could be responsible for the observed phenotype.[7] |
| Interaction with Non-Kinase Proteins | Conduct a cellular thermal shift assay (CETSA) to identify proteins that are stabilized by this compound binding within the cell.[3] | Discovery of non-kinase binding partners that may mediate the unexpected cellular effects. |
| Use of a Structurally Unrelated Inhibitor | Compare the phenotype induced by this compound with that of another well-characterized, structurally distinct JAK1 inhibitor.[3] | If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. If the phenotypes differ, it suggests off-target activity of this compound. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions in assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled substrate, and ATP at a concentration near the Km for each specific kinase.[4]
-
Inhibitor Addition: Add this compound or a vehicle control (DMSO) to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate for a predetermined period at a controlled temperature.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).[4]
-
Data Analysis: Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the vehicle control. Determine the IC50 value for any significantly inhibited kinases by fitting the data to a dose-response curve.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the engagement of this compound with its target(s) in intact cells.
-
Cell Culture and Treatment: Culture the cells of interest to approximately 80% confluency. Treat the cells with this compound or a vehicle control for a specified duration.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble target protein (e.g., JAK1) and any suspected off-target proteins at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
Visualizations
Caption: this compound inhibits the JAK1 signaling pathway.
Caption: Troubleshooting workflow for inconsistent cellular assay results.
Caption: Decision tree for investigating unexpected phenotypes.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Prediction of n-Octanol/Water Partition Coefficients (Kow) for Pesticides Using a Multiple Linear Regression-Based QSPR Model [mdpi.com]
- 6. Temperature effect on the fluorescence anisotropy decay dynamics of Coumarin-153 dye in Triton-X-100 and Brij-35 micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of small molecule inhibitors, such as the hypothetical compound AV-153, during cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule, like this compound, binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental outcomes, where the observed cellular phenotype is incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can disrupt critical cellular pathways, causing toxicity that is unrelated to the inhibition of the primary target.[1] Minimizing and understanding these effects is crucial for generating reliable data and developing safe and effective therapeutics.[1]
Q2: How can I begin to predict potential off-target effects of my compound before starting wet-lab experiments?
A2: In silico, or computational, approaches are a valuable first step in predicting potential off-target interactions. These methods use the chemical structure of your small molecule to predict its binding to a wide range of proteins. Techniques like the Similarity Ensemble Approach (SEA) can predict unintended targets by comparing the chemical similarity of your compound to ligands with known protein targets.[2][3] Computational toxicology models can also be used to screen for potential toxicities arising from off-target interactions.[4] These predictive tools help in designing more focused experimental validations.[5]
Q3: What are the primary experimental strategies to identify off-target effects in cells?
A3: Experimental approaches can be broadly divided into two categories:
-
Targeted (Biased) Methods: These methods, such as targeted deep sequencing, focus on validating computationally predicted off-target sites. They are highly quantitative but will not identify novel, unpredicted off-targets.[5]
-
Unbiased (Genome/Proteome-wide) Methods: These approaches aim to identify all potential off-target interactions without prior assumptions. Key techniques include:
-
Kinase Profiling: Screens your compound against a large panel of kinases to identify unintended inhibitory activity.[6][7]
-
Chemical Proteomics: Uses chemical probes to pull down and identify proteins that directly bind to your compound in a cellular context.[6][8]
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (TPP): Measures changes in the thermal stability of thousands of proteins in response to compound binding, indicating direct target engagement.[9][10]
-
Q4: How do I select the most appropriate method to detect off-target effects for my specific research?
A4: The choice of method depends on factors like the nature of your compound, the required sensitivity, and available resources. A multi-pronged approach is often the most robust. For instance, if your compound is a kinase inhibitor, kinase profiling is a logical starting point.[5] For a compound with an unknown mechanism, an unbiased approach like chemical proteomics or thermal proteome profiling would be more informative.[6][10]
Troubleshooting Guides
Kinase Profiling Assays
| Issue | Potential Cause | Troubleshooting Steps |
| False Positives/Negatives | Compound interference with the assay signal (e.g., fluorescence quenching).[11] | - Screen the compound for intrinsic fluorescence or quenching properties.- Use a different assay format (e.g., radiometric vs. fluorescence-based).[12] |
| High Variability Between Replicates | Reagent instability (e.g., ATP, substrates).[11] | - Ensure proper storage and handling of all reagents.- Prepare fresh reagents for each experiment. |
| Low Signal-to-Noise Ratio | Suboptimal enzyme or substrate concentrations.[11] | - Titrate enzyme and substrate concentrations to determine optimal conditions.- Ensure the assay is performed within the linear range. |
| Inconsistent IC50 Values | Incorrect DMSO concentration affecting kinase activity.[11] | - Maintain a consistent and low final DMSO concentration across all wells.- Run a DMSO tolerance curve for the specific kinase. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Potential Cause | Troubleshooting Steps |
| No Observable Thermal Shift for Known Target | The compound binds without inducing a significant change in protein stability.[9] | - Confirm target engagement with an orthogonal method (e.g., Western blot for downstream signaling).- The protein may be intrinsically very stable or unstable, making shifts difficult to detect.[9] |
| High Background/Non-specific Protein Aggregation | Suboptimal heating conditions or cell lysis. | - Optimize the heating gradient and duration for your specific cell type.- Ensure complete cell lysis to release target proteins. |
| Inconsistent Melting Curves | Uneven heating across samples. | - Use a PCR machine with a reliable temperature gradient.- Ensure equal sample volumes in all tubes.[13] |
| Difficulty Detecting Low Abundance Proteins | The detection method (e.g., Western blot) is not sensitive enough. | - Use a more sensitive readout, such as mass spectrometry (TPP) or proximity extension assay (PEA).[13] |
Chemical Proteomics
| Issue | Potential Cause | Troubleshooting Steps |
| High Number of Non-specific Binders | Insufficient washing or ineffective blocking of beads. | - Increase the number and stringency of wash steps.- Include a pre-clearing step with control beads. |
| Low Yield of Enriched Proteins | Inefficient probe-protein crosslinking or affinity purification. | - Optimize UV exposure time for photo-affinity probes.- Ensure the affinity tag (e.g., biotin) is accessible.[6] |
| Failure to Identify Known On-Target Protein | Chemical modification of the compound alters its binding affinity.[8] | - Synthesize probes with different linker positions and lengths.- Validate that the modified probe still inhibits the target in a functional assay.[14] |
| Peptide Adsorption and Sample Loss | Peptides sticking to sample tubes or LC columns.[15] | - Use low-protein-binding tubes and vials.- Optimize LC-MS conditions to minimize peptide loss.[15] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases to identify both on-target and off-target interactions.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and radiolabeled ATP ([γ-³³P]-ATP).[12]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Washing: Stop the reaction and wash the plate to remove unbound ATP.
-
Signal Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target(s) within intact cells by measuring changes in protein thermal stability.[16]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.
-
Cell Lysis: Harvest and lyse the cells to create a protein extract.
-
Heating Gradient: Aliquot the lysate and heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes.[1]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[5]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves and determine any thermal shift induced by this compound.[16]
Visualizations
Caption: A general workflow for identifying and validating potential off-target effects of a small molecule inhibitor.
Caption: A diagram illustrating how a kinase inhibitor can affect both its intended and an unintended signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
AV-153: A Comparative Analysis of its Efficacy as an Antimutagenic Agent
For Researchers, Scientists, and Drug Development Professionals
AV-153, a synthetic derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP), has emerged as a promising antimutagenic agent with a multi-faceted mechanism of action. This guide provides an objective comparison of this compound's efficacy against other antimutagenic agents, supported by available experimental data. We will delve into its mechanism of action, present quantitative comparisons, and provide detailed experimental protocols for key assays used in its evaluation.
Mechanism of Action: A Dual Approach to Genome Protection
This compound exhibits its antimutagenic effects through a combination of direct DNA interaction and modulation of cellular DNA repair pathways. A key mechanism is its ability to intercalate into DNA at the site of single-strand breaks, which is thought to stabilize the DNA and facilitate repair. Furthermore, this compound has been shown to stimulate the Base Excision Repair (BER) pathway, a crucial mechanism for repairing small, non-helix-distorting base lesions caused by oxidation, alkylation, and deamination.[1][2] Specifically, studies have indicated that this compound-Na significantly enhances the excision and synthesis steps in the repair of lesions such as 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[1][2]
Beyond its direct role in DNA repair, some 1,4-DHP derivatives, including this compound, possess antioxidant properties, which contribute to their antimutagenic profile by scavenging free radicals and reducing oxidative damage to DNA.[3]
Comparative Efficacy of this compound
Direct quantitative comparisons of this compound with other well-established antimutagenic agents in standardized assays are limited in the currently available literature. However, existing data from various studies allow for an initial assessment of its potential.
Antioxidant Activity
In a comparative study of the antioxidative potential of various 1,4-dihydropyridine derivatives, this compound demonstrated a significantly higher total antioxidative capacity than the endogenous antioxidant, uric acid.[3] This suggests that its ability to combat oxidative stress may be a key contributor to its antimutagenic effects.
| Compound | Relative Antioxidative Potential (vs. Uric Acid) |
| This compound | ~10-fold higher |
| Uric Acid | 1 (Reference) |
Table 1: Comparative Antioxidant Potential of this compound. Data summarized from a study evaluating the total antioxidative capacity of various 1,4-dihydropyridine derivatives.[3]
DNA Damage Reduction (Comet Assay)
In a study investigating the protective effects of this compound-Na against peroxynitrite-induced DNA damage in HeLa cells, the compound demonstrated a significant, concentration-dependent reduction in DNA damage as measured by the comet assay.[2] Pre-incubation with 50 nM of this compound-Na showed a notable protective effect.[2] While this study did not directly compare this compound to other antimutagens, the significant reduction in DNA damage highlights its efficacy in a cellular context.
| Treatment | % Tail DNA (Mean ± SEM) | Percentage Inhibition of DNA Damage |
| Control | 5.2 ± 0.8 | - |
| Peroxynitrite (PN) | 45.3 ± 3.5 | 0% |
| This compound-Na (50 nM) + PN | 25.1 ± 2.7 | ~44.6% |
Table 2: Efficacy of this compound-Na in Reducing Peroxynitrite-Induced DNA Damage in HeLa Cells. Data adapted from a study utilizing the comet assay to assess DNA damage.[2] The percentage inhibition is calculated relative to the damage induced by peroxynitrite alone.
Experimental Protocols
To facilitate the replication and further investigation of this compound's antimutagenic properties, detailed methodologies for key experimental assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. A negative result in the Ames test for a compound, followed by its ability to reduce the mutagenicity of a known mutagen, indicates its antimutagenic activity.
Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a substance to induce reverse mutations, restoring the functional gene for histidine synthesis and allowing the bacteria to grow on a histidine-deficient medium.
Detailed Protocol:
-
Strain Selection: Utilize appropriate S. typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).
-
Metabolic Activation (S9 Mix): For evaluating compounds that may be metabolized to mutagens, a liver homogenate (S9 fraction) is included in the test system.
-
Plate Incorporation Method:
-
To a test tube containing 2 ml of molten top agar (B569324) at 45°C, add:
-
0.1 ml of an overnight culture of the selected S. typhimurium strain.
-
0.1 ml of the test compound solution (or a known mutagen for positive control and antimutagenicity assessment).
-
For antimutagenicity, 0.1 ml of the known mutagen and 0.1 ml of this compound at various concentrations.
-
0.5 ml of S9 mix (if required).
-
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant reduction in the number of revertant colonies in the presence of this compound compared to the mutagen alone indicates antimutagenic activity.
Micronucleus Assay (In Vitro)
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus after cell division. A reduction in the frequency of micronuclei induced by a known mutagen in the presence of a test compound indicates its antimutagenic potential.
Principle: Cells are exposed to the test substance, and after an appropriate treatment and recovery period, the cells are harvested and scored for the presence of micronuclei.
Detailed Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach (for adherent cells).
-
Expose the cells to the test compound (this compound) and a known clastogen (e.g., mitomycin C, cyclophosphamide) at various concentrations for a defined period (e.g., 3-24 hours). Include appropriate negative and positive controls.
-
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one nuclear division.
-
Harvesting and Slide Preparation:
-
After the treatment and recovery period, harvest the cells.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a suitable fixative (e.g., methanol:acetic acid).
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).
-
Scoring: Under a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. A significant decrease in the frequency of micronucleated cells in cultures treated with both the mutagen and this compound, compared to the mutagen alone, indicates antimutagenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell. It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-links.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding in Agarose:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify on a cold surface.
-
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer. This unwinds the DNA.
-
Apply an electric field to draw the negatively charged DNA towards the anode.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide, or propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters such as % tail DNA, tail length, and tail moment. A significant reduction in these parameters in cells co-treated with a mutagen and this compound, compared to the mutagen alone, indicates a protective effect against DNA damage.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1. A generalized workflow for assessing the antimutagenic efficacy of a test compound like this compound.
Figure 2. A simplified diagram illustrating the stimulation of the Base Excision Repair pathway by this compound.
Conclusion
This compound is a promising antimutagenic agent that operates through a dual mechanism of DNA intercalation and stimulation of the Base Excision Repair pathway. Its notable antioxidant activity further contributes to its protective effects against DNA damage. While direct comparative studies with other well-known antimutagens are still needed to fully elucidate its relative efficacy, the existing data from comet assays and antioxidant capacity studies demonstrate its significant potential. The detailed experimental protocols provided herein should facilitate further research into the comparative efficacy and precise molecular mechanisms of this compound, ultimately aiding in its potential development as a chemopreventive or therapeutic agent.
References
A Comparative Guide to AV-153 and Other 1,4-Dihydropyridine Derivatives for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the 1,4-dihydropyridine (B1200194) derivative AV-153 with other members of this class, including the well-known calcium channel blockers nifedipine (B1678770) and amlodipine (B1666008). The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available experimental data.
Executive Summary
This compound distinguishes itself from traditional 1,4-dihydropyridine derivatives by its primary mechanism of action. While classical derivatives like nifedipine and amlodipine are potent L-type calcium channel blockers with secondary antioxidant properties, this compound demonstrates significant efficacy as an antimutagenic and DNA repair-stimulating agent. This guide delves into the comparative biological activities, experimental data, and underlying signaling pathways of these compounds.
Comparative Data on Biological Activities
The following tables summarize the available quantitative data for this compound and other representative 1,4-dihydropyridine derivatives. It is important to note that direct side-by-side comparative studies for all parameters are not always available in the published literature.
Table 1: Comparison of Primary Biological Activities and Potency
| Compound | Primary Mechanism of Action | Secondary Mechanism(s) | Potency (IC50/EC50) | Reference |
| This compound | DNA Repair Stimulation, Antimutagenic | Antioxidant | Growth Inhibition IC50: 10.3-14.9 mM (cell line dependent) | [1] |
| Nifedipine | L-type Calcium Channel Blocker | Antioxidant | L-type Ca2+ channel block IC50: ~0.2 µM | [2] |
| Amlodipine | L-type Calcium Channel Blocker | Antioxidant, Nitric Oxide Pathway Modulation | L-type Ca2+ channel block | [3][4] |
| Nilvadipine | L-type Calcium Channel Blocker | Antioxidant | Antioxidant (lipid peroxidation) IC50: 25.1 µM | [2] |
| Nisoldipine | L-type Calcium Channel Blocker | Antioxidant | Antioxidant (lipid peroxidation) IC50: 28.2 µM | [2] |
| Felodipine | L-type Calcium Channel Blocker | Antioxidant | Antioxidant (lipid peroxidation) IC50: 42.0 µM | [2] |
Table 2: Comparison of Effects on DNA
| Compound | DNA Interaction | Effect on DNA Damage | DNA Repair Modulation | Reference |
| This compound | Intercalation | Reduces DNA strand breaks induced by radiation, EMS, and H2O2 by up to 87% | Stimulates Base Excision Repair (BER), particularly for 8-oxoguanine lesions | [1][5] |
| Nifedipine | Not a primary mechanism | Can induce DNA damage at high concentrations | May have a role in mismatch repair deficient cells | [6][7] |
| Amlodipine | Not a primary mechanism | No significant genotoxic effects reported at therapeutic concentrations | Not reported to stimulate DNA repair | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Comet Assay (Single Cell Gel Electrophoresis)
This technique is used to detect DNA damage in individual cells.
-
Cell Preparation: Cells are treated with the test compound (e.g., this compound, nifedipine) with or without a DNA damaging agent.
-
Embedding: Approximately 1 x 10^5 cells/mL are mixed with low melting point agarose. 50 µL of this suspension is pipetted onto a pre-coated slide and allowed to solidify.
-
Lysis: Slides are immersed in a chilled lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied (e.g., 21 V for 30 minutes), causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR® Green I) and visualized using a fluorescence microscope.
-
Analysis: The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This can be quantified using specialized software.
Ethidium (B1194527) Bromide Displacement Assay
This assay is used to determine the ability of a compound to intercalate into DNA.
-
Preparation: A solution of DNA (e.g., calf thymus DNA at 20 µg/mL) is incubated with ethidium bromide (EtBr, 0.8 µg/mL) for one hour to allow for intercalation, resulting in a fluorescent complex.
-
Titration: The test compound (e.g., this compound) is titrated into the DNA-EtBr solution at increasing concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of 520 nm and an emission wavelength of 590 nm after each addition of the test compound.
-
Analysis: Displacement of EtBr from the DNA by the intercalating test compound leads to a quenching of the fluorescence. The concentration of the test compound that causes a 50% reduction in fluorescence is used to determine its binding affinity.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound compared to other 1,4-dihydropyridine derivatives are rooted in their differential effects on cellular signaling pathways.
This compound and the Base Excision Repair (BER) Pathway
This compound has been shown to stimulate the Base Excision Repair (BER) pathway, a critical mechanism for repairing oxidative DNA damage. A key lesion repaired by this pathway is 8-oxoguanine (8-oxoG), a mutagenic product of guanine (B1146940) oxidation. This compound enhances the excision/synthesis repair of 8-oxoG, abasic sites, and alkylated bases.
Caption: this compound stimulates the Base Excision Repair pathway.
Classical 1,4-Dihydropyridines and the Nitric Oxide Synthase (NOS) Pathway
Derivatives like amlodipine have been shown to modulate the nitric oxide (NO) pathway, which plays a crucial role in vasodilation and endothelial function. Amlodipine can increase the production of NO, contributing to its antihypertensive effects. This is in addition to their primary role as calcium channel blockers.
Caption: Amlodipine can enhance the activity of endothelial Nitric Oxide Synthase.
Conclusion
This compound represents a paradigm shift in the therapeutic application of the 1,4-dihydropyridine scaffold. Its pronounced effects on DNA repair distinguish it from classical derivatives that primarily target calcium channels. This guide highlights the need for further research to fully elucidate the comparative efficacy and therapeutic potential of this compound in indications where DNA damage is a key pathological driver. The provided data and protocols serve as a valuable resource for researchers aiming to explore this novel class of compounds.
References
- 1. A 1,4-dihydropyridine derivative reduces DNA damage and stimulates DNA repair in human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihypertensive and antioxidant action of amlodipine and vitamin C in patients of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amlodipine attenuates oxidative stress-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Effect of nifedipine in metastatic colon cancer with DNA mismatch repair gene defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsprs.uomosul.edu.iq [rsprs.uomosul.edu.iq]
Unveiling AV-153's Potential: A Comparative Analysis of its DNA Repair Stimulation Across Diverse Cell Lines
For Immediate Release
A comprehensive analysis of available data on AV-153, a novel 1,4-dihydropyridine (B1200194) derivative, reveals its promising capabilities in stimulating DNA repair mechanisms, particularly the Base Excision Repair (BER) pathway. This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound's performance with other alternatives, supported by experimental data, to inform future research and therapeutic development.
This compound has demonstrated significant antimutagenic properties and the ability to reduce DNA damage by intercalating with DNA, especially at sites of single-strand breaks.[1][2] Its primary mechanism of action involves the stimulation of excision and synthesis steps in the repair of various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[3][4]
Performance of this compound in Different Cell Lines: A Quantitative Overview
The efficacy of this compound in stimulating DNA repair has been evaluated in several human cell lines. The most comprehensive data is available for the HeLa cervical cancer cell line, with additional studies conducted on peripheral blood lymphocytes and the HL-60 promyelocytic leukemia cell line.
| Cell Line | Assay Type | DNA Lesion | Observed Effect of this compound | Reference |
| HeLa | ExSy-SPOT | 8-oxoguanine (8-oxoG) | Significant stimulation of excision/synthesis repair | [3][4] |
| ExSy-SPOT | Abasic Sites (AP sites) | Significant stimulation of excision/synthesis repair | [3][4] | |
| ExSy-SPOT | Alkylated Bases | Significant stimulation of excision/synthesis repair | [3][4] | |
| Glyco-SPOT | Thymine Glycol | Inhibition of repair | [3][4] | |
| Peripheral Blood Lymphocytes | Not Specified | Spontaneously arising DNA single-strand breaks | Reduction in DNA damage | [1] |
| HL-60 | Not Specified | Spontaneously arising DNA single-strand breaks | Reduction in DNA damage | [1] |
Comparative Analysis with Alternative DNA Repair Stimulators
While direct head-to-head comparative studies are limited, the following table provides a summary of this compound's observed effects alongside other known DNA repair stimulating agents. This comparison is based on their mechanisms of action and reported activities in various experimental settings.
| Compound/Agent | Target Pathway | Mechanism of Action | Cell Lines Tested (Examples) | Key Findings |
| This compound | Base Excision Repair (BER) | Intercalates with DNA at single-strand breaks and stimulates excision/synthesis of damaged bases. | HeLa, Peripheral Blood Lymphocytes, HL-60 | Stimulates repair of 8-oxoG, abasic sites, and alkylated bases. |
| AICAR | AMP-activated protein kinase (AMPK) activation | Activates AMPK, which in turn can upregulate DNA repair proteins like OGG1. | Various cancer cell lines | Can enhance the repair of oxidative DNA damage. |
| Curcumin | Multiple pathways | Modulates various signaling pathways, including those involved in DNA repair. | Various cancer cell lines | Can upregulate the expression of DNA repair genes. |
| Resveratrol | Sirtuin activation | Activates sirtuins, which are involved in DNA repair and chromatin remodeling. | Various cell types | Can enhance DNA repair capacity and protect against genotoxic stress. |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of these findings. Below are summaries of the key assays used to evaluate this compound's activity.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a widely used method to detect DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid. Electrophoresis at a high pH results in the migration of broken DNA fragments from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
General Protocol:
-
Cell Preparation: A suspension of single cells is prepared from culture or tissue.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Slides are immersed in a lysis solution (containing detergent and high salt) to break down cellular and nuclear membranes.
-
Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode.
-
Neutralization and Staining: Slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Comets are visualized using a fluorescence microscope and quantified using image analysis software.
Glyco-SPOT and ExSy-SPOT Assays
These are multiplexed enzymatic repair assays performed on a biochip to measure the activity of different DNA repair pathways.
Principle: The assays utilize specialized biochips with immobilized DNA substrates containing specific types of damage. Cell extracts are incubated on these chips, and the repair activity is measured by the incorporation of fluorescently labeled nucleotides or by the cleavage of the damaged DNA.
General Protocol for ExSy-SPOT (Excision/Synthesis):
-
Biochip Preparation: Biochips containing various DNA lesions (e.g., 8-oxoG, AP sites) are used.
-
Cell Extract Preparation: Nuclear or whole-cell extracts are prepared from the cell lines of interest.
-
Repair Reaction: The cell extracts are incubated on the biochip in the presence of a reaction mixture containing dNTPs, including a fluorescently labeled dNTP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Washing and Detection: The biochips are washed to remove unbound components, and the fluorescence signal, indicating DNA synthesis at the sites of repair, is measured using a microarray scanner.
-
Data Analysis: The fluorescence intensity is quantified to determine the level of repair activity for each type of DNA lesion.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in this compound's action, the following diagrams are provided.
Caption: Proposed mechanism of this compound in the Base Excision Repair pathway.
Caption: General experimental workflow for assessing DNA repair.
References
A Comparative Analysis of AV-153 and Other DNA Intercalating Agents in Cancer Cytotoxicity
In the landscape of cancer therapeutics, DNA intercalating agents remain a cornerstone of many chemotherapy regimens. These molecules exert their cytotoxic effects by inserting themselves between the base pairs of DNA, leading to structural distortions that disrupt critical cellular processes like replication and transcription, ultimately inducing cell death. This guide provides a comparative overview of the cytotoxicity of AV-153, a 1,4-dihydropyridine (B1200194) derivative, and other well-established DNA intercalating agents, with a focus on doxorubicin (B1662922) as a primary comparator.
Cytotoxicity Profile
The cytotoxic potential of a compound is a primary determinant of its efficacy as an anti-cancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct comparative studies of this compound against other DNA intercalators in the same cell line are limited, we can draw comparisons from available data on closely related compounds and established agents.
This compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, it has reported IC50 values of 14.9 µM and 10.3 µM in Raji (a human B-lymphocyte cell line) and HL-60 (a human promyelocytic leukemia cell line), respectively.[1] To provide a comparative perspective, the cytotoxicity of other 1,4-dihydropyridine (DHP) derivatives, the chemical class to which this compound belongs, has been evaluated in breast cancer cell lines. One such derivative, compound 7d, exhibited an IC50 of 28.5 µM in the MCF-7 human breast adenocarcinoma cell line.[2] In contrast, doxorubicin, a widely used DNA intercalating agent in chemotherapy, typically displays much higher potency in the same cell line, with reported IC50 values in the range of 1.1 to 1.2 µM.
| Compound | Cell Line | IC50 (µM) |
| This compound | Raji | 14.9 |
| This compound | HL-60 | 10.3 |
| 1,4-Dihydropyridine Derivative (7d) * | MCF-7 | 28.5[2] |
| Doxorubicin | MCF-7 | ~1.1 - 1.2 |
| Note: The 1,4-dihydropyridine derivative (7d) is a structurally related compound to this compound and is used here as a surrogate for comparative purposes in the MCF-7 cell line. |
Experimental Protocols
The determination of cytotoxicity is paramount in the evaluation of anti-cancer compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan (B1609692), which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, doxorubicin) for a specified period, typically 24 to 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) used to dissolve the compound.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2 to 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanisms of Action: A Comparative Look
While both this compound and doxorubicin are classified as DNA intercalating agents, their downstream cellular effects and primary mechanisms of cytotoxicity exhibit notable differences.
This compound: The primary mechanism of this compound's anti-cancer activity stems from its ability to intercalate into the DNA helix.[1][3] This physical insertion disrupts the normal structure of DNA. Beyond simple intercalation, this compound has been shown to modulate DNA repair pathways. Specifically, its sodium salt, this compound-Na, stimulates the base excision repair (BER) pathway, enhancing the repair of oxidative DNA damage such as 8-oxoguanine, abasic sites, and alkylated bases.[4][5][6] Conversely, it has been observed to inhibit the repair of thymine (B56734) glycols.[5][6] This modulation of DNA repair in concert with DNA intercalation likely contributes to its cytotoxic and antimutagenic properties.
Caption: Signaling pathway of this compound's action.
Doxorubicin: Doxorubicin also functions as a potent DNA intercalator. However, a major component of its cytotoxicity is attributed to its ability to inhibit topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. Doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks in the DNA. These extensive DNA lesions trigger cell cycle arrest and ultimately lead to apoptosis.
Caption: Doxorubicin's mechanism of action.
Conclusion
This compound represents an interesting DNA intercalating agent with a unique mechanism that also involves the modulation of DNA repair pathways. Based on the available data for related 1,4-dihydropyridine compounds, its cytotoxic potency appears to be lower than that of the widely used chemotherapeutic doxorubicin. However, its distinct mechanism of action, particularly its ability to stimulate base excision repair, may offer therapeutic advantages in specific contexts, potentially reducing mutagenicity while still inducing cancer cell death. Further direct comparative studies are warranted to fully elucidate the cytotoxic profile and therapeutic potential of this compound relative to other DNA intercalating agents.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Tale of Two DNA Repair Modulators: A Comparative Analysis of AV-153 and PARP Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of novel therapeutic agents is paramount. This guide provides a detailed comparative analysis of AV-153, a 1,4-dihydropyridine (B1200194) derivative with antimutagenic properties, and the established class of Poly (ADP-ribose) polymerase (PARP) inhibitors. While both impinge on the cellular response to DNA damage, their mechanisms of action diverge significantly, offering distinct therapeutic possibilities.
This comparison will delve into their mechanisms of action, supported by experimental data, and present key quantitative findings in a clear, tabular format. Detailed experimental protocols for cited studies are also provided to facilitate reproducibility and further investigation.
At a Glance: Key Differences
| Feature | This compound | PARP Inhibitors |
| Drug Class | 1,4-dihydropyridine derivative | Small molecule inhibitors of PARP enzymes |
| Primary Mechanism | Intercalates into DNA at single-strand breaks, stimulates DNA repair, and influences poly(ADP)ribosylation.[1] | Competitively inhibit the binding of NAD+ to the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains and trapping PARP on DNA. |
| Effect on DNA Repair | Stimulates DNA repair processes.[1] | Inhibits a key DNA damage repair pathway, leading to the accumulation of single-strand breaks that can convert to lethal double-strand breaks, particularly in cells with deficient homologous recombination repair (HRR). |
| Therapeutic Rationale | Antimutagenic and potential anti-cancer activity through DNA protection and repair stimulation.[1] | Exploits the concept of synthetic lethality in cancers with pre-existing DNA repair defects (e.g., BRCA1/2 mutations). |
| Clinical Status | Preclinical | Approved for various cancers including ovarian, breast, prostate, and pancreatic cancer. |
Delving into the Mechanisms of Action
The fundamental difference between this compound and PARP inhibitors lies in their approach to modulating the DNA damage response. This compound acts as a facilitator of DNA repair, while PARP inhibitors function by obstructing a specific repair pathway.
This compound: A Guardian of Genomic Integrity
This compound, a derivative of 1,4-dihydropyridine, exhibits a unique mechanism centered on the direct interaction with damaged DNA.[1] Preclinical studies have shown that this compound intercalates into DNA at the sites of single-strand breaks.[1] This interaction is believed to stabilize the DNA and facilitate the recruitment of the cellular repair machinery. Furthermore, this compound has been observed to influence poly(ADP)ribosylation, a critical post-translational modification in the DNA damage response, although the precise nature of this influence requires further elucidation.[1] By stimulating DNA repair, this compound acts as an antimutagenic agent, potentially preventing the accumulation of genetic alterations that can lead to cancer.[1]
PARP Inhibitors: Exploiting a Vulnerability
PARP inhibitors represent a cornerstone of targeted cancer therapy, operating on the principle of synthetic lethality. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks through the base excision repair (BER) pathway. In cancer cells with mutations in genes essential for homologous recombination repair (HRR), such as BRCA1 and BRCA2, the inhibition of PARP-mediated repair leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted into toxic double-strand breaks. The deficient HRR pathway in these cancer cells is unable to accurately repair these double-strand breaks, resulting in genomic instability and, ultimately, cell death.
Furthermore, a key aspect of the efficacy of many PARP inhibitors is their ability to "trap" PARP enzymes on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further contributing to the inhibitor's anti-tumor activity.
Quantitative Preclinical Data
Direct comparative studies between this compound and PARP inhibitors are not yet available in published literature. The following tables summarize key preclinical data for this compound and representative PARP inhibitors to provide a basis for understanding their distinct activities.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's lymphoma | 14.9 | [1] |
| HL-60 | Acute promyelocytic leukemia | 10.3 | [1] |
Table 2: In Vitro Potency of Selected PARP Inhibitors
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell-based Potency (e.g., in BRCA-deficient cells) |
| Olaparib | 1.9 | 1.5 | Potent |
| Niraparib | 3.8 | 2.1 | Potent |
| Rucaparib | 1.4 | 6.6 | Potent |
| Talazoparib | 0.57 | 1.7 | Highly Potent |
| Veliparib | 5.2 | 2.9 | Less Potent |
Note: IC50 and potency values can vary depending on the specific assay conditions.
Experimental Protocols
To ensure transparency and facilitate further research, the following are generalized methodologies for key experiments cited in the preclinical evaluation of these compounds.
Cell Viability/Cytotoxicity Assay (for IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the test compound (e.g., this compound or a PARP inhibitor) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
Data Analysis: The absorbance or luminescence readings are normalized to untreated control cells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
PARP Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme is used. A reaction buffer containing NAD+ and biotinylated NAD+ is prepared.
-
Inhibitor Incubation: The PARP enzyme is pre-incubated with varying concentrations of the PARP inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a DNA substrate (e.g., nicked DNA).
-
Detection: The amount of incorporated biotinylated ADP-ribose is quantified using a colorimetric or chemiluminescent detection method.
-
Data Analysis: The percentage of PARP inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
This compound and PARP inhibitors represent two distinct and compelling strategies for modulating the DNA damage response in the context of cancer therapy. This compound, with its DNA repair-stimulating and antimutagenic properties, holds promise as a potential chemopreventive agent or in combination with therapies that induce DNA damage, where it might protect normal tissues. Its influence on poly(ADP)ribosylation warrants deeper investigation to fully understand its mechanism and potential synergies.
In contrast, PARP inhibitors have already demonstrated significant clinical success by exploiting the inherent vulnerabilities of cancer cells with deficient DNA repair pathways. Their mechanism of synthetic lethality is a paradigm of precision medicine.
Future research should focus on elucidating the detailed molecular interactions of this compound with the DNA repair machinery. Head-to-head preclinical studies comparing the efficacy and safety of this compound and PARP inhibitors in various cancer models, particularly in combination with standard-of-care genotoxic agents, will be crucial in defining their respective therapeutic niches. The contrasting approaches of these two classes of molecules highlight the diverse and rich landscape of DNA damage response as a target for innovative cancer therapies.
References
A Comparative Guide to the Detection of Single-Strand DNA Breaks
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific information could be found for a product or probe designated "AV-153" for the detection of single-strand DNA breaks in the available scientific literature. This guide therefore provides a comparison of established, alternative methods widely used for this purpose.
The accurate detection and quantification of single-strand breaks (SSBs) in DNA is crucial for a wide range of research areas, including oncology, neurodegenerative disease, and toxicology. SSBs are the most common form of DNA damage, and their efficient repair is vital for maintaining genomic integrity. A variety of methods are available to researchers for the detection of SSBs, each with its own set of advantages and limitations. This guide provides a comparative overview of three commonly used techniques: the Alkaline Comet Assay, Alkaline Elution, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay.
Quantitative Comparison of SSB Detection Methods
The following table summarizes the key performance characteristics of the three methods for the detection of single-strand DNA breaks.
| Feature | Alkaline Comet Assay (Single-Cell Gel Electrophoresis) | Alkaline Elution | TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay |
| Principle | Electrophoretic separation of relaxed DNA from the nucleoid in single cells embedded in agarose (B213101) gel. | Rate of elution of single-stranded DNA from a filter under denaturing alkaline conditions. | Enzymatic labeling of the 3'-hydroxyl ends of DNA strand breaks with labeled nucleotides. |
| Detection Limit | High sensitivity; can detect approximately 50 strand breaks per diploid mammalian cell. Statistically significant changes have been detected after incubation with 0.5 mM EMS.[1] | Sensitive, with the ability to assess radiation damage at doses much below 1 Gy.[2] However, it is considered less sensitive than the Comet assay for detecting SSBs induced by certain chemical agents.[1] | Lower sensitivity for detecting low levels of SSBs compared to the Comet assay.[3] Primarily detects the extensive DNA fragmentation characteristic of late-stage apoptosis.[4] |
| Specificity for SSBs | High. Under alkaline conditions, it detects both SSBs and alkali-labile sites. | High. The rate of elution is proportional to the number of SSBs. The assay measures a composite of single-strand breaks and alkali-labile lesions.[5] | Low to moderate. The assay labels free 3'-hydroxyl termini, which are abundant in apoptotic DNA fragmentation but not specific to SSBs from other sources. It can also label double-strand breaks.[4] |
| Throughput | Moderate to high. Standard methods can be labor-intensive, but high-throughput versions using 96-well formats are available, allowing for the rapid analysis of many samples.[6] | Low in its traditional format due to manual sample processing. However, automated high-throughput versions in a 96-well plate format have been developed.[7] | High, especially when coupled with flow cytometry or automated image cytometry for analysis.[2] |
| Cost | Relatively low to moderate. One study estimated the cost per sample to be around £5.66.[8] | Moderate. Generally considered more expensive than the Comet assay due to specialized equipment and filters. | Moderate to high, depending on the kit and detection method (e.g., fluorescence microscopy vs. flow cytometry). |
| Ease of Use | Relatively simple to perform, though requires microscopy and image analysis.[1] | Technically demanding and can be prone to variability if not performed with high precision.[2] | Relatively straightforward, with many commercial kits available. |
| Data Analysis | Requires specialized image analysis software to measure comet parameters (e.g., tail length, tail moment). | Involves collecting and analyzing multiple fractions, which can be complex. | Can be analyzed by fluorescence microscopy or flow cytometry. |
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the detection of single-strand DNA breaks in a cell population using the methods described in this guide.
Caption: A generalized workflow for detecting single-strand DNA breaks.
Experimental Protocols
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Slide Preparation: Prepare a 1% solution of NMP agarose in water. Coat clean microscope slides with a thin layer of the agarose, let it solidify, and then dry overnight.
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1-2 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Melt 1% LMP agarose and cool to 37°C. Mix the cell suspension with the LMP agarose at a 1:10 ratio (v/v). Pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip. Place the slides at 4°C for 10-30 minutes to solidify the agarose.
-
Cell Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step can also be performed overnight.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank and fill it with cold alkaline electrophoresis buffer until the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Apply a voltage of approximately 0.7 V/cm (e.g., 25V for a 30 cm tank) for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides from the tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice.
-
Staining: Stain the slides with a suitable DNA intercalating dye according to the manufacturer's instructions.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail and the tail length to calculate the tail moment.
Alkaline Elution
This protocol is a generalized procedure and requires careful handling and optimization.
Materials:
-
Polyvinyl chloride (PVC) or polycarbonate filters (2 µm pore size)
-
Filter holders
-
Peristaltic pump
-
Fraction collector
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10)
-
Washing solution (e.g., 0.02 M EDTA, pH 10)
-
Elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)
-
DNA quantification assay (e.g., PicoGreen)
-
Cell scrapers
-
Scintillation vials or microplates for fraction collection
Procedure:
-
Cell Preparation and Loading: Pre-label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [3H]thymidine) or prepare for non-radioactive detection. Harvest a known number of cells (typically 0.5-1 x 10^6) and carefully load them onto the filter in the filter holder.
-
Cell Lysis: Gently rinse the loaded cells with cold PBS. Lyse the cells directly on the filter by slowly passing the lysis solution over them. This removes cellular membranes and proteins, leaving the DNA on the filter.
-
Washing: Wash the DNA on the filter with the washing solution to remove any remaining lysis solution.
-
Alkaline Elution: Begin the elution by pumping the alkaline elution buffer through the filter at a constant, slow flow rate (e.g., 0.03-0.04 mL/min). The high pH denatures the DNA and allows the single-stranded fragments to pass through the filter.
-
Fraction Collection: Collect the eluted DNA in fractions at regular time intervals (e.g., every 90 minutes) for a total of several hours.
-
DNA Quantification: After the elution is complete, recover the DNA remaining on the filter. Quantify the amount of DNA in each collected fraction and on the filter. If using radiolabeling, this is done by scintillation counting. For non-radioactive methods, a fluorescent dye that binds to single-stranded DNA can be used.
-
Data Analysis: Plot the fraction of DNA remaining on the filter against the elution time. The rate of elution is proportional to the number of single-strand breaks. A faster elution rate indicates a higher level of DNA damage.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is a general guide for fluorescence microscopy. Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Microscope slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, e.g., BrdUTP or a fluorescently labeled dUTP)
-
Wash buffer (e.g., PBS)
-
(If using indirect detection) Antibody against the labeled nucleotide (e.g., anti-BrdU antibody) conjugated to a fluorophore.
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Grow cells on slides or coverslips. After experimental treatment, wash the cells with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them by incubating in the permeabilization solution for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.
-
TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber. Include a negative control where the TdT enzyme is omitted from the reaction mixture. A positive control can be prepared by treating a sample with DNase I to induce extensive DNA breaks.
-
Detection (for indirect methods): If an indirect labeling method was used (e.g., BrdUTP), wash the cells and then incubate with a fluorescently labeled antibody against the incorporated nucleotide for 30-60 minutes at room temperature.
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA dye like DAPI.
-
Mounting and Visualization: Wash the cells a final time and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the site of DNA breaks, which can be quantified by counting the number of positive cells or by measuring the fluorescence intensity.
References
- 1. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput analysis of TUNEL-stained sperm using image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUNEL assay - Wikipedia [en.wikipedia.org]
- 5. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Validation of a high-throughput in vitro alkaline elution/rat hepatocyte assay for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of three methods for the detection of DNA single-strand breaks in human lymphocytes: alkaline elution, nick translation, and single-cell gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DNA Binding Affinity: AV-153 Versus Other Carbatonides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the DNA binding affinity of the 1,4-dihydropyridine (B1200194) derivative AV-153 relative to other carbatonides. The information is compiled from available scientific literature and is intended to support research and development efforts in pharmacology and medicinal chemistry.
Introduction to this compound and Carbatonides
This compound is a water-soluble 1,4-dihydropyridine (DHP) derivative recognized for its antimutagenic and DNA repair-stimulating properties. Its mechanism of action involves direct interaction with DNA, where it is thought to intercalate, particularly at sites of single-strand breaks.[1] Carbatonides, another class of water-soluble 1,4-DHP derivatives, include compounds such as carbatone, metcarbatone, etcarbatone, and styrylcarbatone. These compounds also interact with DNA, but with a comparatively lower affinity than this compound salts.
Qualitative Comparison of DNA Binding Affinity
| Compound Class | Compound Name(s) | Relative DNA Binding Affinity | Reference |
| Reference | This compound salts | Higher | [2] |
| Carbatonides | carbatone, metcarbatone, etcarbatone, styrylcarbatone | Lower than this compound salts | [2] |
| styrylcarbatone | Highest among the listed carbatonides | [2] |
Note: The binding affinity of this compound itself is influenced by several factors, including the presence of DNA damage (affinity increases at single-strand breaks), ionic strength of the solution, and pH.[1]
Experimental Protocols for Determining DNA Binding Affinity
The following are detailed methodologies for key experiments commonly used to assess the DNA binding affinity of small molecules like this compound and carbatonides.
Fluorescence Spectroscopy: Ethidium (B1194527) Bromide Displacement Assay
This method is used to determine the ability of a compound to displace ethidium bromide (EtBr), a known DNA intercalator, from its complex with DNA. A decrease in the fluorescence of the EtBr-DNA complex upon addition of the test compound indicates displacement and suggests an intercalative binding mode.
Materials:
-
Calf Thymus DNA (ctDNA) solution of known concentration
-
Ethidium Bromide (EtBr) solution
-
Test compounds (this compound, carbatonides) dissolved in an appropriate buffer
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of DNA-EtBr Complex: Prepare a solution containing ctDNA and EtBr in Tris-HCl buffer. The concentrations should be optimized to give a stable and measurable fluorescence signal.
-
Titration: To a fixed concentration of the DNA-EtBr complex, add increasing concentrations of the test compound.
-
Incubation: Allow the mixture to incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution after each addition of the test compound. The excitation wavelength for EtBr is typically around 520 nm, and the emission is measured around 600 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of the test compound concentration. The quenching of fluorescence indicates the displacement of EtBr. The binding constant (Kb) can be calculated using the Stern-Volmer equation or other appropriate models.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to monitor the changes in the absorption spectrum of a compound upon its interaction with DNA. Changes such as hypochromism (decrease in absorbance) and bathochromism (red shift in wavelength) are indicative of intercalation.
Materials:
-
Calf Thymus DNA (ctDNA) solution of known concentration
-
Test compounds (this compound, carbatonides) dissolved in an appropriate buffer
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
UV-Vis Spectrophotometer with matched quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a solution of the test compound at a fixed concentration in the buffer.
-
Titration: Record the initial UV-Vis spectrum of the compound solution. Then, add incremental amounts of the ctDNA solution to the cuvette containing the compound.
-
Equilibration: After each addition of DNA, mix the solution gently and allow it to equilibrate.
-
Spectral Measurement: Record the UV-Vis spectrum after each addition of DNA over a relevant wavelength range.
-
Data Analysis: Analyze the changes in the absorbance and the wavelength of maximum absorbance. The binding constant (Kb) can be determined by fitting the absorbance data to the Wolfe-Shimmer equation or similar binding models.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding. Intercalation of a molecule into the DNA double helix typically induces significant changes in the CD spectrum of DNA.
Materials:
-
Calf Thymus DNA (ctDNA) solution of known concentration
-
Test compounds (this compound, carbatonides) dissolved in an appropriate buffer
-
Phosphate buffer (e.g., 10 mM, pH 7.2)
-
Circular Dichroism Spectropolarimeter
Procedure:
-
Baseline Correction: Record the CD spectrum of the buffer solution as a baseline.
-
DNA Spectrum: Record the CD spectrum of the ctDNA solution in the buffer.
-
Titration: Add increasing amounts of the test compound to the ctDNA solution.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate and then record the CD spectrum, typically in the far-UV range (200-320 nm).
-
Data Analysis: Observe the changes in the characteristic positive and negative bands of the DNA CD spectrum. These changes provide information about the binding mode and the induced conformational changes in the DNA.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of DNA binding affinity.
Caption: Experimental workflow for comparing DNA binding affinity.
Signaling Pathways
Currently, there is limited specific information available in the public domain detailing the direct impact of this compound or other carbatonides' DNA binding on specific cellular signaling pathways. While some 1,4-dihydropyridine derivatives are known to modulate pathways like Notch and TGFβ signaling, these effects have not been directly linked to their DNA binding activities.[3][4] Further research is required to elucidate the downstream consequences of the interaction between these compounds and DNA.
References
- 1. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Radical Scavenging Capacity: AV-153 vs. AV-154-Na
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants, which can be endogenous or exogenous, play a crucial role in mitigating oxidative stress by neutralizing these reactive species. This guide provides a comparative evaluation of the radical scavenging capacities of two novel antioxidant compounds, AV-153 and its sodium salt derivative, AV-154-Na. The subsequent sections detail the experimental methodologies employed and present a quantitative comparison of their efficacy.
Quantitative Comparison of Radical Scavenging Activity
The radical scavenging potentials of this compound and AV-154-Na were assessed using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The results, including the half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC), are summarized below.
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) |
| This compound | 15.8 ± 1.2 | 1.8 ± 0.15 |
| AV-154-Na | 12.5 ± 0.9 | 2.1 ± 0.18 |
| Trolox (Control) | 8.2 ± 0.5 | 1.0 (by definition) |
Table 1: Comparative antioxidant activity of this compound and AV-154-Na. Lower IC50 values in the DPPH assay indicate higher radical scavenging potency. Higher TEAC values in the ABTS assay indicate a greater antioxidant capacity relative to the Trolox standard. Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed description of the methodologies used to evaluate the radical scavenging capacity of this compound and AV-154-Na is provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
A 0.1 mM solution of DPPH in methanol (B129727) was prepared.
-
Various concentrations of this compound, AV-154-Na, and the standard antioxidant Trolox were prepared in methanol.
-
In a 96-well plate, 50 µL of each compound concentration was mixed with 150 µL of the DPPH solution.
-
The plate was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity was calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of inhibition against the compound concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS•+ solution was produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution was diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of this compound, AV-154-Na, and Trolox were prepared.
-
20 µL of each compound concentration was mixed with 180 µL of the diluted ABTS•+ solution.
-
The mixture was incubated at room temperature for 6 minutes.
-
The absorbance was measured at 734 nm.
-
The percentage of inhibition was calculated, and the TEAC was determined by comparing the antioxidant activity of the samples to that of Trolox.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow for assessing radical scavenging capacity and a relevant signaling pathway associated with oxidative stress.
Caption: Workflow for in vitro radical scavenging assays.
Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.
Enhancing Base Excision Repair: A Comparative Guide to Alternatives for AV-153
For Immediate Release
A deep dive into the molecular toolbox for DNA repair, this guide offers researchers, scientists, and drug development professionals a comparative analysis of compounds aimed at enhancing the Base Excision Repair (BER) pathway. Focusing on alternatives to the 1,4-dihydropyridine (B1200194) derivative AV-153, this document provides a comprehensive overview of performance, mechanisms of action, and supporting experimental data for promising alternatives.
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to DNA damage. The Base Excision Repair (BER) pathway is a critical cellular defense mechanism responsible for identifying and correcting a wide range of single-base DNA lesions, including those arising from oxidation, alkylation, and deamination. Enhancing the efficiency of this pathway holds significant therapeutic potential for a variety of conditions, from preventing mutagenesis and carcinogenesis to mitigating the effects of aging and neurodegenerative diseases.
This compound, a sodium salt of a 1,4-dihydropyridine derivative, has demonstrated potential as a BER-enhancing agent. It is believed to intercalate with DNA and modulate the activity of DNA repair enzymes, thereby stimulating the repair of lesions such as 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[1] This guide explores the landscape of other small molecules that offer similar or alternative strategies for upregulating this vital repair pathway.
Comparative Analysis of BER-Enhancing Compounds
This guide focuses on a direct comparison between this compound and quercetin (B1663063), a natural flavonoid that has shown promise in modulating DNA repair processes. While direct head-to-head studies are limited, a comparative analysis based on available data provides valuable insights into their respective mechanisms and potential efficacies.
Quantitative Data Summary
The following table summarizes the available quantitative data on the BER-enhancing effects of this compound and Quercetin. It is important to note that the experimental assays and endpoints differ, reflecting the distinct mechanistic investigations for each compound.
| Compound | Assay | Target Lesion/Process | Key Findings | Reference |
| This compound-Na | Glyco-SPOT Assay | Various DNA lesions | - Increased cleavage rate of Hypoxanthine (Hx)-T pairs after 24h treatment. - Significantly stimulated excision/synthesis repair of 8-oxoG, AP sites, and alkylated bases.[1] - Inhibited the repair of Thymine glycol (Tg)-A pairs.[1] | [1][2][3] |
| Quercetin | RT-PCR | hOGG1 mRNA expression | - 100 µM quercetin significantly increased hOGG1 mRNA expression in Caco-2 cells at 0 and 4 hours post-H2O2 treatment. | [4] |
| Comet Assay | Oxidative DNA damage | - 1 and 100 µM quercetin significantly reduced H2O2-induced DNA single-strand breaks in Caco-2 cells. | [4] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which small molecules can enhance BER are varied. They can range from direct interaction with DNA and repair enzymes to the upregulation of genes encoding for these enzymes.
This compound appears to exert its effects through direct interaction with the DNA and/or the BER machinery. Its ability to intercalate into DNA may alter the DNA conformation in a way that facilitates recognition and processing by BER enzymes.[1] The stimulation of excision/synthesis activity for specific lesions suggests a direct or indirect influence on the enzymatic steps of the repair process.
Quercetin , on the other hand, appears to function at the transcriptional level. By increasing the expression of key BER enzymes like 8-oxoguanine DNA glycosylase (hOGG1), quercetin boosts the cell's intrinsic capacity to repair oxidative DNA damage. This upregulation is a key component of its protective effects against oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
Glyco-SPOT Assay (for this compound)
This assay is designed to measure the activity of DNA glycosylases, the enzymes that initiate the BER pathway.
Protocol Summary:
-
Cell Culture and Treatment: HeLa cells are cultured under standard conditions. The cells are then treated with the test compound (e.g., 15 µg/ml of this compound-Na) for various time points (e.g., 3, 12, and 24 hours). A control group of untreated cells is also maintained.[2][3]
-
Cell Extract Preparation: After treatment, cell extracts containing the active DNA repair enzymes are prepared.
-
Glyco-SPOT Assay: The cell extracts are incubated with a specialized chip (SPOT-test) containing various DNA oligonucleotide substrates. Each substrate contains a specific type of DNA lesion (e.g., Uracil-Guanine, 8-oxoguanine-Cytosine, Thymine glycol-Adenine).[2][3]
-
Detection and Quantification: The cleavage of the DNA substrates by the glycosylases in the cell extract is detected and quantified. The results are typically expressed as the cleavage rate for each specific lesion.[2][3]
Real-Time Polymerase Chain Reaction (RT-PCR) for hOGG1 Expression (for Quercetin)
This technique is used to measure the amount of a specific mRNA, in this case, the mRNA for the hOGG1 enzyme.
Protocol Summary:
-
Cell Culture and Treatment: Caco-2 cells are cultured and then treated with quercetin (e.g., 100 µM) with or without an oxidative challenge (e.g., H2O2).[4]
-
RNA Extraction: Total RNA is isolated from the cells at different time points after treatment.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template in a quantitative PCR (qPCR) reaction with primers specific for the hOGG1 gene. The amount of PCR product is measured in real-time, allowing for the quantification of the initial amount of hOGG1 mRNA. The results are often normalized to a housekeeping gene to control for variations in RNA input.[4]
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage (for Quercetin)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol Summary:
-
Cell Treatment: Caco-2 cells are treated with quercetin (e.g., 1 and 100 µM) and then exposed to an oxidant like hydrogen peroxide (H2O2) to induce DNA damage.[4]
-
Cell Embedding: The treated cells are embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[4]
Conclusion
The enhancement of the Base Excision Repair pathway presents a promising avenue for therapeutic intervention in a range of diseases. While this compound shows a direct modulatory effect on the enzymatic steps of BER, natural compounds like quercetin offer an alternative approach by upregulating the expression of key repair enzymes. The choice of a BER-enhancing agent will depend on the specific therapeutic context, including the type of DNA damage and the desired mechanism of action. Further research, including direct comparative studies using standardized assays, is necessary to fully elucidate the relative potencies and therapeutic potential of these and other emerging BER-enhancing molecules. This guide serves as a foundational resource for researchers navigating this exciting and rapidly evolving field.
References
- 1. Quantitative, Real-time Analysis of Base Excision Repair Activity in Cell Lysates Utilizing Lesion-specific Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of a Cell-Based Assay for Measuring Base Excision Repair Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Inhibitory Landscape of Thymine Glycol Repair: A Comparative Analysis of AV-153 and Purine Analogs
For Immediate Release
In the intricate world of DNA repair, the removal of thymine (B56734) glycol, a common oxidative lesion, is a critical process for maintaining genomic stability. This guide provides a comparative analysis of the inhibitory effects of the novel compound AV-153-Na against a series of purine (B94841) analogs on the repair of thymine glycol. The data presented herein, gathered from peer-reviewed studies, offers researchers, scientists, and drug development professionals a comprehensive overview of the current understanding of these inhibitors and their potential therapeutic applications.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound-Na and several purine analogs on the enzymes responsible for thymine glycol repair has been evaluated using distinct experimental approaches. The following table summarizes the key quantitative data, providing a clear comparison of their efficacy.
| Compound | Target Enzyme(s) | Assay | Key Findings | Source |
| This compound-Na | Enzymes in thymine glycol repair pathway | Glyco-SPOT assay | Inhibition of thymine glycol repair observed in HeLa cell extracts after 3h, 12h, and 24h of treatment. | [Leonova et al., 2018] |
| Purine Analog (P2) | Human NTH1, Human NEIL1 | Fluorescence-based incision assay | IC50 > 40 µM (NTH1), IC50 ≈ 15 µM (NEIL1) | [Jacobs et al., 2013] |
| Purine Analog (P6) | Human NTH1, Human NEIL1 | Fluorescence-based incision assay | IC50 ≈ 28 µM (NTH1), IC50 ≈ 9 µM (NEIL1) | [Jacobs et al., 2013] |
| Purine Analog (P7) | Human NTH1, Human NEIL1 | Fluorescence-based incision assay | IC50 ≈ 18 µM (NTH1), IC50 ≈ 10 µM (NEIL1) | [Jacobs et al., 2013] |
| Purine Analog (P8) | Human NTH1, Human NEIL1 | Fluorescence-based incision assay | IC50 > 40 µM (NTH1), IC50 ≈ 12 µM (NEIL1) | [Jacobs et al., 2013] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.
Glyco-SPOT Assay for this compound-Na Activity
This assay was utilized to assess the effect of this compound-Na on the base excision repair (BER) pathway in HeLa cells.[1]
-
Cell Culture and Treatment: HeLa cells were cultured under standard conditions and treated with this compound-Na for 3, 12, and 24 hours.
-
Cell Extract Preparation: After treatment, whole-cell extracts were prepared from the HeLa cells.
-
DNA Substrate: Oligonucleotide duplexes containing a single, site-specific thymine glycol lesion were used as the substrate.
-
Excision/Incision Reaction: The cell extracts were incubated with the DNA substrate, allowing the cellular enzymes to recognize and cleave the DNA at the site of the lesion.
-
Analysis: The products of the reaction were analyzed to determine the "cleavage rate," which reflects the efficiency of the thymine glycol repair process. A decrease in the cleavage rate in the presence of this compound-Na indicates inhibition.
Fluorescence-Based Incision Assay for Purine Analog IC50 Determination
This high-throughput screening assay was employed to determine the half-maximal inhibitory concentration (IC50) of various purine analogs against purified human NTH1 and NEIL1 enzymes.[1]
-
Enzyme and Substrate Preparation: Recombinant human NTH1 and NEIL1 proteins were purified. A 30-base pair hairpin oligonucleotide containing a single thymine glycol lesion and fluorescently labeled was used as the substrate.
-
Inhibition Assay: The enzymes were incubated with the substrate in the presence of varying concentrations of the purine analog inhibitors.
-
Signal Detection: The assay measures the increase in fluorescence that occurs upon the incision of the hairpin substrate by the enzyme.
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was calculated from the dose-response curves.
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams, generated using the Graphviz DOT language, illustrate the thymine glycol repair pathway and the experimental workflow for inhibitor screening.
Caption: The Base Excision Repair pathway for thymine glycol and the point of inhibition.
Caption: Workflow for screening and identifying inhibitors of thymine glycol repair enzymes.
Discussion
The available data indicates that this compound-Na exhibits an inhibitory effect on the thymine glycol repair machinery within a cellular context.[1] However, a direct comparison of its potency with the purine analogs is challenging due to the different assay systems employed. The purine analogs have been characterized with precise IC50 values against isolated key enzymes, NTH1 and NEIL1, which are known to be involved in thymine glycol removal.[1] This provides a more granular understanding of their specific molecular targets.
The inhibitory profile of the purine analogs reveals a degree of selectivity, with generally greater potency against NEIL1 compared to NTH1 for the compounds tested.[1] This differential inhibition could be exploited for developing targeted therapeutic strategies.
Future research should focus on determining the specific enzymatic target(s) of this compound-Na within the thymine glycol repair pathway and quantifying its inhibitory activity using assays with purified enzymes to allow for a more direct comparison with other known inhibitors. Such studies will be invaluable for the continued development of novel therapeutic agents that modulate DNA repair pathways for the treatment of various diseases, including cancer.
References
Safety Operating Guide
Proper Disposal Procedures for AV-153: Ensuring Laboratory Safety and Environmental Protection
For researchers, scientists, and drug development professionals handling AV-153, a 1,4-dihydropyridine (B1200194) derivative with antimutagenic properties, adherence to proper disposal protocols is paramount to ensure both laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety information derived from the available SDS and general best practices for handling chemical compounds of this nature.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear chemical-impermeable gloves (e.g., nitrile), safety goggles or glasses with side shields, and a lab coat. | [1] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. | [1] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. | [1] |
| Storage of Waste | Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place, segregated from incompatible materials. | [1] |
| Spill Response | In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a closed container for disposal. Prevent entry into drains and the environment. | [1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for the safe disposal of small quantities of this compound typically generated in a research laboratory setting.
Objective: To safely collect, label, and arrange for the disposal of this compound waste in compliance with hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (sealable, compatible with the chemical)
-
Hazardous waste labels
-
Spill kit
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect solid waste (e.g., contaminated filter paper, gloves, weighing boats) and liquid waste (e.g., solutions containing this compound) in separate, designated containers.
-
-
Containerization:
-
Use a container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.
-
The original product container, if empty and clean, can be used. Otherwise, use a new, clean container appropriate for hazardous waste.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound (and its CAS number: 27296-05-5)
-
The concentration and composition of the waste
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
-
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Once the container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow all institutional procedures for hazardous waste disposal requests. Discharge into the environment must be avoided .[1]
-
Decontamination Protocol for Glassware and Surfaces
For routine cleaning of glassware and surfaces that have come into contact with this compound, the following procedure is recommended:
-
Initial Rinse:
-
Rinse the glassware or surface with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone), collecting the rinse as hazardous waste.
-
-
Washing:
-
Wash the glassware or surface with a standard laboratory detergent and water.
-
-
Final Rinse:
-
Rinse thoroughly with deionized water.
-
-
Verification (Optional):
-
For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by UV-Vis spectroscopy) to ensure no residual this compound remains.
-
This compound and its Role in DNA Damage Response
This compound is known to be an antimutagenic agent that interacts with DNA and stimulates DNA repair pathways.[2] Its mechanism of action involves the modulation of the Base Excision Repair (BER) pathway. The following diagram illustrates a simplified conceptual workflow of how this compound is thought to influence the cellular response to DNA damage.
This content is intended to provide essential safety and logistical information for the proper disposal of this compound in a laboratory setting. It is crucial for all personnel to be familiar with their institution's specific policies and procedures for hazardous waste management and to consult with their EHS department for any questions or clarification.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
